molecular formula C10H13N5O4 B1665024 2',3'-O-Isopropylideneadenosine-13C5 CAS No. 58-61-7

2',3'-O-Isopropylideneadenosine-13C5

Número de catálogo: B1665024
Número CAS: 58-61-7
Peso molecular: 267.24 g/mol
Clave InChI: OIRDTQYFTABQOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been reported in Acanthus ilicifolius, Acanthus ebracteatus, and other organisms with data available.

Propiedades

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6
Record name Vidarabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC91041
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vidarabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC87676
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-.alpha.-D-Xylofuranosyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3228-71-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name adenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xylosyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

2',3'-O-Isopropylideneadenosine-13C5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Labeled Nucleoside Analog in Modern Research

2',3'-O-Isopropylideneadenosine-13C5 is a stable isotope-labeled derivative of the endogenous nucleoside adenosine. This compound serves as a critical tool in a variety of research and development applications, from the synthesis of novel therapeutic agents to the intricate study of cellular metabolic pathways. Its unique structural features, combining a protecting group with isotopic labeling, make it an invaluable asset for scientists in biochemistry, medicinal chemistry, and pharmacology.

Core Applications and Significance

The primary utility of this compound stems from two key features: the isopropylidene protecting group and the incorporation of five Carbon-13 isotopes.

The 2',3'-O-isopropylidene group serves to protect the cis-diol of the ribose moiety. This protection is crucial in synthetic organic chemistry, as it allows for selective modification of other parts of the adenosine molecule, such as the 5'-hydroxyl group or the adenine base. This targeted approach is fundamental in the development of novel nucleoside analogs with potential therapeutic properties, including antiviral and anticancer agents.[1][2] By preventing unwanted side reactions, the isopropylidene group ensures higher yields and purity of the desired final product.

The 13C5 labeling introduces a stable, heavier isotope of carbon into the molecule. This isotopic enrichment does not alter the chemical properties of the compound but provides a distinct mass signature that can be readily detected and quantified using mass spectrometry (MS). This feature is leveraged in several key applications:

  • Internal Standard for Mass Spectrometry: In quantitative bioanalysis, this compound can be used as an internal standard for the accurate measurement of its unlabeled counterpart or other related adenosine analogs in complex biological matrices like plasma, urine, or cell lysates. The co-elution of the labeled and unlabeled compounds in liquid chromatography-mass spectrometry (LC-MS) analysis allows for precise quantification by correcting for variations in sample preparation and instrument response.

  • Metabolic Flux Analysis and Tracer Studies: The 13C label acts as a tracer, enabling researchers to follow the metabolic fate of adenosine and its analogs within cellular systems. By introducing the labeled compound, scientists can track its uptake, conversion into other metabolites (e.g., nucleotides), and incorporation into nucleic acids. This provides valuable insights into nucleoside metabolism and the mechanisms of action of nucleoside-based drugs.

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Isotope-labeled compounds like this compound are instrumental in these studies, allowing for the unambiguous identification and quantification of the parent drug and its metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of 2',3'-O-Isopropylideneadenosine is presented in the table below. The 13C5 labeling results in a slightly higher molecular weight compared to the unlabeled analog.

PropertyValue
Molecular Formula C₈¹³C₅H₁₇N₅O₄
Molecular Weight 312.31 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥98%
Solubility Soluble in DMSO and Methanol

Experimental Protocols and Methodologies

While specific experimental conditions will vary depending on the application, the following sections provide generalized protocols for common uses of this compound.

Synthesis of Adenosine Analogs

This compound serves as a versatile starting material for the synthesis of various labeled adenosine analogs. A general synthetic workflow is depicted below.

G A This compound B Modification at 5'-OH (e.g., Phosphorylation, Esterification) A->B Reagents for 5'-OH modification C Modification of Adenine Ring (e.g., Halogenation, Alkylation) A->C Reagents for ring modification D Deprotection (Removal of Isopropylidene Group) B->D C->D E Final Labeled Adenosine Analog D->E

Figure 1. A generalized workflow for the synthesis of labeled adenosine analogs.

Representative Protocol for 5'-Hydroxyl Modification:

  • Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., pyridine, DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Slowly add the modifying reagent (e.g., a phosphorylating agent, an acyl chloride) to the solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench any excess reagent by adding a suitable quenching agent (e.g., water, methanol). Extract the product into an organic solvent and wash with aqueous solutions to remove impurities.

  • Purification: Purify the modified intermediate using column chromatography on silica gel.

  • Deprotection: Remove the isopropylidene group, typically under acidic conditions (e.g., trifluoroacetic acid in water or acetic acid), to yield the final product.

  • Final Purification: Purify the final labeled adenosine analog using techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC).

Use as an Internal Standard in LC-MS/MS Analysis

The following is a general procedure for using this compound as an internal standard for the quantification of an unlabeled analyte in a biological matrix.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (e.g., Plasma, Cell Lysate) B Add this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject Supernatant E->F G Liquid Chromatography (Separation) F->G H Mass Spectrometry (Detection and Quantification) G->H I Data Analysis (Ratio of Analyte to Internal Standard) H->I

Figure 2. Workflow for using a labeled internal standard in LC-MS/MS.

Protocol Outline:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

  • Sample Spiking: Add a precise volume of the internal standard stock solution to each biological sample, calibration standard, and quality control sample.

  • Sample Extraction: Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the samples. Vortex and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean vial for analysis.

  • LC-MS/MS Analysis: Inject the samples onto an appropriate LC column for chromatographic separation. The separated compounds are then introduced into the mass spectrometer.

  • Data Acquisition: Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the 13C5-labeled internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

Signaling Pathways and Research Applications

Adenosine and its analogs are key signaling molecules that exert their effects through interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors. These receptors are involved in a myriad of physiological processes, making them attractive targets for drug development in areas such as cardiovascular disease, inflammation, neurodegenerative disorders, and cancer.

The use of labeled adenosine analogs like this compound is instrumental in studying these pathways. For instance, in cancer research, adenosine analogs have been shown to inhibit cancer progression.[3] Labeled compounds can be used to investigate the metabolic pathways that are altered in cancer cells and to assess the target engagement of novel adenosine receptor modulators.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine-13C5 Analog AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR GP G Protein AR->GP AC Adenylyl Cyclase GP->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Gene Expression, Metabolism) PKA->Response

Figure 3. A simplified diagram of an adenosine receptor signaling pathway.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its dual nature as a protected synthetic intermediate and a stable isotope-labeled tracer provides a unique advantage in a wide range of applications. From the rational design and synthesis of novel therapeutic agents to the detailed investigation of complex biological pathways, this compound facilitates a deeper understanding of nucleoside chemistry and biology, ultimately contributing to the advancement of biomedical science and the development of new medicines.

References

An In-depth Technical Guide to the Chemical Properties of 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled nucleoside analog. This document details its structural characteristics, physicochemical data, and key applications in research and development, with a focus on its role as an internal standard in mass spectrometry-based analyses. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in quantitative analysis, alongside visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

2',3'-O-Isopropylideneadenosine-¹³C₅ is the ¹³C-labeled version of 2',3'-O-Isopropylideneadenosine, containing five carbon-13 isotopes. This isotopic labeling makes it an invaluable tool for quantitative studies, particularly as an internal standard in mass spectrometry, where it can be distinguished from its unlabeled counterpart by its mass-to-charge ratio. The isopropylidene group serves as a protecting group for the 2' and 3' hydroxyl moieties of the ribose sugar, enhancing the molecule's stability and utility in chemical synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for both the ¹³C₅-labeled and unlabeled forms of 2',3'-O-Isopropylideneadenosine.

Table 1: General Properties

Property2',3'-O-Isopropylideneadenosine-¹³C₅2',3'-O-Isopropylideneadenosine
Molecular Formula C₈¹³C₅H₁₇N₅O₄C₁₃H₁₇N₅O₄
Molecular Weight 312.27 g/mol 307.31 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Purity ≥98% (typically by HPLC)≥98% (typically by HPLC)
CAS Number Not available362-75-4

Table 2: Physicochemical Properties

PropertyValue (for unlabeled 2',3'-O-Isopropylideneadenosine)
Melting Point 221-222 °C
Optical Activity [α]20/D −98.5°, c = 1 in dioxane
Storage Temperature Room temperature; keep in a dark, dry, and sealed container
Solubility Slightly soluble in Dioxane, DMSO, and Methanol

Experimental Protocols

Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine

This protocol describes a common method for the synthesis of 2',3'-O-Isopropylideneadenosine, which can be adapted for the synthesis of its ¹³C₅-labeled analog by starting with Adenosine-¹³C₅.

Materials:

  • Adenosine

  • 2,2-Dimethoxypropane

  • Acetone

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Suspend adenosine in a mixture of acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid to the suspension.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Neutralize the reaction mixture with a suitable base (e.g., triethylamine or sodium bicarbonate).

  • Filter the mixture to remove any insoluble materials.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield pure 2',3'-O-Isopropylideneadenosine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantification of Adenosine in Biological Samples using LC-MS/MS with a ¹³C-Labeled Internal Standard

This protocol outlines a general procedure for the quantification of adenosine in a biological matrix (e.g., blood) using 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard. The initial deprotection of the isopropylidene group may be required depending on the specific analytical method.

Materials:

  • Biological sample (e.g., whole blood, plasma)

  • 2',3'-O-Isopropylideneadenosine-¹³C₅ (internal standard)

  • Acetonitrile (for protein precipitation)

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a precise amount of the 2',3'-O-Isopropylideneadenosine-¹³C₅ internal standard solution.

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile.

    • Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analyte (adenosine) from other components using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the analyte and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both adenosine and adenosine-¹³C₅ should be optimized beforehand.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of adenosine in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled adenosine and a constant concentration of the internal standard.

Visualizations

Adenosine A₂A Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by the binding of adenosine to its A₂A receptor, a process often studied using adenosine analogs.

Adenosine_A2A_Signaling Extracellular Extracellular Space Intracellular Intracellular Space Membrane A2AR A₂A Receptor Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP Adenosine Adenosine Adenosine->A2AR Binds Gs->AC Activates ATP ATP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Adenosine A₂A receptor signaling cascade.

Experimental Workflow for Quantitative Analysis

This diagram outlines the typical workflow for using 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard in a quantitative LC-MS/MS experiment.

LCMS_Workflow start Start: Biological Sample (e.g., Blood, Plasma) spike Spike with known amount of 2',3'-O-Isopropylideneadenosine-¹³C₅ (Internal Standard) start->spike prepare Sample Preparation (e.g., Protein Precipitation, Extraction) spike->prepare lcms LC-MS/MS Analysis (Separation and Detection) prepare->lcms data Data Acquisition (Peak Area Integration for Analyte and IS) lcms->data quant Quantification (Calculate Peak Area Ratio and Determine Concentration from Standard Curve) data->quant end End: Quantified Analyte Concentration quant->end

Caption: Workflow for LC-MS/MS quantification.

Applications in Research and Drug Development

2',3'-O-Isopropylideneadenosine and its isotopically labeled counterparts are versatile tools in several areas of research and pharmaceutical development:

  • Nucleoside Synthesis: The protected nature of 2',3'-O-Isopropylideneadenosine makes it a key intermediate in the synthesis of various nucleoside analogs, which are fundamental for the development of antiviral and anticancer drugs.

  • Biochemical Research: This compound is utilized in studies of cellular signaling pathways, helping researchers to understand the biological processes influenced by adenosine and its derivatives.

  • Pharmaceutical Development: It plays a role in the development of drugs targeting adenosine receptors, which are implicated in a range of diseases, including cardiovascular and neurological disorders.

  • Quantitative Bioanalysis: As detailed in this guide, the ¹³C₅-labeled version is an ideal internal standard for accurate and precise quantification of adenosine in complex biological matrices by mass spectrometry. This is crucial for pharmacokinetic and metabolic studies in drug development.

A Guide to the Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅: A Key Labeled Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled building block in pharmaceutical research and development. The incorporation of five ¹³C atoms into the ribose moiety of this adenosine derivative allows for sensitive and precise tracking in metabolic studies, target engagement assays, and quantitative analysis by mass spectrometry. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols and data presentation, to assist researchers in the preparation of this valuable compound.

Introduction

2',3'-O-Isopropylideneadenosine serves as a versatile intermediate in the synthesis of various nucleoside analogs, including antiviral and anticancer agents.[1][2][3] The isopropylidene protecting group on the 2' and 3' hydroxyls of the ribose sugar enhances stability and allows for selective modification at the 5' position.[4][5][6] The ¹³C₅-labeling of the ribose ring provides a powerful tool for pharmacokinetic and pharmacodynamic studies, enabling researchers to trace the metabolic fate of nucleoside-based drug candidates with high precision.[7][8][9][10]

This guide outlines a two-step conceptual synthesis pathway, starting from the commercially available Adenosine-¹³C₅. The core of the synthesis involves the protection of the 2',3'-diol of the ribose sugar using an acetonide group.

Synthesis Pathway

The synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅ is achieved through the acid-catalyzed reaction of Adenosine-¹³C₅ with an acetone equivalent, typically 2,2-dimethoxypropane, which also acts as a water scavenger to drive the reaction to completion.[11]

Synthesis_Pathway cluster_reagents Reagents & Conditions Adenosine_13C5 Adenosine-¹³C₅ Product 2',3'-O-Isopropylideneadenosine-¹³C₅ Adenosine_13C5->Product Acetonide Protection Reagents 2,2-Dimethoxypropane p-Toluenesulfonic acid Acetone

Figure 1: Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅, based on established methods for the protection of nucleoside diols.

Materials and Reagents
ReagentGradeSupplier
Adenosine-¹³C₅≥98% isotopic purityCommercially available
2,2-DimethoxypropaneAnhydrous, ≥98%Standard chemical supplier
p-Toluenesulfonic acid monohydrate≥98%Standard chemical supplier
AcetoneAnhydrousStandard chemical supplier
Dichloromethane (DCM)AnhydrousStandard chemical supplier
Saturated sodium bicarbonate solutionPrepared in-house
Anhydrous sodium sulfateStandard chemical supplier
Procedure: Acetonide Protection of Adenosine-¹³C₅
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend Adenosine-¹³C₅ (1.0 eq) in anhydrous acetone.

  • Addition of Reagents: To the suspension, add 2,2-dimethoxypropane (3.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to yield 2',3'-O-Isopropylideneadenosine-¹³C₅ as a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity (%)
Adenosine-¹³C₅C₅¹³C₅H₁₃N₅O₄272.23≥98
2',3'-O-Isopropylideneadenosine-¹³C₅C₈¹³C₅H₁₇N₅O₄312.28≥98

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Scale1 mmol
Reaction Time2-4 hours
Reaction TemperatureRoom Temperature
Typical Yield85-95%
Purity (by HPLC)>98%

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow from starting material to the final purified product.

Synthesis_Workflow Start Start: Adenosine-¹³C₅ Reaction Acetonide Protection Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Final Product: 2',3'-O-Isopropylideneadenosine-¹³C₅ Purification->Final_Product

Figure 2: Experimental workflow for the synthesis.

Conclusion

The synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅ is a straightforward and high-yielding process that provides a valuable tool for modern drug discovery and development. The detailed protocol and expected outcomes presented in this guide are intended to enable researchers to confidently produce this key isotopically labeled intermediate for their studies. The use of this compound will undoubtedly facilitate a deeper understanding of the mechanisms of action and metabolic pathways of novel nucleoside-based therapeutics.

References

In-Depth Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2',3'-O-Isopropylideneadenosine-13C5, a crucial isotopically labeled nucleoside analog. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related biochemical fields. Where specific data for the 13C5 labeled compound is not publicly available, information for the unlabeled analogue, 2',3'-O-Isopropylideneadenosine, is provided as a close proxy, and is duly noted.

Physical and Chemical Data

The fundamental physical and chemical properties of 2',3'-O-Isopropylideneadenosine and its 13C5 labeled variant are summarized below. These properties are essential for handling, storage, and experimental design.

Property2',3'-O-IsopropylideneadenosineThis compound
Molecular Formula C₁₃H₁₇N₅O₄[1][2]C₈¹³C₅H₁₇N₅O₄
Molecular Weight 307.31 g/mol [1][2]312.27 g/mol
Appearance White to off-white crystalline powderNot specified
Melting Point 221-222 °C[1]Not specified
Boiling Point 447.81°C (rough estimate)Not specified
Optical Activity [α]20/D −98.5°, c = 1 in dioxaneNot specified
Solubility Slightly soluble in Dioxane, DMSO, and Methanol.Not specified

Spectral Data

Spectral Data Type2',3'-O-Isopropylideneadenosine
¹H NMR Spectrum available[3]
¹³C NMR Spectrum available
Mass Spectrometry Spectrum available[4]
Infrared (IR) Spectrum available[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of isotopically labeled compounds are often proprietary. However, a general understanding of the methodologies can be gleaned from related literature.

Synthesis of 2',3'-O-Isopropylideneadenosine

The synthesis of the unlabeled 2',3'-O-Isopropylideneadenosine typically involves the reaction of adenosine with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst. The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, allowing for chemical modifications at other positions.

A general procedure for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides, a related carbohydrate, involves treatment with TsOH·H₂O and 2-methoxypropene at elevated temperatures, which may be adaptable for adenosine.

Purification and Analysis

Purification of 2',3'-O-Isopropylideneadenosine is typically achieved through recrystallization or column chromatography. The purity of the compound is commonly assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by the spectral methods listed above.

Biological Context and Signaling Pathways

2',3'-O-Isopropylideneadenosine serves as a valuable tool in biochemical and pharmacological research, primarily in studies involving adenosine deaminase and cyclic AMP (cAMP) signaling pathways.

Adenosine Deaminase Activity Assay

2',3'-O-Isopropylideneadenosine can be used as a substrate or an analog to study the activity of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. An assay to measure ADA activity can be visualized as follows:

Adenosine_Deaminase_Assay sub 2',3'-O-Isopropylideneadenosine (Substrate Analog) ada Adenosine Deaminase (Enzyme) sub->ada Binds to prod 2',3'-O-Isopropylideneinosine (Product) ada->prod Catalyzes conversion detection Detection (e.g., HPLC, Spectrophotometry) prod->detection Measured

Workflow for an Adenosine Deaminase activity assay.

Role in cAMP Signaling Pathway

As an adenosine analog, 2',3'-O-Isopropylideneadenosine can be utilized to investigate the cAMP signaling pathway. Adenosine receptors, which are G protein-coupled receptors, are activated by adenosine, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cAMP levels. This pathway plays a crucial role in various physiological processes.

cAMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AR Adenosine Receptor G_protein G Protein AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Modulates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Extracellular_Adenosine 2',3'-O-Isopropylideneadenosine (Adenosine Analog) Extracellular_Adenosine->AR Binds to

Simplified cAMP signaling pathway initiated by an adenosine analog.

References

Unraveling Cellular Metabolism: A Technical Guide to 13C5 Isotopic Labeling in Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 13C5 isotopic labeling in nucleosides, a powerful technique for elucidating metabolic pathways and quantifying cellular dynamics. The stable isotope labeling of the five-carbon ribose or deoxyribose sugar of nucleosides provides a precise tracer to track their journey through various anabolic and catabolic processes. This approach is instrumental in metabolic flux analysis (MFA), drug development, and understanding the intricate network of nucleotide metabolism. By tracing the incorporation and transformation of these labeled compounds, researchers can gain unprecedented insights into cellular proliferation, disease states, and the mechanism of action of therapeutic agents.

Core Principles of 13C Isotopic Labeling

Isotopic labeling involves the substitution of an atom in a molecule with its heavier, stable isotope. In the context of nucleosides, this typically involves replacing the naturally abundant carbon-12 (¹²C) atoms in the ribose or deoxyribose moiety with carbon-13 (¹³C). When cells are supplied with a substrate enriched with ¹³C, this labeled carbon is incorporated into various metabolic pathways.[1] As these labeled carbons traverse through pathways like glycolysis and the pentose phosphate pathway, they become part of a wide array of downstream metabolites, including the building blocks of nucleosides.[1]

The primary analytical techniques for detecting and quantifying the incorporation of ¹³C into these metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, and the incorporation of ¹³C results in a predictable mass shift.[1] This allows for the tracing of carbon atoms and the quantification of the activity of metabolic pathways, a methodology known as metabolic flux analysis (MFA).[1][2]

Data Presentation: Quantitative Analysis of 13C Labeled Nucleosides

The quantitative output of ¹³C labeling experiments is primarily the mass isotopologue distribution (MID), which details the fractional abundance of each isotopologue for a given metabolite.[1] An isotopologue is a molecule that differs only in its isotopic composition. A metabolite with 'n' carbon atoms can have from zero to 'n' of its carbons labeled with ¹³C, leading to isotopologues with masses from M+0 (all ¹²C) to M+n (all ¹³C).[3]

Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Adenosine in Cancer Cells Cultured with [U-¹³C₅]-Ribose

Mass IsotopologueFractional Abundance (%)Interpretation
M+015.0Unlabeled adenosine, likely from pre-existing pools or unlabeled sources.
M+15.0Adenosine with one ¹³C atom incorporated into the ribose moiety.
M+28.0Adenosine with two ¹³C atoms incorporated into the ribose moiety.
M+312.0Adenosine with three ¹³C atoms incorporated into the ribose moiety.
M+420.0Adenosine with four ¹³C atoms incorporated into the ribose moiety.
M+540.0Fully labeled adenosine, indicating significant de novo synthesis or salvage of the labeled ribose.

Table 2: Relative Fluxes Through Nucleotide Synthesis Pathways Determined by ¹³C-MFA

Metabolic PathwayRelative Flux (%) in Control CellsRelative Flux (%) in Drug-Treated Cells
De Novo Pyrimidine Synthesis6530
Salvage Pyrimidine Synthesis3570
De Novo Purine Synthesis7045
Salvage Purine Synthesis3055

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of ¹³C-Labeled Nucleosides

This protocol outlines the general steps for the extraction and analysis of ¹³C-labeled nucleosides from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Labeling:

  • Culture cells in a standard growth medium to the desired confluence.

  • Replace the standard medium with a medium containing the ¹³C-labeled precursor (e.g., [U-¹³C₅]-ribose) for a predetermined duration to achieve isotopic steady state.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. RNA/DNA Digestion (for analyzing nucleosides from nucleic acids):

  • Isolate total RNA or DNA from a separate batch of labeled cells.

  • Digest the nucleic acids to individual nucleosides using a mixture of nucleases and phosphatases (e.g., nuclease P1 and alkaline phosphatase).

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reverse-phase column for separation.

    • Employ a binary solvent gradient with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[4]

    • A typical gradient might be: 0-5 min, 2% B; 5-20 min, 2-98% B; 20-25 min, 98% B; 25-30 min, 2% B.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of specific nucleosides and their isotopologues.

    • For each nucleoside, monitor the transition from the precursor ion (the protonated molecule [M+H]⁺) to a specific product ion (typically the nucleobase fragment).

    • The mass shift in both the precursor and product ions will indicate the number of ¹³C atoms incorporated.

Protocol 2: NMR Spectroscopy Analysis of ¹³C-Labeled Nucleosides

NMR spectroscopy provides detailed information about the specific positions of ¹³C labels within the nucleoside structure.

1. Sample Preparation:

  • Prepare a highly concentrated sample of the purified ¹³C-labeled nucleoside (or a mixture) in a suitable deuterated solvent (e.g., D₂O).

2. NMR Data Acquisition:

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled 1D ¹³C spectrum to identify the chemical shifts of the carbon atoms in the ribose/deoxyribose and the nucleobase. The number of signals corresponds to the number of chemically non-equivalent carbons.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

    • This experiment correlates the chemical shifts of ¹³C atoms with their directly attached protons, providing unambiguous assignment of the carbon signals.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

    • This experiment reveals correlations between carbons and protons that are separated by two or three bonds, aiding in the complete structural elucidation and assignment of the labeled positions.

  • Pulse Sequences: Standard pulse sequences for these experiments are typically provided with the NMR spectrometer's software. For quantitative analysis, ensure adequate relaxation delays (D1) are used to allow for full magnetization recovery between scans.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the study of ¹³C5-labeled nucleosides.

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine CPSII Carbamoyl Phosphate Synthetase II Glutamine->CPSII Bicarbonate Bicarbonate Bicarbonate->CPSII ATP1 2 ATP ATP1->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATCase Aspartate Transcarbamoylase Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate Carbamoyl Aspartate ATCase->Carbamoyl_Aspartate DHO Dihydroorotase Carbamoyl_Aspartate->DHO Dihydroorotate Dihydroorotate DHO->Dihydroorotate DHODH Dihydroorotate Dehydrogenase Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMP Synthase Orotate->UMPS NAD NAD+ NAD->DHODH NADH NADH NADH->DHODH PRPP PRPP (from ¹³C-Ribose) PRPP->UMPS OMP Orotidine Monophosphate (OMP) UMPS->OMP UMP Uridine Monophosphate (UMP) OMP->UMP UTP Uridine Triphosphate (UTP) UMP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP

Caption: De Novo Pyrimidine Nucleotide Biosynthesis Pathway.

purine_synthesis_pathways cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_common_products Common Products Ribose5P Ribose-5-Phosphate (from ¹³C-Glucose) PRPP PRPP Ribose5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps (Glycine, Aspartate, Glutamine, Formate) PRPP_salvage PRPP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Guanine Guanine Guanine->HGPRT Adenine Adenine APRT APRT Adenine->APRT IMP_salvage IMP HGPRT->IMP_salvage GMP_salvage Guanosine Monophosphate (GMP) HGPRT->GMP_salvage AMP_salvage Adenosine Monophosphate (AMP) APRT->AMP_salvage IMP_salvage->AMP IMP_salvage->GMP GTP Guanosine Triphosphate (GTP) GMP_salvage->GTP ATP Adenosine Triphosphate (ATP) AMP_salvage->ATP PRPP_salvage->HGPRT PRPP_salvage->APRT AMP->ATP GMP->GTP DNA_RNA DNA and RNA Synthesis ATP->DNA_RNA GTP->DNA_RNA

Caption: De Novo and Salvage Pathways for Purine Nucleotide Biosynthesis.

mfa_workflow cluster_experimental Experimental Phase cluster_data_analysis Data Analysis Phase cell_culture Cell Culture isotope_labeling ¹³C Isotope Labeling (e.g., ¹³C₅-Ribose) cell_culture->isotope_labeling sample_collection Sample Collection (Metabolic Quenching) isotope_labeling->sample_collection metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction analytical_measurement Analytical Measurement (LC-MS/MS or NMR) metabolite_extraction->analytical_measurement raw_data Raw Analytical Data (Mass Spectra / NMR Spectra) analytical_measurement->raw_data data_processing Data Processing (Peak Integration, MID Calculation) raw_data->data_processing flux_estimation Flux Estimation (Software-based fitting) data_processing->flux_estimation metabolic_model Metabolic Network Model metabolic_model->flux_estimation flux_map Metabolic Flux Map flux_estimation->flux_map biological_interpretation Biological Interpretation flux_map->biological_interpretation

Caption: Experimental Workflow for ¹³C Metabolic Flux Analysis (MFA).

References

An In-depth Technical Guide on the Role of the Isopropylidene Group in Adenosine Protection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the pivotal role of the isopropylidene group in the protection of adenosine, a critical step in the synthesis of modified nucleosides for therapeutic and research applications. We will delve into the chemical properties, synthesis, deprotection, and practical applications of 2',3'-O-isopropylideneadenosine, providing detailed experimental protocols and quantitative data to support your research and development endeavors.

Introduction: The Significance of Adenosine Protection

Adenosine, a fundamental building block of nucleic acids and a key signaling molecule, is a cornerstone of drug discovery programs targeting a wide array of diseases, including viral infections, cancer, and cardiovascular disorders. However, the presence of multiple hydroxyl groups on its ribose moiety (2', 3', and 5') presents a significant challenge for selective chemical modification. To achieve regioselective synthesis of adenosine analogs, a robust protecting group strategy is essential.

The isopropylidene group, forming a cyclic ketal with the cis-diol at the 2' and 3' positions of the ribose ring, is a widely employed and highly effective protecting group. This protection strategy offers several key advantages:

  • Selective Reactivity: It masks the 2' and 3'-hydroxyl groups, allowing for selective reactions at the 5'-hydroxyl group and the N6-amino group of the adenine base.

  • Enhanced Stability: The resulting 2',3'-O-isopropylideneadenosine exhibits increased stability against certain enzymatic degradations, for instance, by purine nucleoside phosphorylase[1].

  • Improved Solubility: The introduction of the nonpolar isopropylidene group can enhance solubility in organic solvents, facilitating a broader range of chemical transformations.

  • Ease of Introduction and Removal: The protection and deprotection steps are generally high-yielding and can be achieved under relatively mild conditions.

This guide will provide a comprehensive overview of the theory and practice of using the isopropylidene group for adenosine protection.

Physicochemical Properties

The introduction of the isopropylidene group significantly alters the physicochemical properties of adenosine. A summary of these properties for both adenosine and 2',3'-O-isopropylideneadenosine is presented below for easy comparison.

PropertyAdenosine2',3'-O-Isopropylideneadenosine
Molecular Formula C₁₀H₁₃N₅O₄C₁₃H₁₇N₅O₄
Molecular Weight 267.24 g/mol 307.31 g/mol [2][3]
Appearance White crystalline powderWhite to off-white crystalline powder[2]
Melting Point 234-236 °C221-222 °C[2]
Optical Activity [α]D -61.7° (c=0.7 in H₂O)-98.5° (c=1 in dioxane)
Solubility Soluble in water (approx. 10 mg/mL in PBS, pH 7.2), DMSO (approx. 20 mg/mL), and dimethylformamide (approx. 5 mg/mL)[4]. Insoluble in ethanol.Soluble in DMSO (≥ 100 mg/mL)[2]. Slightly soluble in dioxane and methanol.

Synthesis and Purification of 2',3'-O-Isopropylideneadenosine

The protection of the 2' and 3'-hydroxyl groups of adenosine with an isopropylidene group is a common and efficient reaction. The general scheme for this reaction is depicted below.

G Adenosine Adenosine IPA 2',3'-O-Isopropylideneadenosine Adenosine->IPA Reagents Acetone or 2,2-Dimethoxypropane Acid Catalyst (e.g., p-TsOH) Reagents->Adenosine

Caption: Synthesis of 2',3'-O-isopropylideneadenosine.

Detailed Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of 2',3'-O-isopropylideneadenosine from adenosine.

Materials:

  • Adenosine

  • Anhydrous Acetone or 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/petroleum ether or dichloromethane/methanol)

Procedure:

  • Reaction Setup: To a suspension of adenosine (1 equivalent) in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 equivalents). If adenosine solubility is an issue, anhydrous DMF can be used as a co-solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C)[5]. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding triethylamine until the pH is approximately 7-8.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 2',3'-O-isopropylideneadenosine can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated (e.g., ethanol, methanol, or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Workflow:

G cluster_0 Purification Workflow A Crude Product B Dissolve in Minimum Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient (e.g., EtOAc/Petroleum Ether) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure 2',3'-O-Isopropylideneadenosine H->I

Caption: Workflow for column chromatography purification.

Deprotection of 2',3'-O-Isopropylideneadenosine

The removal of the isopropylidene group is typically achieved by acid-catalyzed hydrolysis, regenerating the 2' and 3'-hydroxyl groups.

G IPA 2',3'-O-Isopropylideneadenosine Adenosine Adenosine IPA->Adenosine Reagents Aqueous Acid (e.g., TFA, HCl, H₂SO₄) Reagents->IPA

Caption: Deprotection of 2',3'-O-isopropylideneadenosine.

Detailed Experimental Protocol: Deprotection

This protocol outlines a general procedure for the acidic deprotection of 2',3'-O-isopropylideneadenosine.

Materials:

  • 2',3'-O-Isopropylideneadenosine

  • Trifluoroacetic acid (TFA) or another suitable acid (e.g., aqueous HCl or H₂SO₄)

  • Water

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve the 2',3'-O-isopropylideneadenosine in a suitable solvent such as dichloromethane or a mixture of an organic solvent and water.

  • Acid Addition: Cool the solution in an ice bath and add trifluoroacetic acid or another aqueous acid. The amount of acid and reaction time will depend on the specific acid used and the desired reaction rate.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Work-up: If an organic solvent was used, separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude adenosine.

  • Purification: The crude adenosine can be purified by recrystallization from water or another suitable solvent.

Stability and Comparison with Other Protecting Groups

The isopropylidene group is known for its stability to a wide range of reaction conditions, particularly basic, reductive, and mild oxidative conditions. It is, however, labile to acidic conditions. A qualitative comparison with other common diol protecting groups is provided below.

Protecting GroupStabilityCleavage Conditions
Isopropylidene (Acetonide) Stable to bases, reducing agents, mild oxidants.Acidic hydrolysis (e.g., aq. HCl, p-TsOH, TFA)[6].
Benzylidene Acetal Stable to bases and nucleophiles.Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂)[6].
tert-Butyldimethylsilyl (TBDMS) Ether Stable to non-acidic and non-fluoride conditions.Fluoride ions (e.g., TBAF); strong acid[7].
Triisopropylsilyl (TIPS) Ether More stable to acid than TBDMS.Fluoride ions; strong acid (harsher conditions than TBDMS).

Applications in Research and Drug Development

2',3'-O-Isopropylideneadenosine is a versatile intermediate in the synthesis of a vast array of adenosine analogs with therapeutic potential.

Synthesis of Adenosine Derivatives

The protected 5'-hydroxyl group of 2',3'-O-isopropylideneadenosine is a key handle for further modifications.

G cluster_0 Synthetic Utility of 2',3'-O-Isopropylideneadenosine Start 2',3'-O-Isopropylideneadenosine Step1 Reaction at 5'-OH (e.g., oxidation, phosphorylation, alkylation) Start->Step1 Intermediate 5'-Modified Intermediate Step1->Intermediate Step2 Deprotection (Acidic Hydrolysis) Intermediate->Step2 Final 5'-Modified Adenosine Analog Step2->Final

Caption: General scheme for the synthesis of 5'-modified adenosine analogs.

Role in Studying Biological Pathways

2',3'-O-Isopropylideneadenosine and its derivatives are valuable tools for studying adenosine-mediated signaling pathways and enzyme kinetics.

Adenosine Receptor Signaling:

Adenosine exerts its physiological effects by binding to four G-protein coupled receptors: A₁, A₂A, A₂B, and A₃. The signaling cascades initiated by these receptors are crucial in various physiological processes.

G cluster_A1A3 A₁ & A₃ Receptors cluster_A2A2B A₂A & A₂B Receptors A1A3 A₁ / A₃ Gi Gᵢ A1A3->Gi AC_neg Adenylate Cyclase Gi->AC_neg cAMP_dec cAMP ↓ AC_neg->cAMP_dec AC_neg->cAMP_dec Inhibition A2A2B A₂A / A₂B Gs Gₛ A2A2B->Gs AC_pos Adenylate Cyclase Gs->AC_pos cAMP_inc cAMP ↑ AC_pos->cAMP_inc AC_pos->cAMP_inc Activation Adenosine Adenosine (or Analog) Adenosine->A1A3 Adenosine->A2A2B

Caption: Simplified adenosine receptor signaling pathways.

Enzymatic Activity Assay Workflow:

The enzymatic deamination of adenosine to inosine by adenosine deaminase (ADA) is a critical metabolic process. The activity of ADA can be studied using 2',3'-O-isopropylideneadenosine as a substrate, often monitored by spectrophotometry.

G cluster_0 Adenosine Deaminase Activity Assay Workflow A Prepare Buffer and Substrate Solution (2',3'-O-Isopropylideneadenosine) B Add Adenosine Deaminase to Initiate Reaction A->B C Incubate at Controlled Temperature B->C D Monitor Decrease in Absorbance at ~265 nm over Time C->D E Calculate Reaction Rate D->E

Caption: Workflow for an adenosine deaminase activity assay.

Characterization of 2',3'-O-Isopropylideneadenosine

The identity and purity of 2',3'-O-Isopropylideneadenosine are confirmed using various analytical techniques.

7.1. NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure. Key expected signals include:

  • Singlets for the isopropylidene methyl groups: Two distinct singlets in the range of 1.3-1.6 ppm.

  • Signals for the ribose protons: These will be shifted compared to unprotected adenosine, and their coupling patterns will confirm the cyclic structure.

  • Signals for the adenine base protons: Typically a singlet for H-2 and a singlet for H-8.

  • Signal for the 5'-CH₂ protons.

7.2. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information. A common fragmentation is the cleavage of the glycosidic bond, resulting in a fragment corresponding to the protonated adenine base and a fragment corresponding to the protected ribose moiety[8][9][10][11].

Conclusion

The isopropylidene group serves as an indispensable tool in the synthetic chemist's arsenal for the selective modification of adenosine. Its ability to robustly protect the 2' and 3'-hydroxyls, coupled with its ease of introduction and removal, has facilitated the synthesis of a vast number of novel adenosine analogs for therapeutic and research purposes. This guide has provided a comprehensive overview of the key aspects of adenosine protection using the isopropylidene group, from fundamental properties and detailed experimental protocols to its application in the study of biological systems. By leveraging the information presented herein, researchers can confidently employ 2',3'-O-isopropylideneadenosine as a key intermediate in their drug discovery and development programs.

References

In-depth Technical Guide: 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular characteristics of 2',3'-O-Isopropylideneadenosine-¹³C₅, a stable isotope-labeled version of 2',3'-O-Isopropylideneadenosine. The incorporation of five Carbon-13 (¹³C) atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Molecular Data Summary

The fundamental molecular properties of both the unlabeled and the ¹³C₅-labeled 2',3'-O-Isopropylideneadenosine are presented below. The table facilitates a direct comparison of their molecular formulas and weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )
2',3'-O-IsopropylideneadenosineC₁₃H₁₇N₅O₄[1][2][3][4][5]307.31[2][4]
2',3'-O-Isopropylideneadenosine-¹³C₅C₈¹³C₅H₁₇N₅O₄312.29

Methodology for Molecular Weight Calculation

The molecular weight of 2',3'-O-Isopropylideneadenosine-¹³C₅ was determined by substituting five of the twelve naturally abundant carbon atoms (¹²C) with the stable isotope Carbon-13 (¹³C). The calculation is based on the atomic masses of the constituent elements.

The standard molecular formula for 2',3'-O-Isopropylideneadenosine is C₁₃H₁₇N₅O₄[1][2][3][4][5]. The molecular weight of the unlabeled compound is approximately 307.31 g/mol [2][4].

The atomic mass of Carbon-13 is approximately 13.00335 atomic mass units (amu)[6][7]. For the ¹³C₅-labeled compound, the molecular formula is C₈¹³C₅H₁₇N₅O₄.

The calculation for the molecular weight is as follows:

  • Carbon: (8 x 12.011) + (5 x 13.00335)

  • Hydrogen: 17 x 1.008

  • Nitrogen: 5 x 14.007

  • Oxygen: 4 x 15.999

Summing these values yields the final molecular weight of 2',3'-O-Isopropylideneadenosine-¹³C₅.

Logical Relationship of Isotopic Labeling

The following diagram illustrates the relationship between the standard compound and its isotopically labeled counterpart.

A 2',3'-O-Isopropylideneadenosine (C₁₃H₁₇N₅O₄) B Isotopic Labeling (+5 ¹³C atoms) A->B Substitution C 2',3'-O-Isopropylideneadenosine-¹³C₅ (C₈¹³C₅H₁₇N₅O₄) B->C Results in

Caption: Isotopic labeling workflow.

References

The Advent of Labeled Adenosine Analogs: A Technical Guide to Their Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical development of labeled adenosine analogs. These molecular tools have been instrumental in unraveling the complexities of adenosinergic signaling, facilitating the characterization of adenosine receptors, and accelerating the development of novel therapeutics. This document provides a comprehensive overview of the synthesis, application, and quantitative data associated with radiolabeled and fluorescent adenosine analogs, serving as a vital resource for researchers in pharmacology and drug discovery.

A Historical Perspective: Illuminating the Adenosinergic System

The journey to understanding the physiological roles of adenosine has been critically dependent on the development of molecular probes to study its receptors. The timeline below highlights key milestones in the discovery and evolution of labeled adenosine analogs.

  • Early 1970s: The concept of specific cell surface receptors for adenosine began to emerge.

  • Late 1970s - Early 1980s: The first radiolabeled adenosine analogs, primarily tritiated agonists like [³H]N⁶-cyclohexyladenosine ([³H]CHA) and --INVALID-LINK---phenylisopropyladenosine ([³H]R-PIA), were developed. These tools were crucial for the initial characterization and classification of adenosine receptors into A₁ and A₂ subtypes.

  • Mid-1980s: The development of iodinated radioligands, such as [¹²⁵I]N⁶-(4-hydroxyphenylisopropyl)adenosine ([¹²⁵I]HPIA), offered higher specific activity and sensitivity for receptor binding assays. The first antagonist radioligand, [³H]xanthine amine congener ([³H]XAC), also emerged during this period, enabling the study of antagonist interactions with adenosine receptors.[1]

  • Late 1980s - 1990s: With the cloning of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), the demand for more selective labeled ligands intensified. This era saw the synthesis of subtype-selective radioligands, such as the A₂ₐ-selective agonist [³H]CGS 21680 and the A₃-selective agonist [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA).[2] The synthesis of tritiated 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (2-CI-IB-MECA) provided a highly selective tool for A₃ receptor studies.[3][4]

  • 2000s - Present: The focus expanded to include non-invasive imaging techniques, leading to the development of positron emission tomography (PET) radioligands labeled with isotopes like ¹¹C and ¹⁸F.[5][6] This period also witnessed the advent of fluorescent adenosine analogs, which have become invaluable for studying receptor dynamics in living cells using advanced microscopy techniques.[7][8][9][10]

Quantitative Analysis of Labeled Adenosine Analogs

The affinity and selectivity of labeled adenosine analogs are critical parameters for their application in research. The following tables summarize the binding affinities (Ki, Kd) and, where available, the maximal binding capacity (Bmax) of key radiolabeled and fluorescent analogs for the four human adenosine receptor subtypes.

Table 1: Binding Affinities of Radiolabeled Adenosine Analogs

RadioligandTypeA₁ Ki (nM)A₂ₐ Ki (nM)A₂ₑ Ki (nM)A₃ Ki (nM)Reference
[³H]CHAAgonist1.220>10,0001,100[1]
[³H]R-PIAAgonist1.025>10,000800[1]
[³H]CGS 21680Agonist28015>10,000>10,000[11]
[¹²⁵I]I-AB-MECAAgonist501,400>10,0001.0[2]
[³H]2-CI-IB-MECAAgonist825462-0.33[3][4]
[³H]XACAntagonist0.78.025013.8[10]
[³H]DPCPXAntagonist0.21,50090>10,000[1]
[³H]ZM241385Antagonist2000.250>10,000[1]
[³H]MRS1754Antagonist>10,0001,1302.2>10,000[12]

Table 2: Binding Affinities of Fluorescent Adenosine Analogs

Fluorescent LigandTypeA₁ pKiA₂ₐ pKiA₂ₑ pKiA₃ pKiReference
XAC-BY630Antagonist8.4---[13]
44a (BY630/650-X labeled)Antagonist9.547.948.697.47[8]
46a (BY630/650-X labeled)Antagonist9.157.607.707.22[8]
MRS5449 (Alexa Fluor 488)Antagonist---8.2[10]
MRS7774 (JF646)Antagonist<66.84-6.3[9]
MRS7535 (Sulfo-Cy7)Antagonist<66.54<67.66[9]

Experimental Protocols: Synthesis and Application

This section provides detailed methodologies for the synthesis of representative labeled adenosine analogs and their application in receptor binding assays.

Synthesis of Labeled Adenosine Analogs

3.1.1. Tritiation: Synthesis of [³H]2-CI-IB-MECA

The synthesis of the highly A₃-selective agonist, [³H]2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide ([³H]2-CI-IB-MECA), is a multi-step process. A more efficient route starts from D-ribose and proceeds through several intermediates. The crucial tritiation step is performed in the penultimate stage of the synthesis.[3][4]

  • Precursor Synthesis: N⁶-(3-iodobenzyl)-2-chloro-2',3'-di-O-acetyl-5'-(methoxycarbonyl)adenosine is synthesized from D-ribose in a multi-step process.

  • Tritiation Reaction: The precursor is heated with [³H]methylamine in methanol at 60°C for 2 hours. This step introduces the tritium label at the 5'-methylamido group.[3][4]

  • Deprotection and Purification: The acetyl protecting groups are removed, and the final product, [³H]2-CI-IB-MECA, is purified using high-performance liquid chromatography (HPLC).

3.1.2. Iodination: General Procedure for Radioiodination

Radioiodination is a common method for producing high specific activity radioligands. A general procedure for the radioiodination of a precursor containing a phenolic or an activated aromatic ring is as follows:

  • Reaction Setup: The precursor molecule is dissolved in a suitable buffer.

  • Addition of Radioiodide: A solution of Na[¹²⁵I] is added to the reaction mixture.

  • Oxidation: An oxidizing agent, such as Chloramine-T, is added to facilitate the electrophilic substitution of iodine onto the aromatic ring.

  • Quenching: The reaction is quenched by the addition of a reducing agent, such as sodium metabisulfite.

  • Purification: The desired radioiodinated product is purified from unreacted iodide and other byproducts, typically by HPLC.

3.1.3. Fluorescent Labeling: General Procedure for Conjugation

Fluorescent adenosine analogs are typically synthesized by conjugating a reactive fluorophore derivative to a functionalized adenosine analog.

  • Precursor Synthesis: An adenosine analog with a reactive functional group (e.g., an amine or a carboxylic acid) is synthesized.

  • Conjugation Reaction: The functionalized adenosine analog is reacted with an activated fluorophore, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative, in a suitable solvent, often in the presence of a base like diisopropylethylamine (DIPEA).[7]

  • Purification: The resulting fluorescent conjugate is purified by reverse-phase HPLC to remove unreacted starting materials and byproducts.[7]

3.1.4. PET Radiosynthesis: General Considerations for ¹¹C and ¹⁸F Labeling

The synthesis of PET radiotracers involves rapid and high-yield radiochemical reactions due to the short half-lives of the isotopes (¹¹C: ~20 min; ¹⁸F: ~110 min).

  • ¹¹C-Labeling: Typically involves the methylation of a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. These reactions are usually performed in an automated synthesis module.

  • ¹⁸F-Labeling: Often achieved through nucleophilic substitution with [¹⁸F]fluoride on a precursor containing a suitable leaving group (e.g., tosylate, mesylate, or nitro group).

Radioligand Binding Assays

3.2.1. Membrane Preparation

  • Cell Culture: Cells stably or transiently expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells) are cultured to a high density.

  • Homogenization: Cells are harvested and homogenized in a cold buffer using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined. Aliquots of the membrane preparation are stored at -80°C until use.

3.2.2. Saturation Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

  • Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of the radioligand in a suitable assay buffer.

  • Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes and the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

3.2.3. Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound for the receptor.

  • Incubation: A fixed concentration of radioligand and a fixed amount of membrane preparation are incubated with increasing concentrations of the unlabeled test compound.

  • Separation and Quantification: The separation and quantification steps are the same as in the saturation binding assay.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Adenosinergic Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for a radioligand binding assay.

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_R A1 Receptor Gi Gi/o A1_R->Gi A3_R A3 Receptor A3_R->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit PLC_A1A3 PLC Gi->PLC_A1A3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1A3 ↑ IP3 & DAG PLC_A1A3->IP3_DAG_A1A3 Ca_A1A3 ↑ Intracellular Ca²⁺ IP3_DAG_A1A3->Ca_A1A3 A2A_R A2A Receptor Gs Gs A2A_R->Gs A2B_R A2B Receptor A2B_R->Gs AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA Activation cAMP_increase->PKA Adenosine Adenosine Adenosine->A1_R Adenosine->A3_R Adenosine->A2A_R Adenosine->A2B_R Competition_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Membrane Preparation - Radioligand (fixed concentration) - Unlabeled Competitor (serial dilutions) - Assay Buffer start->prepare_reagents incubation Incubate Components: Membranes + Radioligand + Unlabeled Competitor prepare_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters with Cold Buffer filtration->washing counting Scintillation Counting (Measure radioactivity on filters) washing->counting analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end Saturation_Binding_Workflow cluster_binding Incubation start Start prepare_reagents Prepare Reagents: - Membrane Preparation - Radioligand (serial dilutions) - Unlabeled Ligand (for non-specific binding) - Assay Buffer start->prepare_reagents total_binding Total Binding: Membranes + Radioligand prepare_reagents->total_binding nsb Non-Specific Binding (NSB): Membranes + Radioligand + Excess Unlabeled Ligand prepare_reagents->nsb filtration Rapid Filtration (Separate bound from free radioligand) total_binding->filtration nsb->filtration washing Wash Filters with Cold Buffer filtration->washing counting Scintillation Counting (Measure radioactivity on filters) washing->counting analysis Data Analysis: - Calculate Specific Binding (Total - NSB) - Non-linear regression to determine Kd and Bmax counting->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols: Incorporation of 2',3'-O-Isopropylideneadenosine-¹³C₅ into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules. Site-specific incorporation of isotopes like ¹³C allows for detailed analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2][3][] This application note provides a detailed protocol for the incorporation of 2',3'-O-Isopropylideneadenosine-¹³C₅, a protected and labeled ribonucleoside, into synthetic oligonucleotides. The ¹³C₅ label on the adenine base provides a distinct spectroscopic signature, while the 2',3'-O-isopropylidene group serves as a protecting group for the cis-diol of the ribose sugar, which is particularly useful in RNA synthesis to prevent phosphodiester bond migration and cleavage.

The protocol outlines the synthesis of the corresponding phosphoramidite building block, its incorporation into an oligonucleotide sequence via automated solid-phase synthesis, and the subsequent deprotection and purification steps. This guide is intended to enable researchers to successfully synthesize ¹³C₅-labeled RNA strands for advanced structural and functional studies.

Data Presentation

Quantitative data for the incorporation of modified nucleosides can vary depending on the specific sequence, synthesis scale, and instrumentation. The following table summarizes typical quantitative parameters based on literature for the incorporation of modified and labeled phosphoramidites.[5][6][7][8][9]

ParameterTypical ValueNotes
Phosphoramidite Coupling Efficiency >98%Can be influenced by the steric bulk of the protecting groups and the specific coupling activator used. For modified bases, extended coupling times may be necessary.
Overall Yield (per 20-mer) 30-50%Highly dependent on the coupling efficiency at each step. Calculated as (Coupling Efficiency)^n-1, where n is the number of bases.
Purity (post-HPLC purification) >95%Dependent on the efficiency of the synthesis and the resolution of the purification method.
¹³C Isotopic Enrichment >98%Dependent on the starting labeled material.

Experimental Protocols

This section details the necessary experimental procedures, from the preparation of the phosphoramidite to the final analysis of the labeled oligonucleotide.

Part 1: Synthesis of 5'-O-DMT-N⁶-benzoyl-2',3'-O-isopropylideneadenosine-¹³C₅-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite

The synthesis of the phosphoramidite is a crucial first step. It involves the protection of the 5'-hydroxyl and exocyclic amine, followed by phosphitylation of the 3'-hydroxyl group.

Materials:

  • N⁶-benzoyl-2',3'-O-isopropylideneadenosine-¹³C₅

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • 1H-Tetrazole or 4,5-Dicyanoimidazole (DCI)[10]

  • Dichloromethane (DCM, anhydrous)

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve N⁶-benzoyl-2',3'-O-isopropylideneadenosine-¹³C₅ in anhydrous pyridine.

    • Add DMT-Cl portion-wise while stirring at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with methanol.

    • Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting 5'-O-DMT-N⁶-benzoyl-2',3'-O-isopropylideneadenosine-¹³C₅ by silica gel column chromatography.

  • 3'-O-Phosphitylation:

    • Co-evaporate the 5'-O-DMT protected nucleoside with anhydrous acetonitrile.

    • Dissolve the dried compound in anhydrous DCM.

    • Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and an activator (e.g., 1H-Tetrazole or DCI) to the solution.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., argon).

    • Monitor the reaction by ³¹P NMR or TLC.

    • Upon completion, quench the reaction and purify the crude product by precipitation in cold hexane or by silica gel chromatography to yield the final phosphoramidite.

Part 2: Solid-Phase Oligonucleotide Synthesis

The incorporation of the modified phosphoramidite into the growing oligonucleotide chain is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

  • Synthesizer reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

    • Activator solution (e.g., 0.45 M 1H-Tetrazole or DCI in acetonitrile)[10]

    • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

    • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Acetonitrile (anhydrous, synthesis grade)

  • The prepared 2',3'-O-Isopropylideneadenosine-¹³C₅ phosphoramidite solution in anhydrous acetonitrile.

  • Standard DNA or RNA phosphoramidites.

Procedure (performed on an automated synthesizer):

The synthesis follows a four-step cycle for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution, exposing the 5'-hydroxyl group.

  • Coupling: The 2',3'-O-Isopropylideneadenosine-¹³C₅ phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time (e.g., 5-15 minutes) may be required for this modified phosphoramidite to ensure high coupling efficiency.[11]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

This cycle is repeated for each subsequent nucleotide in the desired sequence.

Part 3: Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The acid-labile nature of the 2',3'-O-isopropylidene group requires a specific deprotection strategy.

Materials:

  • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[12][13]

  • Anhydrous Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO for 2'-O-deprotection.

  • Acidic buffer (e.g., 80% acetic acid) for isopropylidene group removal.

Procedure:

  • Cleavage and Base/Phosphate Deprotection:

    • Treat the CPG support with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature (e.g., 55°C) for a specified time (e.g., 1-16 hours) to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the N⁶-benzoyl group.[12][13]

    • Collect the solution containing the crude oligonucleotide.

  • 2',3'-O-Isopropylidene Group Removal:

    • The isopropylidene group is an acetal and is labile to acid.

    • After cleavage and base deprotection, the oligonucleotide is treated with a mild acidic solution, such as 80% acetic acid in water, for a period sufficient to remove the isopropylidene group (e.g., 30-60 minutes at room temperature).[14]

    • Care must be taken to avoid depurination, which can occur under harsh acidic conditions.

Alternative for RNA containing other 2'-O-protecting groups: If the sequence contains other ribonucleotides with standard 2'-O-protecting groups (e.g., TBDMS), a fluoride-based deprotection step (e.g., with TEA·3HF) would precede the acidic deprotection of the isopropylidene group.

Part 4: Purification and Analysis

The final step is to purify the full-length, labeled oligonucleotide from shorter, failed sequences and other impurities.

Methods:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or ion-exchange (IEX-HPLC) are commonly used for oligonucleotide purification.[15]

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used for purification, especially for longer oligonucleotides.

Analysis:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product, including the mass shift from the ¹³C₅-label.[16][17][18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR can be used to confirm the structure and purity of the labeled oligonucleotide. The incorporated ¹³C₅-adenosine will show characteristic signals in the ¹³C NMR spectrum.[1][2][21][22]

Mandatory Visualizations

experimental_workflow cluster_phosphoramidite Phosphoramidite Synthesis cluster_solid_phase Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing p1 N⁶-benzoyl-2',3'-O- isopropylideneadenosine-¹³C₅ p2 5'-O-DMT Protection p1->p2 p3 3'-O-Phosphitylation p2->p3 p4 Purified Phosphoramidite p3->p4 s3 Coupling with ¹³C₅-A-phosphoramidite p4->s3 s1 CPG Solid Support s2 Deblocking (DMT Removal) s1->s2 s2->s3 s4 Capping s3->s4 s5 Oxidation s4->s5 s6 Repeat Cycle s5->s6 s6->s2 for next nucleotide d1 Cleavage & Base Deprotection (Ammonia/AMA) s6->d1 d2 Acidic Deprotection (Isopropylidene Removal) d1->d2 d3 Purification (HPLC/PAGE) d2->d3 d4 Analysis (MS/NMR) d3->d4

Caption: Experimental workflow for oligonucleotide synthesis.

synthesis_cycle start Start with CPG-Bound Nucleoside deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add ¹³C₅-A-phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize end_cycle Chain Elongated by One Nucleotide oxidize->end_cycle end_cycle->deblock Repeat for next nucleotide

Caption: The four-step solid-phase synthesis cycle.

References

Application Notes: 2',3'-O-Isopropylideneadenosine-¹³C₅ as a Tracer in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',3'-O-Isopropylideneadenosine-¹³C₅ is a chemically modified and isotopically labeled version of adenosine. The ¹³C₅ label on the ribose moiety allows it to be a potential tracer for studying the metabolic fate of the ribose component of adenosine. Metabolic flux analysis (MFA) utilizing such tracers is a powerful technique to quantify the rates of metabolic pathways within a living cell. In principle, once taken up by cells and the protecting group is removed, the ¹³C₅-adenosine can be metabolized through various pathways, including the pentose phosphate pathway (PPP), nucleotide salvage, and catabolism, allowing for the detailed mapping of these networks.

Principle of Application

The core principle behind using 2',3'-O-Isopropylideneadenosine-¹³C₅ in MFA is to introduce it into a biological system and trace the distribution of the ¹³C₅-label into downstream metabolites. The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose. For the ¹³C₅-ribose to enter central carbon metabolism, this protecting group must be removed intracellularly to release ¹³C₅-adenosine. The liberated ¹³C₅-adenosine can then be phosphorylated to ¹³C₅-AMP and further to ¹³C₅-ADP and ¹³C₅-ATP, or it can be catabolized, allowing the ¹³C₅-ribose-phosphate to enter the pentose phosphate pathway. By measuring the isotopic enrichment in key metabolites using mass spectrometry, the fluxes through these pathways can be quantified.

Critical Consideration: Intracellular Deprotection

A crucial factor for the successful use of this tracer is the intracellular cleavage of the isopropylidene group. Research indicates that this group can be highly stable under physiological pH. Studies in certain cancer cell lines have shown that while 2',3'-O-isopropylideneadenosine is readily taken up, it may not be efficiently deprotected. Instead, it can be deaminated and accumulate, potentially leading to cytotoxicity. Therefore, it is imperative for researchers to validate the removal of the isopropylidene group in their specific cell line or biological system before proceeding with full-scale metabolic flux analysis experiments.

Potential Advantages and Disadvantages

The use of a protected nucleoside like 2',3'-O-Isopropylideneadenosine-¹³C₅ could theoretically offer advantages in terms of membrane permeability and stability in culture media compared to its unprotected counterpart. However, the significant challenge of intracellular deprotection must be addressed.

Feature2',3'-O-Isopropylideneadenosine-¹³C₅Adenosine-¹³C₅
Potential Advantages Potentially enhanced cell permeability and stability.Direct entry into adenosine metabolic pathways.
Disadvantages Requires intracellular removal of the isopropylidene group, which may not be efficient in all cell types.May be more susceptible to degradation in culture media.
Primary Use Case MFA in systems where deprotection is confirmed; studies on the metabolism of the protected nucleoside itself.Standard tracer for adenosine metabolism and purine salvage pathways.

Experimental Protocols

Protocol 1: Validation of Intracellular Deprotection

This preliminary experiment is essential to confirm the cleavage of the isopropylidene group and the release of ¹³C₅-adenosine.

  • Cell Culture: Plate the cells of interest at a suitable density and culture them in their standard growth medium until they reach mid-exponential phase.

  • Tracer Incubation: Replace the standard medium with a medium containing a known concentration of 2',3'-O-Isopropylideneadenosine-¹³C₅ (e.g., 10-100 µM).

  • Time-Course Sampling: Harvest cell samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the cell extracts for the presence of both the intact tracer (2',3'-O-Isopropylideneadenosine-¹³C₅) and the deprotected, labeled adenosine (Adenosine-¹³C₅) and its downstream metabolites like AMP-¹³C₅.

  • Data Analysis: Quantify the intracellular concentrations of the protected and deprotected forms of the tracer over time. A successful deprotection will show a decrease in the intracellular concentration of 2',3'-O-Isopropylideneadenosine-¹³C₅ and a corresponding increase in Adenosine-¹³C₅ and its metabolites.

Protocol 2: Metabolic Flux Analysis using ¹³C₅-Labeled Adenosine Tracer

This protocol is applicable after confirming the efficient deprotection of the isopropylidene group or if using unprotected Adenosine-¹³C₅ directly.

  • Cell Culture and Isotopic Steady State:

    • Culture cells in a medium containing the ¹³C₅-labeled adenosine tracer for a duration sufficient to achieve isotopic steady state. This is typically determined empirically but often requires multiple cell doublings.

  • Sample Collection and Metabolite Extraction:

    • Harvest cells during the exponential growth phase.

    • Perform a rapid quenching of metabolic activity and extract intracellular metabolites as described in Protocol 1.

    • Collect samples of the culture medium to analyze extracellular metabolite concentrations (e.g., glucose, lactate, amino acids).

  • Biomass Composition Analysis:

    • Determine the dry cell weight.

    • Hydrolyze cellular protein and RNA to measure isotopic enrichment in protein-bound amino acids and ribose, respectively.

  • Analytical Quantification:

    • Use LC-MS/MS to measure the mass isotopomer distributions of key intracellular metabolites, particularly those related to the pentose phosphate pathway (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and glycolysis (e.g., pyruvate, lactate).

    • Quantify the uptake and secretion rates of extracellular metabolites.

  • Metabolic Flux Calculation:

    • Use a computational flux analysis software package (e.g., INCA, Metran) to integrate the experimental data (mass isotopomer distributions, external rates, biomass composition) into a metabolic network model.

    • The software will then calculate the intracellular metabolic fluxes.

Table 1: Example LC-MS/MS Parameters for Adenosine and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenosine268.1136.125
Adenosine-¹³C₅273.1136.125
AMP348.1136.130
AMP-¹³C₅353.1136.130
ATP508.0136.135
ATP-¹³C₅513.0136.135
2',3'-O-Isopropylideneadenosine308.1136.128
2',3'-O-Isopropylideneadenosine-¹³C₅313.1136.128

Note: These are example parameters and must be optimized for the specific instrument used.

Visualizations

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tracer 2',3'-O-Isopropylidene- adenosine-¹³C₅ Uptake Cellular Uptake Tracer->Uptake ProtectedTracer Intracellular 2',3'-O-Isopropylidene- adenosine-¹³C₅ Uptake->ProtectedTracer Deprotection Deprotection (CRITICAL STEP) ProtectedTracer->Deprotection Adenosine_13C5 Adenosine-¹³C₅ Deprotection->Adenosine_13C5 Metabolism Downstream Metabolism Adenosine_13C5->Metabolism

Caption: Conditional metabolic fate of the tracer.

Start Start: Cell Culture Validation Protocol 1: Validate Tracer Deprotection Start->Validation Decision Is Deprotection Efficient? Validation->Decision MFA_Experiment Protocol 2: Perform ¹³C-MFA Experiment Decision->MFA_Experiment Yes Stop Stop or Re-evaluate Decision->Stop No Data_Analysis LC-MS/MS Analysis and Flux Calculation MFA_Experiment->Data_Analysis End End: Metabolic Flux Map Data_Analysis->End

Caption: Recommended experimental workflow.

Adenosine_13C5 Adenosine-¹³C₅ AMP_13C5 AMP-¹³C₅ Adenosine_13C5->AMP_13C5 Adenosine Kinase Inosine_13C5 Inosine-¹³C₅ Adenosine_13C5->Inosine_13C5 Adenosine Deaminase ADP_13C5 ADP-¹³C₅ AMP_13C5->ADP_13C5 ATP_13C5 ATP-¹³C₅ ADP_13C5->ATP_13C5 RNA_13C5 RNA Synthesis ATP_13C5->RNA_13C5 Hypoxanthine Hypoxanthine Inosine_13C5->Hypoxanthine Ribose1P_13C5 Ribose-1-P-¹³C₅ Inosine_13C5->Ribose1P_13C5 PNP Ribose5P_13C5 Ribose-5-P-¹³C₅ Ribose1P_13C5->Ribose5P_13C5 PPP Pentose Phosphate Pathway (PPP) Ribose5P_13C5->PPP Glycolysis Glycolysis Ribose5P_13C5->Glycolysis

Caption: Adenosine metabolism and entry into PPP.

Application of 2',3'-O-Isopropylideneadenosine-¹³C₅ in Drug Metabolism Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. These labeled molecules serve as invaluable tools for tracing the metabolic fate of drug candidates and for the precise quantification of analytes in complex biological matrices.[1][2][3] 2',3'-O-Isopropylideneadenosine-¹³C₅, a derivative of the endogenous nucleoside adenosine, offers a unique scaffold for such applications, particularly in the development of antiviral and anticancer nucleoside analogs.[4] Its structure, featuring a protective isopropylidene group, enhances its stability, making it a reliable internal standard and tracer in various stages of drug discovery.[4]

This document provides detailed application notes and experimental protocols for the utilization of 2',3'-O-Isopropylideneadenosine-¹³C₅ in drug metabolism research.

Application Notes

Internal Standard for Quantitative Bioanalysis by LC-MS/MS

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry.[5][6] Due to their chemical and physical properties being nearly identical to the analyte of interest, they co-elute chromatographically and experience similar ionization and matrix effects, leading to highly accurate and precise quantification.[7]

Key Advantages of 2',3'-O-Isopropylideneadenosine-¹³C₅ as an Internal Standard:

  • Physicochemical Similarity: It is an ideal internal standard for the quantification of 2',3'-O-Isopropylideneadenosine or other structurally related nucleoside analog drug candidates.

  • Co-elution: In reverse-phase liquid chromatography, it will co-elute with the unlabeled analyte, ensuring that any variations in sample preparation, injection volume, and matrix effects are compensated for.

  • Mass Differentiation: The +5 Da mass difference due to the five ¹³C atoms allows for clear differentiation between the analyte and the internal standard in the mass spectrometer without isotopic cross-talk.

Tracer for In Vitro and In Vivo Metabolic Profiling

By introducing 2',3'-O-Isopropylideneadenosine-¹³C₅ to in vitro systems (e.g., liver microsomes, hepatocytes) or in vivo models, researchers can trace the formation of metabolites. The distinct isotopic signature of the metabolites allows for their confident identification in complex biological matrices.

Typical Applications:

  • Metabolite Identification: Differentiating drug-related metabolites from endogenous background noise in LC-MS chromatograms.

  • Reaction Phenotyping: Identifying the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of the parent compound.

  • Metabolic Stability Assays: Quantifying the rate of disappearance of the parent compound and the formation of its metabolites over time.

Quantitative Data Summary

The following tables represent typical data that can be generated using 2',3'-O-Isopropylideneadenosine-¹³C₅ in drug metabolism studies.

Table 1: LC-MS/MS Parameters for a Hypothetical Analyte (Unlabeled 2',3'-O-Isopropylideneadenosine) and its ¹³C₅-Labeled Internal Standard

ParameterAnalyte (Unlabeled)Internal Standard (¹³C₅-Labeled)
Molecular Formula C₁₃H₁₇N₅O₄⁸C₅¹³C₈H₁₇N₅O₄
Molecular Weight 307.31 g/mol 312.31 g/mol
Precursor Ion (m/z) 308.1313.1
Product Ion (m/z) 136.1141.1
Collision Energy (eV) 2525
Dwell Time (ms) 100100

Table 2: Example Calibration Curve Data for Quantification of an Unlabeled Analyte

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,5201,010,0000.0015
57,6501,025,0000.0075
1015,3001,015,0000.0151
5075,8001,020,0000.0743
100151,2001,005,0000.1504
500760,5001,018,0000.7470
10001,525,0001,012,0001.5069

Experimental Protocols

Protocol for Quantitative Analysis of a Nucleoside Analog in Plasma using LC-MS/MS

This protocol outlines the use of 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard for the quantification of a structurally similar, unlabeled drug candidate in human plasma.

experimental_workflow_quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Internal Standard (2',3'-O-Isopropylideneadenosine-¹³C₅) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM Mode) G->H I Peak Integration H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

Caption: Workflow for quantitative bioanalysis.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the unlabeled analyte and 2',3'-O-Isopropylideneadenosine-¹³C₅ in methanol.

    • Serially dilute the analyte stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare a working internal standard solution of 100 ng/mL in methanol.

  • Sample Preparation:

    • To 50 µL of plasma sample (or calibration standard/quality control sample), add 10 µL of the 100 ng/mL internal standard working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a new microcentrifuge tube or a 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Perform chromatographic separation using a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Detect the analyte and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using the transitions specified in Table 1.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol describes the use of 2',3'-O-Isopropylideneadenosine-¹³C₅ as a tracer to determine the metabolic stability of a parent compound.

experimental_workflow_metabolism cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis A Pre-incubate HLM and NADPH regenerating system B Add ¹³C₅-labeled substrate A->B C Incubate at 37°C B->C D Aliquots taken at 0, 5, 15, 30, 60 min C->D Time Course E Quench reaction with ice-cold acetonitrile D->E F Centrifuge and collect supernatant E->F G LC-MS/MS Analysis F->G H Quantify remaining parent compound G->H

Caption: Workflow for in vitro metabolic stability.

Methodology:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 2',3'-O-Isopropylideneadenosine-¹³C₅ to the pre-warmed incubation mixture to a final concentration of 1 µM.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally different but stable labeled compound).

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples as described in protocol 3.1.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of 2',3'-O-Isopropylideneadenosine-¹³C₅ at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • From the in vitro half-life, intrinsic clearance (CLᵢₙₜ) can be calculated.

By employing these protocols, researchers can effectively leverage the properties of 2',3'-O-Isopropylideneadenosine-¹³C₅ to generate high-quality data for advancing drug discovery and development programs.

References

Mass spectrometry analysis of 2',3'-O-Isopropylideneadenosine-13C5

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 2',3'-O-Isopropylideneadenosine using its 13C5-Labeled Internal Standard

Introduction

2',3'-O-Isopropylideneadenosine is a protected nucleoside derivative frequently utilized as an intermediate in the synthesis of various adenosine analogs for drug discovery and development.[1][2][3] Accurate quantification of this compound in biological matrices and reaction mixtures is crucial for pharmacokinetic studies, process optimization, and quality control. This application note details a robust and sensitive hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for the quantitative analysis of 2',3'-O-Isopropylideneadenosine. The use of a stable isotope-labeled internal standard, 2',3'-O-Isopropylideneadenosine-13C5, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocols

This section outlines the detailed methodology for sample preparation, and the instrumental conditions for the LC-MS/MS analysis.

Materials and Reagents
  • 2',3'-O-Isopropylideneadenosine (Analyte)

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)[4]

  • Formic Acid (LC-MS Grade)[4]

  • Human Plasma (for matrix effect evaluation)

  • Methanol (for stock solutions)

  • Protein Precipitation Agent (e.g., cold acetonitrile with 1% formic acid)

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of the analyte and internal standard from a biological matrix like plasma.[5]

  • Spiking: To 100 µL of the plasma sample, add 10 µL of the this compound internal standard solution (concentration determined based on expected analyte levels).

  • Precipitation: Add 400 µL of cold acetonitrile containing 1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate).

  • Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Method

A HILIC method is suitable for retaining and separating polar compounds like adenosine derivatives.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent[6]
Column SeQuant® ZIC®-HILIC (100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Method

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode.

ParameterCondition
Mass Spectrometer Agilent 6495 Triple Quadrupole or equivalent[6]
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +4000 V
Gas Temperature 250°C
Gas Flow 14 L/min
Nebulizer Pressure 35 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data is essential for the validation and application of the analytical method.

MRM Transitions and Compound Parameters

The molecular weight of 2',3'-O-Isopropylideneadenosine (C13H17N5O4) is 307.31 g/mol .[7] The 13C5 labeled internal standard, assuming the label is on the adenine base, will have a molecular weight of approximately 312.31 g/mol . The primary fragmentation involves the cleavage of the glycosidic bond, resulting in the protonated adenine base (or its labeled counterpart).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2',3'-O-Isopropylideneadenosine308.1136.110025
This compound (IS)313.1141.110025
Calibration Curve Data

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The following table represents typical data for a calibration curve.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
12,540101,5000.025
512,800102,1000.125
1026,100103,5000.252
50130,500101,8001.282
100265,000102,5002.585
5001,350,000103,10013.094
10002,710,000102,80026.362

Linearity for such a curve is typically expected to have an R² value ≥ 0.99.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike with IS (10 µL) Sample->Spike Precipitate Add Cold Acetonitrile (400 µL) Spike->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase (100 µL) Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate HILIC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantification of 2',3'-O-Isopropylideneadenosine.

G cluster_compounds Analyte and Internal Standard cluster_ms Mass Spectrometer Analyte 2',3'-O-Isopropylideneadenosine (Analyte) m/z = 308.1 Q1 Q1: Precursor Ion Selection Analyte->Q1 Co-elute IS This compound (Internal Standard) m/z = 313.1 IS->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Isolate 308.1 Isolate 313.1 Q3 Q3: Product Ion Detection Q2->Q3 Detect 136.1 Detect 141.1 Ratio Ratio Q3->Ratio Calculate Peak Area Ratio (Analyte/IS) Quantification Quantification Ratio->Quantification Quantify Analyte Concentration

References

Application Notes and Protocols for Experimental Design of 13C Labeling in Nucleic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the experimental design of ¹³C labeling in nucleic acid research. The incorporation of the stable isotope ¹³C into DNA and RNA is a powerful technique for investigating their structure, dynamics, interactions, and metabolism. This guide covers the primary methodologies for introducing ¹³C labels, including in vivo metabolic labeling, in vitro enzymatic synthesis, and chemical synthesis, as well as the key analytical techniques used for their characterization.

Part 1: In Vivo and Ex Vivo Metabolic Labeling of Nucleic Acids

Application Note

Metabolic labeling with ¹³C-enriched precursors is a versatile strategy to study nucleic acid metabolism and dynamics within a cellular context. In this approach, cells or organisms are cultured in media where a primary carbon source, such as glucose or specific amino acids, is replaced with its ¹³C-labeled counterpart.[1][2][3] The ¹³C atoms are then incorporated into the nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs) through various metabolic pathways, which are subsequently used for DNA and RNA synthesis.[2][4] This method is particularly valuable for stable isotope probing (SIP) in microbial community analysis and for tracking metabolic fluxes in various biological systems.[5][6]

The extent of ¹³C incorporation can be quantified using techniques like mass spectrometry, providing insights into the metabolic activity of cells.[1][5][7] While achieving high levels of enrichment is feasible in cell culture (often exceeding 95%), in vivo labeling in animal models typically results in lower incorporation (around 60%) due to the complexity of systemic metabolism.[1]

Key Applications:
  • Metabolic Flux Analysis: Tracing the flow of carbon atoms through metabolic pathways to understand cellular physiology in response to various stimuli or in disease states.[3][4][8]

  • Stable Isotope Probing (SIP): Identifying active microorganisms in a complex community by tracking the incorporation of ¹³C from a labeled substrate into their DNA or RNA.[5][6]

  • Drug Development: Assessing the impact of therapeutic agents on nucleic acid metabolism and cellular proliferation.

A general workflow for a ¹³C metabolic labeling experiment is depicted below.

cluster_0 Experimental Setup cluster_1 Sample Processing cluster_2 Analysis Start Design Experiment (Choose ¹³C precursor, labeling duration) Cell_Culture Culture cells/organism in ¹³C-labeled medium Start->Cell_Culture Harvest Harvest cells/tissues Cell_Culture->Harvest Extraction Extract Nucleic Acids (DNA and/or RNA) Harvest->Extraction Hydrolysis Hydrolyze to nucleosides/nucleobases Extraction->Hydrolysis Analysis_MS LC-MS/MS Analysis Hydrolysis->Analysis_MS Data_Processing Data Processing and Isotopologue Analysis Analysis_MS->Data_Processing End Biological Interpretation Data_Processing->End

A general workflow for a ¹³C metabolic labeling experiment.

The incorporation of ¹³C from glucose into central carbon metabolism, leading to labeled precursors for nucleotide synthesis, is a fundamental process in these experiments.

Glucose ¹³C-Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Amino_Acids Amino Acids TCA->Amino_Acids R5P Ribose-5-Phosphate PPP->R5P PRPP PRPP R5P->PRPP Nucleotide_Synthesis Nucleotide Synthesis PRPP->Nucleotide_Synthesis Labeled_Nucleic_Acids ¹³C-Labeled DNA/RNA Nucleotide_Synthesis->Labeled_Nucleic_Acids Amino_Acids->Nucleotide_Synthesis

Incorporation of ¹³C from glucose into nucleic acids.
Protocol: Metabolic Labeling of Nucleic Acids in Cell Culture

This protocol describes the metabolic labeling of a human cancer cell line (e.g., HCT116) using ¹³C-labeled glucose.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • DMEM without glucose and amino acids

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]-Glucose

  • Unlabeled amino acids

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • DNA/RNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Prepare Labeling Medium: Prepare DMEM containing 10% dFBS, 1% Penicillin-Streptomycin, all essential amino acids (unlabeled), and 10 mM [U-¹³C₆]-Glucose.

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight in standard DMEM.

  • Labeling: The next day, replace the standard medium with the prepared ¹³C-labeling medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 8, 16, 24, 48 hours) to monitor the dynamics of ¹³C incorporation.

  • Harvesting: At each time point, wash the cells twice with cold PBS and then harvest them by scraping.

  • Nucleic Acid Extraction: Extract total RNA and DNA from the cell pellets using a suitable commercial kit according to the manufacturer's instructions.

  • Enzymatic Hydrolysis:

    • To 10 µg of nucleic acid, add nuclease P1 and incubate at 37°C for 2 hours.

    • Add alkaline phosphatase and incubate for another 2 hours at 37°C to hydrolyze the nucleic acids into individual nucleosides.

  • Sample Preparation for LC-MS/MS: Precipitate the enzymes by adding cold ethanol and centrifuging. Transfer the supernatant containing the nucleosides to a new tube and dry it under vacuum. Reconstitute the sample in LC-MS grade water for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and quantify the different isotopologues of each nucleoside.

ParameterValueReference
Cell LineHCT116[2]
¹³C Precursor[U-¹³C₆]-Glucose[2][9]
Precursor Concentration10 mM[2]
Labeling Duration0 - 48 hours[2]
Expected Enrichment (in vitro)>95%[1]

Part 2: In Vitro Synthesis of ¹³C Labeled RNA

Application Note

For structural and biophysical studies, particularly using NMR spectroscopy, uniformly ¹³C-labeled RNA is often required.[10][11] This is typically achieved through in vitro transcription using bacteriophage RNA polymerases (e.g., T7, T3, or SP6) with ¹³C-labeled nucleotide triphosphates (NTPs).[10][11] The labeled NTPs can be produced by growing bacteria, such as E. coli, in a minimal medium containing a ¹³C-labeled carbon source (e.g., ¹³C-glucose) and then extracting and converting the ribonucleoside monophosphates (rNMPs) to rNTPs.[10][11] This method allows for the production of milligram quantities of labeled RNA, which is essential for NMR studies.[10][11]

Key Applications:
  • NMR Spectroscopy: To resolve spectral overlap and facilitate resonance assignment for determining the three-dimensional structure and dynamics of RNA molecules.[10][11][12][13]

  • RNA-Protein Interaction Studies: To probe the structural changes in RNA upon protein binding.

  • Drug-RNA Interaction Studies: To characterize the binding site and mode of action of small molecules targeting RNA.

The workflow for producing uniformly ¹³C-labeled RNA for NMR studies is outlined below.

cluster_0 ¹³C-NTP Production cluster_1 In Vitro Transcription cluster_2 Analysis Ecoli_Culture Grow E. coli in ¹³C-minimal medium RNA_Extraction Extract total RNA Ecoli_Culture->RNA_Extraction Hydrolysis Hydrolyze RNA to rNMPs RNA_Extraction->Hydrolysis Phosphorylation Enzymatically convert rNMPs to rNTPs Hydrolysis->Phosphorylation Transcription T7 RNA Polymerase In Vitro Transcription with ¹³C-NTPs and DNA template Phosphorylation->Transcription Purification Purify ¹³C-labeled RNA (e.g., by HPLC or PAGE) Transcription->Purification NMR NMR Spectroscopy Purification->NMR Structural_Analysis Structure and Dynamics Analysis NMR->Structural_Analysis

Workflow for in vitro synthesis of ¹³C-labeled RNA.
Protocol: In Vitro Transcription of Uniformly ¹³C-Labeled RNA for NMR Studies

This protocol is adapted from procedures for producing uniformly labeled NTPs and subsequent in vitro transcription.[10][11]

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • M9 minimal medium components

  • [U-¹³C₆]-Glucose

  • T7 RNA polymerase

  • Linearized DNA template with a T7 promoter

  • RNase inhibitor

  • DNase I

  • Buffer components for transcription (Tris-HCl, MgCl₂, DTT, spermidine)

  • HPLC or PAGE purification system

Procedure:

  • Preparation of ¹³C-labeled NTPs:

    • Grow E. coli in M9 minimal medium with [U-¹³C₆]-Glucose as the sole carbon source.

    • Harvest the cells and extract total RNA.

    • Hydrolyze the RNA to ribonucleoside 5'-monophosphates (rNMPs) using nuclease P1.

    • Convert the rNMPs to ribonucleoside 5'-triphosphates (rNTPs) using commercially available nucleoside monophosphate kinases.

    • Purify the resulting ¹³C-labeled rNTPs. A yield of approximately 180 µmoles of labeled NTPs per gram of ¹³C-enriched glucose can be expected.[10][11]

  • In Vitro Transcription Reaction (50 µL scale):

    • Combine the following in an RNase-free tube:

      • 5 µL 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

      • 5 µL of each ¹³C-labeled NTP (50 mM stock)

      • 1 µg of linearized DNA template

      • 2 µL T7 RNA polymerase

      • 1 µL RNase inhibitor

      • Nuclease-free water to 50 µL

  • Incubation: Incubate the reaction at 37°C for 4-6 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.

  • Purification of ¹³C-labeled RNA: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification and Storage: Quantify the purified RNA using UV-Vis spectrophotometry and store at -80°C.

ParameterValueReference
¹³C Source for NTPs[U-¹³C₆]-Glucose[10][11]
NTP Yield~180 µmol/g glucose[10][11]
RNA PolymeraseT7 RNA Polymerase[10][11]
Typical Reaction Volume50 µL - several mL
Purification MethodPAGE or HPLC

Part 3: Chemical Synthesis of Site-Specifically ¹³C Labeled DNA/RNA

Application Note

For studies where uniform labeling would lead to overly complex NMR spectra or when specific positions need to be probed, site-specific labeling is the method of choice.[14][15][16] This is achieved through solid-phase chemical synthesis using ¹³C-labeled phosphoramidite building blocks.[14][15][16][17] This approach offers precise control over the placement of the isotopic label at any desired nucleotide position within a DNA or RNA sequence.[14][15][18] The synthesis of these labeled phosphoramidites can be complex but allows for the introduction of labels at specific atoms within the base or the sugar moiety.[14][16][19]

Key Applications:
  • High-Resolution NMR Studies: To simplify complex spectra and study the structure and dynamics of specific regions within a nucleic acid molecule.[14][16][20]

  • Probing Reaction Mechanisms: To follow the chemical transformations at a specific site.

  • Mapping Binding Interfaces: To identify the specific nucleotides involved in interactions with proteins or small molecules.

The workflow for the chemical synthesis of site-specifically ¹³C-labeled oligonucleotides is shown below.

cluster_0 Phosphoramidite Preparation cluster_1 Solid-Phase Synthesis cluster_2 Purification and Analysis Labeled_Precursor Synthesize or procure ¹³C-labeled nucleoside Phosphoramidite_Synth Convert to protected phosphoramidite building block Labeled_Precursor->Phosphoramidite_Synth Automated_Synth Automated solid-phase oligonucleotide synthesis Phosphoramidite_Synth->Automated_Synth Cleavage_Deprotection Cleavage from solid support and deprotection Automated_Synth->Cleavage_Deprotection Purification Purify oligonucleotide (e.g., by HPLC) Cleavage_Deprotection->Purification QC Quality control (e.g., Mass Spectrometry) Purification->QC

Workflow for chemical synthesis of site-specifically labeled oligonucleotides.
Protocol: Solid-Phase Synthesis of Site-Specifically ¹³C-Labeled Oligonucleotides

This protocol provides a general overview of the solid-phase synthesis cycle. The specific details will depend on the synthesizer and the chemistry used.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support with the first nucleoside attached

  • Standard and ¹³C-labeled phosphoramidites

  • Activator (e.g., tetrazole)

  • Capping reagents (e.g., acetic anhydride)

  • Oxidizing agent (e.g., iodine solution)

  • Deblocking agent (e.g., trichloroacetic acid)

  • Cleavage and deprotection solution (e.g., ammonium hydroxide)

  • HPLC purification system

Procedure:

The synthesis cycle consists of four main steps, which are repeated for each nucleotide addition:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using a deblocking agent.

  • Coupling: The next phosphoramidite in the sequence (either standard or ¹³C-labeled) is activated and coupled to the free 5'-hydroxyl group. High coupling yields are crucial, especially when using expensive labeled phosphoramidites.[14][15]

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Final Steps:

    • After the final cycle, the oligonucleotide is cleaved from the solid support.

    • The protecting groups on the nucleobases and the phosphate backbone are removed.

    • The final product is purified by HPLC.

    • The identity and purity of the labeled oligonucleotide are confirmed by mass spectrometry.

ParameterValueReference
Synthesis MethodSolid-Phase Phosphoramidite Chemistry[14][15][16]
Key Labeled Reagent¹³C-labeled phosphoramidites[14][17][19]
Typical Coupling Yield>98%[14]
PurificationHPLC[16]
Quality ControlMass Spectrometry[16]

Part 4: Analysis of ¹³C Labeled Nucleic Acids

Application Note: NMR Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a powerful tool for studying the structure and dynamics of ¹³C-labeled nucleic acids at atomic resolution.[14][16][20][21] The introduction of ¹³C labels, often in combination with ¹⁵N, allows for the use of heteronuclear correlation experiments (e.g., HSQC, HMQC), which greatly simplify complex spectra and enable the assignment of resonances.[10][11][14] Site-specific ¹³C labeling is particularly useful for studying large nucleic acids or protein-nucleic acid complexes, as it allows researchers to focus on specific regions of interest.[14][16][18]

NMR ParameterInformation Gained with ¹³C Labeling
Chemical ShiftsLocal conformation and electronic environment
J-couplings (¹³C-¹H, ¹³C-¹³C)Torsional angles and sugar pucker conformation
Nuclear Overhauser Effects (NOEs)Internuclear distances for structure determination
Relaxation Rates (T₁, T₂, T₁ρ)Molecular dynamics on different timescales
Application Note: Mass Spectrometry for Quantification and Isotope Tracing

Mass spectrometry (MS) is a highly sensitive technique for the analysis of ¹³C-labeled nucleic acids.[5][7][21] It is the primary method for quantifying the level of ¹³C enrichment in metabolic labeling experiments.[5] By measuring the mass-to-charge ratio of the nucleic acid fragments (nucleosides or nucleobases), the number of incorporated ¹³C atoms can be determined.[5][22] This provides a detailed picture of the isotopologue distribution, which is essential for metabolic flux analysis.[8][22]

NucleobaseUnlabeled Mass (Da)Mass with one ¹³C (Da)Mass with all carbons ¹³C (Da)
Adenine (C₅H₅N₅)135.065136.068140.082
Guanine (C₅H₅N₅O)151.060152.063156.077
Cytosine (C₄H₅N₃O)111.043112.046115.056
Thymine (C₅H₆N₂O₂)126.048127.051131.065
Uracil (C₄H₄N₂O₂)112.032113.035116.045

References

Application Notes and Protocols for 2',3'-O-Isopropylideneadenosine-¹³C₅ in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2',3'-O-Isopropylideneadenosine-¹³C₅, a stable isotope-labeled analog of adenosine, in the study of enzyme kinetics. This document outlines its primary applications, detailed experimental protocols for key enzymes, and relevant kinetic data to facilitate its use in academic and industrial research settings.

Introduction

2',3'-O-Isopropylideneadenosine-¹³C₅ is a chemically modified and isotopically labeled version of adenosine. The 2',3'-O-isopropylidene group serves as a protecting group for the ribose moiety, which can influence its interaction with enzymes and provide insights into the structural requirements of the active site. The ¹³C₅ label on the ribose sugar allows for sensitive and specific detection using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This makes it a valuable tool for elucidating enzyme mechanisms, determining kinetic parameters, and screening for enzyme inhibitors.

Key Applications

  • Elucidation of Enzyme Mechanisms: The use of a protected adenosine analog can help probe the necessity of the 2' and 3'-hydroxyl groups for substrate binding and catalysis.

  • Kinetic Isotope Effect (KIE) Studies: While the ¹³C₅ label is on the ribose, it can be used in conjunction with other isotopic labels to study KIEs, providing detailed information about the transition state of the enzymatic reaction.

  • Quantitative Analysis of Enzyme Activity: The ¹³C₅ label provides a distinct signal that can be used for accurate quantification of substrate turnover and product formation, especially in complex biological matrices where background signals from endogenous nucleosides might interfere with standard assays.

  • Inhibitor Screening and Characterization: This compound can be used as a substrate in competitive binding assays to screen for and characterize inhibitors of adenosine-metabolizing enzymes.

Target Enzymes

The primary targets for studies using 2',3'-O-Isopropylideneadenosine-¹³C₅ are enzymes involved in purine metabolism. Two key enzymes are:

  • Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible deamination of adenosine to inosine. ADA plays a crucial role in the regulation of adenosine levels, which is important for various physiological processes.

  • S-adenosyl-L-homocysteine Hydrolase (SAHH): This enzyme catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. SAHH is a key regulator of cellular methylation reactions.

Quantitative Data Summary

The following tables summarize key kinetic parameters for Adenosine Deaminase and S-adenosyl-L-homocysteine Hydrolase with their natural substrates and various inhibitors. This data provides a baseline for comparison when using 2',3'-O-Isopropylideneadenosine-¹³C₅.

Table 1: Kinetic Parameters for Adenosine Deaminase (ADA)

Substrate/InhibitorEnzyme SourceKₘ (µM)Vₘₐₓkcat (s⁻¹)Kᵢ (µM)Inhibition TypeReference
AdenosineHuman Lymphocyte-rich PBMCs103 ± 510.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹---[1]
AdenosineStreptomyces coelicolor-15.4 µmol/min/mg11.5--[2]
Adenosine-37.615.7 µM min⁻¹---[3]
2'-DeoxyadenosineHuman Lymphocyte-rich PBMCs-57% of Adenosine activity---[1]
Inosine----143Competitive[4][5]
Allopurinol----285Competitive[4][5]
Acyclovir----231Competitive[4][5]
Theophylline----56 (low conc.), 201 (high conc.)Non-competitive[4][5]
Theobromine----311Competitive[5]
Caffeine----342-[4]
1-Deazaadenosine----0.66-[6]
Hibifolin----49.92-[6]
L-Adenosine----385Weak Inhibitor[6]
Pentostatin (Deoxycoformycin)----0.0025Irreversible[6]

Table 2: Kinetic Parameters for S-adenosyl-L-homocysteine Hydrolase (SAHH)

Substrate/LigandEnzyme SourceKₘ (µM)Vₘₐₓ (µM/min)Dissociation Constant (K_d) (µM)Association Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Reference
S-adenosyl-L-homocysteine (SAH)Human (recombinant)21.822.9---[7]
5'-Deoxyadenosine---24--[8]
α-L-lyxofuranosyladenine---22.6--[8]
Adenosine-5'-carboxylate----2.1 x 10⁵0.15[8]
Adenine----5.5 x 10⁶6.4[8]

Experimental Protocols

The following are generalized protocols for studying the kinetics of ADA and SAHH. These can be adapted for use with 2',3'-O-Isopropylideneadenosine-¹³C₅.

Protocol 1: Spectrophotometric Assay for Adenosine Deaminase (ADA) Activity

This protocol is based on the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Purified Adenosine Deaminase

  • 2',3'-O-Isopropylideneadenosine-¹³C₅

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 2',3'-O-Isopropylideneadenosine-¹³C₅ in the assay buffer. The concentration should be at least 10 times the expected Kₘ.

    • Prepare serial dilutions of the substrate in the assay buffer to cover a range of concentrations (e.g., 0.1x to 10x the expected Kₘ).

    • Prepare a stock solution of ADA in the assay buffer. The final concentration should be sufficient to provide a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • To each well or cuvette, add the assay buffer and the substrate solution to a final volume of 190 µL.

    • Pre-incubate the plate or cuvettes at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the ADA enzyme solution to each well to initiate the reaction.

    • Immediately start monitoring the decrease in absorbance at 265 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for adenosine at 265 nm is ~15,400 M⁻¹cm⁻¹).

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: HPLC-Based Assay for S-adenosyl-L-homocysteine Hydrolase (SAHH) Activity

This protocol measures the formation of adenosine from SAH. It can be adapted to measure the turnover of 2',3'-O-Isopropylideneadenosine-¹³C₅ in the reverse (synthetic) direction.

Materials:

  • Purified S-adenosyl-L-homocysteine Hydrolase

  • S-adenosyl-L-homocysteine (SAH)

  • 2',3'-O-Isopropylideneadenosine-¹³C₅ (for the reverse reaction)

  • L-homocysteine (for the reverse reaction)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.2

  • Quenching Solution: e.g., 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column and a UV detector (260 nm)

Procedure (Hydrolytic Direction):

  • Prepare Reagents:

    • Prepare a stock solution of SAH in the assay buffer.

    • Prepare serial dilutions of SAH to determine kinetic parameters.

    • Prepare a stock solution of SAHH in the assay buffer.

  • Assay Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and SAH at various concentrations.

    • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add SAHH to each tube to start the reaction.

    • At specific time points, stop the reaction by adding the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to quantify the amount of adenosine formed by monitoring the absorbance at 260 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity from the amount of product formed over time.

    • Plot the velocity against the substrate concentration and fit to the Michaelis-Menten equation.

Protocol 3: ¹³C NMR-Based Kinetic Assay

This protocol leverages the ¹³C₅ label for direct monitoring of the enzymatic reaction.

Materials:

  • Purified enzyme (ADA or SAHH)

  • 2',3'-O-Isopropylideneadenosine-¹³C₅

  • NMR-compatible buffer (e.g., deuterated phosphate buffer)

  • NMR spectrometer equipped with a ¹³C probe

Procedure:

  • Sample Preparation:

    • Prepare a reaction mixture in an NMR tube containing the NMR-compatible buffer, a known concentration of 2',3'-O-Isopropylideneadenosine-¹³C₅, and any necessary co-factors.

  • Acquire Initial Spectrum:

    • Acquire a ¹³C NMR spectrum of the substrate before adding the enzyme to serve as a baseline (t=0).

  • Initiate the Reaction:

    • Add a small volume of concentrated enzyme solution to the NMR tube and mix quickly.

  • Time-course Monitoring:

    • Acquire a series of ¹³C NMR spectra at regular time intervals. The distinct chemical shifts of the ¹³C-labeled carbons in the substrate and product will allow for their simultaneous monitoring.

  • Data Analysis:

    • Integrate the signals corresponding to the substrate and product in each spectrum.

    • Plot the concentrations of substrate and product over time to determine the reaction rate.

    • For kinetic parameter determination, repeat the experiment at various initial substrate concentrations.

Visualizations

Signaling Pathway

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Ext_Ado Adenosine AMP->Ext_Ado CD73 Inosine Inosine Ext_Ado->Inosine ADA Ado_Receptor Adenosine Receptors Ext_Ado->Ado_Receptor Activates Int_Ado Adenosine Ext_Ado->Int_Ado ENTs Int_Ado->Ext_Ado ENTs Int_Ado->Inosine ADA Homocysteine Homocysteine Int_Ado->Homocysteine SAHH (reverse) SAH S-adenosyl- L-homocysteine SAH->Int_Ado SAHH Methylation Methylation Reactions Methylation->SAH Product

Caption: Adenosine signaling pathway showing the roles of ADA and SAHH.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Reagent_Prep Prepare Enzyme, Substrate (2',3'-O-Isopropylideneadenosine-¹³C₅), and Buffers Assay_Setup Set up reaction mixtures (varying substrate concentrations) Reagent_Prep->Assay_Setup Initiate Initiate reaction by adding enzyme Assay_Setup->Initiate Monitor Monitor reaction progress over time (Spectrophotometry, HPLC, or NMR) Initiate->Monitor Calc_V0 Calculate Initial Velocities (V₀) Monitor->Calc_V0 Plot Plot V₀ vs. [Substrate] Calc_V0->Plot Fit Fit data to Michaelis-Menten equation Plot->Fit Determine Determine Km and Vmax Fit->Determine

Caption: General workflow for an enzyme kinetics experiment.

Logical Relationship of Key Components

Logical_Relationship Substrate 2',3'-O-Isopropylideneadenosine-¹³C₅ ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Kinetics Kinetic Parameters (Km, Vmax, kcat, Ki) Substrate->Kinetics Enzyme Enzyme (ADA or SAHH) Enzyme->ES_Complex ES_Complex->Enzyme Product ¹³C₅-Labeled Product ES_Complex->Product Product->Kinetics

Caption: Relationship between substrate, enzyme, and kinetic parameters.

References

Application Notes and Protocols for Site-Specific Labeling with 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific isotopic labeling of biomolecules is a powerful technique for elucidating their structure, dynamics, and interactions. 2',3'-O-Isopropylideneadenosine-¹³C₅ is a versatile starting material for the synthesis of ¹³C₅-labeled adenosine triphosphate (ATP), which can then be incorporated into RNA or other biomolecules at specific positions. The isopropylidene protecting group allows for selective modification at the 5'-hydroxyl position, making it an ideal precursor for the chemical synthesis of labeled nucleotides.

These application notes provide detailed protocols for the conversion of 2',3'-O-Isopropylideneadenosine-¹³C₅ to ¹³C₅-ATP and its subsequent site-specific incorporation into RNA molecules. The methods described herein are essential for researchers in structural biology, drug development, and molecular biology who require precise isotopic labeling for their studies, particularly for applications such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of Key Experimental Parameters and Expected Yields
StepParameterValue/RangeExpected YieldReference
¹³C₅-ATP Synthesis (Yoshikawa Method) Starting Material2',3'-O-Isopropylideneadenosine-¹³C₅-[1][2]
Phosphorylating AgentPhosphorus oxychloride (POCl₃)-[1][2]
Quenching AgentTributylammonium pyrophosphate-[1][2]
DeprotectionAcidic hydrolysis (e.g., HCl)-[1][2]
Overall Yield-30-50%General estimate based on similar syntheses
5'-End Labeling of RNA Fragment EnzymeT7 RNA Polymerase-[3][4]
Labeled Nucleotide¹³C₅-ATP>3-fold excess over other NTPs>95% incorporation at 5' end
Yield of Labeled RNA Fragment-5-10% of total transcription yield[3]
Enzymatic Ligation of RNA Fragments EnzymeT4 DNA Ligase or T4 RNA Ligase-[3][4]
Ligation Efficiency-50-80%[3]
3'-End Labeling of RNA EnzymeT4 RNA Ligase-[5]
Labeled DonorpCp-¹³C₅ (requires separate synthesis)-[5]
Labeling Efficiency-~10% incorporation[5]

Experimental Protocols

Protocol 1: Synthesis of Adenosine-5'-triphosphate-¹³C₅ (¹³C₅-ATP) from 2',3'-O-Isopropylideneadenosine-¹³C₅

This protocol is based on the well-established Yoshikawa method for nucleoside phosphorylation.[1][6][7] It involves the direct phosphorylation of the 5'-hydroxyl group of the protected adenosine.

Materials:

  • 2',3'-O-Isopropylideneadenosine-¹³C₅

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Trimethyl phosphate, anhydrous

  • Tributylammonium pyrophosphate

  • Triethylamine

  • 1M Hydrochloric acid (HCl)

  • Anion exchange chromatography resin (e.g., DEAE-Sephadex)

  • Dry solvents (DMF, Acetonitrile)

Procedure:

  • Preparation of the Nucleoside:

    • Dissolve 2',3'-O-Isopropylideneadenosine-¹³C₅ in anhydrous trimethyl phosphate under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

  • Phosphorylation:

    • Slowly add freshly distilled phosphorus oxychloride (POCl₃) to the stirred solution. The molar ratio of POCl₃ to the nucleoside should be approximately 1.5:1.

    • Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Triphosphate Formation:

    • In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF.

    • Slowly add the pyrophosphate solution to the reaction mixture at 0°C.

    • Add triethylamine to neutralize the mixture.

    • Allow the reaction to stir at 0°C for an additional 3-5 hours.

  • Deprotection of the Isopropylidene Group:

    • Quench the reaction by the slow addition of cold water.

    • Acidify the solution to pH 2 with 1M HCl.

    • Stir the mixture at room temperature for 2-3 hours to hydrolyze the isopropylidene protecting group.

  • Purification of ¹³C₅-ATP:

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Load the crude reaction mixture onto a pre-equilibrated anion exchange column (e.g., DEAE-Sephadex).

    • Elute the column with a linear gradient of a suitable buffer, such as triethylammonium bicarbonate (TEAB), from 0.1 M to 1.0 M.

    • Collect fractions and monitor for the presence of ATP using UV absorbance at 260 nm.

    • Pool the fractions containing the desired product and lyophilize to obtain ¹³C₅-ATP as a white solid.

Protocol 2: Site-Specific Labeling of RNA via Enzymatic Ligation

This protocol describes a two-step process for incorporating a single ¹³C₅-adenosine at a specific internal site within a target RNA molecule.[3][4]

Step 1: Synthesis of a 5'-Labeled RNA Fragment

  • In Vitro Transcription:

    • Set up an in vitro transcription reaction using a DNA template that codes for the desired short RNA fragment. The sequence should be designed such that the first nucleotide to be transcribed is adenosine.

    • In the reaction mixture, include T7 RNA polymerase, the DNA template, and the three unlabeled NTPs (GTP, CTP, UTP) at a standard concentration (e.g., 3 mM each).

    • Add the synthesized ¹³C₅-ATP at a higher concentration (e.g., 10 mM). T7 RNA polymerase preferentially uses monophosphates for initiation, but a high concentration of the labeled triphosphate will ensure its incorporation at the 5' end.

    • Incubate the reaction at 37°C for 2-4 hours.

  • Purification of the Labeled RNA Fragment:

    • Purify the transcribed RNA fragment using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product from shorter transcripts and unincorporated nucleotides.

Step 2: Ligation of the Labeled Fragment to the Main RNA Strand

  • Preparation of RNA Fragments:

    • The target RNA is synthesized in two parts: an unlabeled 5'-fragment and the ¹³C₅-labeled 3'-fragment (synthesized in Step 1).

    • The 5'-fragment should have a 3'-hydroxyl group, and the 3'-labeled fragment will have a 5'-monophosphate from the transcription.

  • Ligation Reaction:

    • Combine the purified unlabeled 5'-RNA fragment and the ¹³C₅-labeled 3'-RNA fragment in a microfuge tube.

    • Add a DNA "splint" oligonucleotide that is complementary to the 3'-end of the 5'-fragment and the 5'-end of the 3'-fragment. This splint will bring the two RNA fragments into proximity.

    • Add T4 DNA Ligase and the corresponding reaction buffer. While T4 RNA ligase can also be used, T4 DNA ligase is often efficient for this splinted ligation.

    • Incubate the reaction at a suitable temperature (e.g., 16°C overnight or room temperature for a few hours).

  • Purification of the Full-Length Labeled RNA:

    • Purify the final full-length, site-specifically labeled RNA product using denaturing PAGE or HPLC to remove the DNA splint, unligated fragments, and the enzyme.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: ¹³C₅-ATP Synthesis cluster_labeling Protocol 2: Site-Specific RNA Labeling start 2',3'-O-Isopropylidene- adenosine-¹³C₅ step1 Phosphorylation (POCl₃) start->step1 step2 Quenching & Triphosphate Formation step1->step2 step3 Deprotection (Acid Hydrolysis) step2->step3 step4 Purification (Anion Exchange) step3->step4 end_atp ¹³C₅-ATP step4->end_atp ivt In Vitro Transcription (T7 RNA Polymerase) end_atp->ivt unlabeled_rna Unlabeled 5'-RNA Fragment ligation Enzymatic Ligation (T4 DNA/RNA Ligase) unlabeled_rna->ligation labeled_rna_frag 5'-Labeled 3'-RNA Fragment labeled_rna_frag->ligation ivt->labeled_rna_frag final_product Full-Length Site-Specifically Labeled RNA ligation->final_product yoshikawa_pathway start Protected Nucleoside-¹³C₅ (2',3'-O-Isopropylideneadenosine) intermediate1 5'-Phosphorodichloridate Intermediate start->intermediate1 + reagent1 POCl₃ reagent1->intermediate1 intermediate2 Cyclic Triphosphate Intermediate intermediate1->intermediate2 + reagent2 Pyrophosphate (Tributylammonium salt) reagent2->intermediate2 product Adenosine-5'-triphosphate-¹³C₅ intermediate2->product Hydrolysis reagent3 H₂O / H⁺ reagent3->product ligation_logic rna_5_prime 5'-RNA Fragment (Unlabeled) complex Ternary Complex (RNA-DNA Hybrid) rna_5_prime->complex rna_3_prime 3'-RNA Fragment (5'-¹³C₅-Labeled) rna_3_prime->complex splint DNA Splint splint->complex Hybridizes to enzyme T4 DNA Ligase + ATP final_rna Full-Length Labeled RNA enzyme->final_rna complex->final_rna Ligation

References

Application Notes and Protocols for the Use of 2',3'-O-Isopropylideneadenosine-13C5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. A SIL-IS mimics the physicochemical properties of the analyte, co-eluting during chromatography and experiencing similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[1][2][3] 2',3'-O-Isopropylideneadenosine-13C5 is a stable isotope-labeled analog of 2',3'-O-Isopropylideneadenosine and serves as an ideal internal standard for the quantification of adenosine, its analogs, and related metabolites in complex biological matrices. The five 13C atoms in the ribose moiety provide a distinct mass shift, ensuring no cross-talk with the unlabeled analyte signal.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Physicochemical Properties

A summary of the key physicochemical properties of the analyte and the internal standard is presented below.

Property2',3'-O-IsopropylideneadenosineThis compound
Molecular Formula C₁₃H₁₇N₅O₄⁸C₅¹³C₅H₁₇N₅O₄
Molecular Weight 307.31 g/mol [4][5][6]~312.31 g/mol
CAS Number 362-75-4[4][5][6]Not available
Appearance White to off-white crystalline powderNot available
Melting Point 221-222 °C[4][6]Not available

Application: Quantification of Adenosine in Human Plasma

This protocol details a validated LC-MS/MS method for the sensitive and accurate quantification of adenosine in human plasma, a key nucleoside involved in various physiological and pathological processes.[7][8] The use of this compound as an internal standard is crucial for correcting matrix effects and variability during sample processing, which is essential for obtaining reliable data in clinical and research settings.

Experimental Workflow

The overall experimental workflow for the quantification of adenosine in human plasma is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Addition of this compound (Internal Standard) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 a1 Injection onto LC Column s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculation of Peak Area Ratios (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for Adenosine Quantification.

Materials and Reagents
  • Adenosine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (Blank)

Protocol for Sample Preparation
  • Thaw plasma samples on ice.

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of the working internal standard solution (pre-chilled at -20°C) to the plasma sample.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Phenomenex Luna C18(2) (3 µm, 100 Å, 150 x 2.0 mm)[9]
Mobile Phase A 25 mM Ammonium Acetate in Water[9]
Mobile Phase B Acetonitrile[9]
Gradient Isocratic at 10% B[9]
Flow Rate 0.2 mL/min[9]
Column Temperature 35°C[9]
Injection Volume 10 µL[9]
Autosampler Temperature 4°C[9]

Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Sciex API 3000 or equivalent[9]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5000 V[9]
Temperature 450°C[9]
Nebulizer Gas 8 L/min[9]
Curtain Gas 8 L/min[9]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Adenosine268.1136.130
This compound (IS)313.1136.135 (to be optimized)

Note: The MRM transition for the internal standard is predicted based on its structure. The precursor ion reflects the addition of a proton to the molecule with five 13C atoms. The product ion is assumed to be the adenine fragment, which would be the same as for adenosine. The collision energy should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Integrate the peak areas for both adenosine and the internal standard.

  • Calculate the peak area ratio of adenosine to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters

The following table summarizes typical method validation parameters for the quantification of adenosine in human plasma using a stable isotope-labeled internal standard.

ParameterTypical Value
Linearity Range 1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-assay Precision (%CV) < 15%[10][11]
Inter-assay Precision (%CV) < 15%[10][11]
Accuracy (% Bias) Within ±15%[10][11]
Matrix Effect Monitored and compensated by IS
Recovery Consistent and reproducible

Signaling Pathway Context

Adenosine plays a critical role in cellular signaling, primarily through its interaction with adenosine receptors (A1, A2A, A2B, and A3). Accurate quantification of adenosine levels is essential for studying the modulation of these pathways in various physiological and pathological conditions, including inflammation, cardiovascular disease, and cancer.

Caption: Adenosine Signaling Pathway.

Conclusion

This compound is a highly suitable internal standard for the accurate and reliable quantification of adenosine and its analogs in biological matrices using LC-MS/MS. The detailed protocol provided herein offers a robust starting point for researchers in academic and industrial settings. The use of a stable isotope-labeled internal standard is paramount for mitigating analytical variability and ensuring the generation of high-quality data in drug development and clinical research.

References

Solid-Phase Synthesis of RNA using 13C Labeled Phosphoramidites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), into RNA molecules has become an indispensable tool in modern biochemical and pharmaceutical research. Solid-phase synthesis offers a robust and versatile platform for the site-specific introduction of ¹³C-labeled phosphoramidites, enabling the production of high-purity RNA oligonucleotides for a variety of applications. This level of control is particularly crucial for nuclear magnetic resonance (NMR) spectroscopy studies, which are instrumental in elucidating the structure, dynamics, and interactions of RNA. Such insights are fundamental to understanding RNA's diverse biological roles and for the rational design of RNA-targeted therapeutics.

This document provides detailed application notes and protocols for the solid-phase synthesis of RNA using ¹³C labeled phosphoramidites. It is intended to guide researchers through the synthesis process, from the preparation of reagents to the final purification of the labeled RNA, and to highlight key applications in drug development.

Applications in Research and Drug Development

The use of ¹³C-labeled RNA, synthesized via solid-phase methods, offers significant advantages in various research and drug development contexts:

  • High-Resolution Structure Determination by NMR: The primary application of ¹³C-labeled RNA is in NMR spectroscopy.[1] Site-specific labeling helps to resolve spectral overlap, a common challenge in NMR studies of large RNA molecules, thereby facilitating unambiguous resonance assignment and the determination of high-resolution 3D structures.[2]

  • Studying RNA Dynamics: ¹³C labeling is crucial for investigating the conformational dynamics of RNA, which are often linked to its function. Techniques like relaxation dispersion NMR can probe functionally important motions on microsecond to millisecond timescales.

  • Elucidating Drug-RNA Interactions: Understanding how small molecules bind to RNA targets is a cornerstone of RNA-targeted drug discovery. NMR studies using ¹³C-labeled RNA can precisely map the binding site of a drug candidate, characterize the conformational changes in the RNA upon binding, and determine binding affinities. This information is invaluable for lead optimization.

  • Investigating Riboswitch Mechanisms: Riboswitches, which are structured RNA elements that regulate gene expression by binding to specific metabolites, are attractive drug targets.[3][4] ¹³C-labeled riboswitches can be used to study the structural transitions that occur upon ligand binding, providing a basis for the design of small molecules that can modulate their function.[5]

  • Facilitating Drug Screening: Ligand-observed NMR techniques, in conjunction with ¹³C-labeled RNA, can be employed in screening campaigns to identify small molecules that bind to a specific RNA target.[6]

Data Presentation: Quantitative Parameters in Solid-Phase RNA Synthesis

The efficiency and yield of solid-phase RNA synthesis are influenced by several factors, including the choice of protecting groups, the coupling chemistry, and the length of the target oligonucleotide. The use of 2'-O-tert-butyldimethylsilyl (TBDMS) protected phosphoramidites is a widely adopted and effective strategy.[7][8][9]

ParameterTypical ValueNotes
Stepwise Coupling Efficiency 97 - 100%Monitored by quantifying the trityl cation released during the detritylation step. High coupling efficiency is crucial for the synthesis of long oligonucleotides.[8]
Coupling Time (Standard Phosphoramidites) ~30 secondsCan vary depending on the specific phosphoramidite and activator used.[10]
Coupling Time (Modified/Labeled Phosphoramidites) 5 - 12 minutesLonger coupling times may be required for sterically hindered or less reactive phosphoramidites.[10][11]
Overall Yield (after cleavage, deprotection, and purification) 30 - 75%Highly dependent on the length and sequence of the RNA, as well as the purification method employed.[8]
Purity (after HPLC purification) >95%Anion-exchange and reversed-phase HPLC are common methods for achieving high purity.[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA using 2'-O-TBDMS Phosphoramidites

This protocol outlines the standard four-step cycle for the addition of a single ribonucleoside phosphoramidite to a growing RNA chain on a solid support (e.g., controlled-pore glass, CPG). The cycle is repeated until the desired sequence is assembled.

Materials:

  • DNA/RNA synthesizer

  • CPG solid support with the initial protected nucleoside

  • ¹³C-labeled and unlabeled 2'-O-TBDMS protected RNA phosphoramidites (dissolved in anhydrous acetonitrile to 0.1 M)

  • Activator solution (e.g., 5-ethylthiotetrazole in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Anhydrous acetonitrile

Procedure:

  • Detritylation (Deblocking):

    • The CPG column is washed with the deblocking solution to remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the deblocking solution and any residual moisture.

  • Coupling:

    • The ¹³C-labeled (or unlabeled) phosphoramidite solution and the activator solution are simultaneously delivered to the CPG column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

    • This activated species reacts with the free 5'-hydroxyl group on the growing RNA chain, forming a phosphite triester linkage.[10]

  • Capping:

    • To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are irreversibly blocked.

    • The CPG is treated with the capping solutions (Cap A and Cap B), which acetylate the unreacted hydroxyl groups.[10]

  • Oxidation:

    • The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester.

    • The CPG is treated with the oxidizing solution.[10]

    • The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

Protocol 2: Cleavage and Deprotection of the Synthesized RNA

Materials:

  • Ammonia/methylamine (AMA) solution or concentrated aqueous ammonia/ethanol (3:1)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-methylpyrrolidinone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Glen-Pak™ RNA Quenching Buffer

  • Sterile, RNase-free water and microcentrifuge tubes

Procedure:

  • Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups:

    • After synthesis, the CPG column is removed from the synthesizer and the support is dried.

    • The support is transferred to a screw-cap vial.

    • Add 1.5 mL of AMA solution and incubate at 65°C for 10 minutes.[12] This step cleaves the RNA from the CPG support and removes the exocyclic amine protecting groups from the bases and the cyanoethyl groups from the phosphates.

    • Cool the vial and transfer the solution containing the partially deprotected RNA to a new tube.

    • Dry the RNA to a pellet using a vacuum concentrator.

  • Removal of 2'-O-TBDMS Protecting Groups:

    • Fully dissolve the RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for 5 minutes may be necessary.[12][13]

    • Add 60 µL of triethylamine (TEA).[13]

    • Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[12][13]

    • Cool the reaction and add 1.75 mL of Glen-Pak™ RNA Quenching Buffer to stop the reaction.[13]

  • Purification and Desalting:

    • The fully deprotected RNA can be purified by various methods, including Glen-Pak™ RNA cartridge purification, anion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE).

    • Following purification, the RNA is desalted, typically by precipitation with ethanol or using a desalting column.

Visualizations

Experimental Workflow for Solid-Phase RNA Synthesis

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with CPG-bound Nucleoside deblock 1. Detritylation (Remove 5'-DMT group) start->deblock couple 2. Coupling (Add 13C-Phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Phosphite to Phosphate) cap->oxidize repeat Repeat for next nucleotide oxidize->repeat repeat->deblock Yes cleave 5. Cleavage & Deprotection (Remove from CPG, remove base/phosphate protecting groups) repeat->cleave No (Sequence Complete) desilylate 6. Desilylation (Remove 2'-O-TBDMS groups) cleave->desilylate purify 7. Purification (HPLC or PAGE) desilylate->purify desalt 8. Desalting purify->desalt final Final 13C-Labeled RNA desalt->final

Caption: Workflow for the solid-phase synthesis of ¹³C-labeled RNA.

Logical Workflow for Drug Screening using ¹³C-Labeled RNA

G cluster_prep Preparation cluster_screening NMR Screening cluster_analysis Hit Identification & Validation synthesis Synthesize 13C-labeled RNA Target nmr_control Acquire Control NMR Spectrum (13C-RNA only) synthesis->nmr_control nmr_exp Acquire NMR Spectra (13C-RNA + Small Molecule) synthesis->nmr_exp library Prepare Small Molecule Library library->nmr_exp compare Compare Spectra nmr_control->compare nmr_exp->compare csp Identify Chemical Shift Perturbations (CSPs) compare->csp hit Binding Hit Identified csp->hit Yes no_hit No Significant Change (No Binding) csp->no_hit No validation Validate Hit (e.g., dose-response, other biophysical assays) hit->validation

Caption: Workflow for identifying RNA-binding small molecules via NMR.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2',3'-O-Isopropylideneadenosine-¹³C₅ synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅?

A1: The synthesis involves the protection of the 2' and 3'-hydroxyl groups of ¹³C₅-labeled adenosine as an acetonide. This is typically achieved by reacting ¹³C₅-adenosine with acetone or a acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst.

Q2: Why is the protection of the 2',3'-hydroxyl groups necessary?

A2: Protection of the cis-diol at the 2' and 3' positions of the ribose sugar is a common strategy in nucleoside chemistry. It prevents these hydroxyl groups from participating in subsequent reactions, allowing for selective modification of other parts of the molecule, such as the 5'-hydroxyl group or the adenine base.

Q3: Will the ¹³C₅ isotopic labeling affect the reaction?

A3: The ¹³C₅ isotopic labeling is unlikely to have a significant impact on the chemical reactivity or the outcome of the isopropylidenation reaction. The principles and troubleshooting steps for the synthesis of the unlabeled compound are directly applicable to the labeled analogue.

Troubleshooting Guide

Low or No Product Yield
Question Possible Cause Suggested Solution
My reaction shows no conversion of the starting material. 1. Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be old or hydrated. 2. Insufficient Catalyst: The amount of catalyst may be too low to drive the reaction forward. 3. Wet Reagents/Solvent: Water in the reaction mixture can hydrolyze the acetal product and deactivate the catalyst.1. Use a fresh, anhydrous acid catalyst. 2. Increase the catalyst loading incrementally. A common starting point is 0.1-0.2 equivalents. 3. Ensure all glassware is oven-dried. Use anhydrous acetone and other solvents. Consider adding molecular sieves to the reaction mixture.
I'm observing very low conversion to the desired product. 1. Inefficient Water Removal: The water produced during the reaction can shift the equilibrium back to the starting materials. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Short Reaction Time: The reaction may not have been allowed to run to completion.1. Use a Dean-Stark apparatus to azeotropically remove water if using acetone. If using 2,2-dimethoxypropane, the methanol byproduct does not need to be removed in the same way. 2. Gently heat the reaction mixture. A temperature of 50-70°C is often effective. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed.
Presence of Impurities and Side Products
Question Possible Cause Suggested Solution
My TLC shows multiple spots in addition to the product and starting material. 1. Formation of Di-isopropylidene Product: If the 5'-hydroxyl group is unprotected, it can also react to form a di-isopropylidene adduct. 2. Degradation of Starting Material/Product: Prolonged exposure to strong acid and heat can lead to degradation. 3. Side reactions on the adenine base: Although less common under these conditions, modification of the purine ring is a possibility.1. This is less likely for the 2',3'-O-isopropylidenation due to the favorable formation of the five-membered ring. However, if observed, purification by column chromatography is necessary. 2. Monitor the reaction closely by TLC. Neutralize the acid catalyst with a base (e.g., triethylamine, sodium bicarbonate) as soon as the reaction is complete. 3. Characterize the side products by NMR and MS to identify their structure and adjust reaction conditions accordingly (e.g., milder acid, lower temperature).
I'm having difficulty purifying the product by column chromatography. 1. Similar Polarity of Product and Starting Material: Adenosine and its isopropylidene derivative can have close Rf values on TLC, making separation challenging. 2. Tailing on the Silica Gel Column: The basic nature of the adenine moiety can cause tailing.1. Use a solvent system that provides good separation on analytical TLC before scaling up to column chromatography. A common eluent is a mixture of dichloromethane and methanol. 2. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress tailing and improve peak shape.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Isopropylidenation of Adenosine
Parameter Method A Method B
Acetone Source Acetone2,2-Dimethoxypropane
Catalyst p-Toluenesulfonic acid (p-TsOH)Sulfuric Acid (H₂SO₄)
Solvent Anhydrous AcetoneAnhydrous N,N-Dimethylformamide (DMF)
Temperature Reflux50 - 70°C
Reaction Time 4 - 8 hours1 - 4 hours
Typical Yield 70 - 85%80 - 95%

Note: Yields are dependent on the specific reaction scale and purification efficiency.

Detailed Experimental Protocol (Method B)
  • Preparation: To a solution of ¹³C₅-adenosine (1 equivalent) in anhydrous DMF, add 2,2-dimethoxypropane (2-3 equivalents).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise to the stirred solution.

  • Reaction: Heat the mixture to 50-70°C and monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and neutralize the acid by adding triethylamine or a saturated solution of sodium bicarbonate until the pH is neutral.

  • Work-up: Remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 2',3'-O-Isopropylideneadenosine-¹³C₅.

Visual Guides

Reaction Workflow

reaction_workflow start Start: ¹³C₅-Adenosine reagents Add: 2,2-Dimethoxypropane Acid Catalyst Anhydrous Solvent start->reagents reaction Reaction: Heat (50-70°C) Monitor by TLC reagents->reaction quench Quench: Neutralize with Base reaction->quench workup Work-up: Solvent Removal Aqueous Wash quench->workup purification Purification: Column Chromatography workup->purification product Product: 2',3'-O-Isopropylideneadenosine-¹³C₅ purification->product

Caption: Experimental workflow for the synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅.

Troubleshooting Logic

troubleshooting_yield start Low or No Yield? check_reagents Check Reagent Quality: - Anhydrous solvents? - Fresh catalyst? start->check_reagents Yes check_conditions Review Reaction Conditions: - Correct temperature? - Sufficient reaction time? start->check_conditions No, yield is just low optimize_reagents Solution: - Dry solvents - Use fresh catalyst check_reagents->optimize_reagents Issues found check_workup Analyze Work-up & Purification: - Incomplete extraction? - Poor column separation? check_conditions->check_workup Conditions seem optimal optimize_conditions Solution: - Adjust temperature - Increase reaction time check_conditions->optimize_conditions Issues found optimize_purification Solution: - Optimize extraction pH - Modify chromatography eluent check_workup->optimize_purification Issues found

Caption: Decision tree for troubleshooting low product yield.

Chemical Reaction Pathway

reaction_pathway Adenosine ¹³C₅-Adenosine reagents + 2,2-Dimethoxypropane (Acid Catalyst) Adenosine->reagents Product 2',3'-O-Isopropylideneadenosine-¹³C₅ reagents->Product

Caption: Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅.

2',3'-O-Isopropylideneadenosine-13C5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled compound for research in drug development and various scientific fields. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2',3'-O-Isopropylideneadenosine-¹³C₅?

A1: To ensure the long-term stability and integrity of 2',3'-O-Isopropylideneadenosine-¹³C₅, it is crucial to adhere to the recommended storage conditions. For the solid (powder) form of the compound, long-term storage at -20°C is recommended. When in solution, it is advisable to store it at -80°C for up to six months or at -20°C for up to one month.[1][2][3] Always refer to the product-specific information sheet for any variations in storage recommendations.

Q2: How stable is 2',3'-O-Isopropylideneadenosine-¹³C₅ in different solvents?

Q3: What is the expected shelf life of 2',3'-O-Isopropylideneadenosine-¹³C₅?

A3: When stored as a solid at -20°C, 2',3'-O-Isopropylideneadenosine-¹³C₅ is expected to be stable for at least two to three years.[3] Once dissolved in a solvent, the stability is reduced, and it is recommended to use the solution within the timeframes mentioned in A1.

Q4: Is 2',3'-O-Isopropylideneadenosine-¹³C₅ sensitive to light?

A4: While there is no specific data on the photostability of 2',3'-O-Isopropylideneadenosine-¹³C₅, it is a general good laboratory practice to protect all isotopically labeled compounds and nucleoside analogs from prolonged exposure to light. Storage in amber vials or light-blocking containers is recommended.

Q5: What are the potential degradation pathways for 2',3'-O-Isopropylideneadenosine-¹³C₅?

A5: The primary chemical degradation pathway of concern is the acid-catalyzed hydrolysis of the 2',3'-O-isopropylidene group (an acetal). This will result in the formation of adenosine-¹³C₅. In biological systems, enzymatic degradation by adenosine deaminase can occur, leading to the formation of 2',3'-O-isopropylideneinosine-¹³C₅.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This could be due to the degradation of 2',3'-O-Isopropylideneadenosine-¹³C₅. Follow this troubleshooting workflow to identify the potential cause:

TroubleshootingWorkflow start Inconsistent Results Observed check_storage Verify Storage Conditions (-20°C solid, -80°C solution) start->check_storage check_ph Check pH of Solutions (Avoid acidic conditions) start->check_ph check_age Review Age of Compound/Solution start->check_age run_qc Perform Quality Control (e.g., LC-MS, NMR) check_storage->run_qc check_ph->run_qc check_age->run_qc degradation_suspected Degradation Confirmed run_qc->degradation_suspected Degradation Detected no_degradation Compound is Stable run_qc->no_degradation No Degradation discard_compound Discard and Use Fresh Stock degradation_suspected->discard_compound troubleshoot_experiment Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_experiment

Caption: Troubleshooting workflow for stability issues.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for 2',3'-O-Isopropylideneadenosine-¹³C₅ based on data for similar isotopically labeled adenosine compounds.

FormStorage TemperatureRecommended DurationCitations
Solid (Powder) -20°C≥ 2-3 years[3]
In Solvent -80°C≤ 6 months[1][2][3]
In Solvent -20°C≤ 1 month[1][2][3]

Experimental Protocols

Protocol: Assessment of 2',3'-O-Isopropylideneadenosine-¹³C₅ Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of 2',3'-O-Isopropylideneadenosine-¹³C₅ under specific experimental conditions.

1. Objective: To determine the rate of degradation of 2',3'-O-Isopropylideneadenosine-¹³C₅ under varying pH, temperature, or light exposure conditions.

2. Materials:

  • 2',3'-O-Isopropylideneadenosine-¹³C₅
  • HPLC-grade solvents (e.g., acetonitrile, water)
  • Buffers of desired pH
  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
  • C18 reverse-phase HPLC column

3. Methodology:

  • Standard Preparation: Prepare a stock solution of 2',3'-O-Isopropylideneadenosine-¹³C₅ in a suitable solvent (e.g., DMSO) at a known concentration. Prepare a series of dilutions to create a standard curve.
  • Sample Preparation: Prepare solutions of 2',3'-O-Isopropylideneadenosine-¹³C₅ in the buffers or conditions to be tested (e.g., pH 4, 7, and 9).
  • Incubation: Incubate the test samples under the desired conditions (e.g., specific temperature, light exposure). A control sample should be kept at -80°C.
  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.
  • HPLC Analysis:
  • Inject the standards and samples onto the HPLC system.
  • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water) to separate the parent compound from any potential degradation products.
  • Monitor the elution profile at an appropriate wavelength (e.g., 260 nm for the adenine chromophore).
  • Data Analysis:
  • Quantify the peak area of 2',3'-O-Isopropylideneadenosine-¹³C₅ at each time point using the standard curve.
  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways

The following diagram illustrates the potential chemical and enzymatic degradation pathways of 2',3'-O-Isopropylideneadenosine-¹³C₅.

DegradationPathways main_compound 2',3'-O-Isopropylideneadenosine-¹³C₅ acid_hydrolysis Acidic Conditions (e.g., low pH) main_compound->acid_hydrolysis enzymatic_degradation Adenosine Deaminase (in biological systems) main_compound->enzymatic_degradation hydrolysis_product Adenosine-¹³C₅ acid_hydrolysis->hydrolysis_product Hydrolysis enzymatic_product 2',3'-O-Isopropylideneinosine-¹³C₅ enzymatic_degradation->enzymatic_product Deamination

References

Technical Support Center: Optimizing NMR Data Acquisition for 13C Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C labeled RNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your NMR data acquisition.

Frequently Asked Questions (FAQs)

Q1: What are the initial and most critical steps in preparing a 13C-labeled RNA sample for NMR spectroscopy?

A1: Proper sample preparation is fundamental to acquiring high-quality NMR data. Key considerations include ensuring high sample purity, optimizing concentration, and using clean, high-quality NMR tubes. The sample should be free of solid particles, which can be achieved by filtering it directly into the NMR tube.[1][2] It is also crucial to use a high-quality deuterated solvent to minimize interfering signals.[2] For biomolecular samples like RNA, a minimum concentration of 0.05 mM is recommended, with concentrations above 1 mM being preferable, provided the solution viscosity does not significantly increase.[3]

Q2: I am observing a very low signal-to-noise ratio in my 13C NMR spectrum. What are the common causes and how can I improve it?

A2: A low signal-to-noise ratio in 13C NMR of RNA is a frequent issue, primarily due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[] Several factors can contribute to this problem, including low sample concentration, suboptimal acquisition parameters, and issues with the spectrometer.

To enhance the signal, you can:

  • Increase Sample Concentration: This is often the most direct way to improve signal strength.[1][2]

  • Optimize Acquisition Parameters: Fine-tuning parameters like the flip angle, relaxation delay (D1), acquisition time (AQ), and the number of scans (NS) can significantly boost your signal.[2][5] For instance, using a smaller flip angle (e.g., 30°) with a shorter relaxation delay can improve signal for carbons with long T1 relaxation times.[2]

  • Utilize Proton Decoupling: Applying proton decoupling during acquisition collapses 13C multiplets into singlets, which increases signal height.[5][6]

  • Employ Cryoprobe Technology: If available, using a cryoprobe can substantially increase sensitivity.

Q3: My 2D and 3D NMR experiments are taking too long to acquire. Are there any methods to reduce the experiment time without sacrificing data quality?

A3: Yes, Non-Uniform Sampling (NUS) is a powerful technique for significantly reducing the acquisition time of multi-dimensional NMR experiments.[7][8] NUS works by acquiring a random fraction of the data points that would typically be measured in the indirect dimensions.[8] Reconstruction algorithms are then used to generate the full spectrum from this sparse dataset.[8]

With NUS, you can achieve time savings of up to a factor of 10 or even more in 4D and 5D experiments, making new types of experiments on complex biomolecules feasible.[8] For routine 2D experiments on small molecules, NUS can reduce measurement times by a factor of two.[7]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the acquisition of NMR data for 13C-labeled RNA.

Issue 1: Weak or No Detectable 13C Signals

Symptoms:

  • The signal-to-noise ratio is extremely low, even after a significant number of scans.

  • Expected peaks are missing from the spectrum.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Low Sample Concentration - Increase the concentration of your RNA sample. A good starting point for biomolecules is at least 0.05 mM, with >1 mM being ideal.[3]
Incorrect Pulse Calibration - Ensure that the 90-degree pulse widths for both 1H and 13C are correctly calibrated for your specific sample and probe.
Suboptimal Acquisition Parameters - Flip Angle & Relaxation Delay (D1): For carbons with long T1 relaxation times (e.g., quaternary carbons), use a smaller flip angle (e.g., 30-45°) to allow for a shorter D1. This increases the number of scans in a given time, improving the signal-to-noise ratio.[2] - Number of Scans (NS): Increase the number of scans. The signal-to-noise ratio improves with the square root of the number of scans.[2]
Poor Spectrometer Performance - Probe Tuning and Matching: Ensure the probe is properly tuned and matched for both 1H and 13C frequencies. - Shimming: Poor shimming can lead to broad lines and reduced signal height. Re-shim the magnet, especially if the sample has been changed.
Issue 2: Spectral Artifacts and Distortions

Symptoms:

  • Presence of unexpected peaks, such as sidebands or phasing errors.

  • Distorted peak shapes.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Incorrect Referencing - Inaccurate chemical shift referencing can lead to misinterpretation of spectra. A procedure to analyze and correct the calibration of 13C NMR data for RNA has been developed, which uses five 13C chemical shifts that are found in a narrow range in most datasets as a reference.[9]
Decoupling Artifacts - In samples with very high concentrations of certain components, decoupling can introduce artifacts. Specific pulse sequences with presaturation of solvent resonances can help mitigate these issues.[10]
NUS Reconstruction Artifacts - When using Non-Uniform Sampling, reconstruction artifacts can sometimes appear, especially with very low sampling percentages. It is recommended to start with a moderate sparse sampling amount (e.g., 50%).[11]

Experimental Protocols

General Protocol for a 1D 13C NMR Experiment
  • Sample Preparation: Dissolve the 13C-labeled RNA in a suitable deuterated buffer to the highest possible concentration without causing aggregation. Filter the sample into a clean NMR tube.[1][2]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for both 1H and 13C frequencies.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition:

    • Load a standard 1D 13C pulse sequence with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).[2]

    • Set the appropriate spectral width to cover all expected 13C resonances.

    • Optimize the acquisition parameters as discussed in the troubleshooting section (flip angle, D1, AQ, NS).

    • Acquire the data.

  • Processing:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum.

    • Calibrate the chemical shift referencing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep_rna Prepare 13C-labeled RNA dissolve Dissolve in D2O Buffer prep_rna->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim tune_match Tune & Match Probe lock_shim->tune_match load_seq Load Pulse Sequence tune_match->load_seq set_params Set Acquisition Parameters load_seq->set_params acquire Acquire Data set_params->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing referencing Referencing phasing->referencing analysis Spectral Analysis referencing->analysis

Caption: A general workflow for an NMR experiment on 13C-labeled RNA.

troubleshooting_workflow cluster_sample Check Sample cluster_params Check Acquisition Parameters cluster_hw Check Hardware start Low Signal-to-Noise in 13C Spectrum check_conc Is concentration > 0.05 mM? start->check_conc increase_conc Increase Concentration check_conc->increase_conc No check_params Are parameters optimized? (Flip Angle, D1, NS) check_conc->check_params Yes increase_conc->check_conc optimize_params Optimize Parameters check_params->optimize_params No check_hw Is probe tuned/matched? Is shimming adequate? check_params->check_hw Yes optimize_params->check_params retune_shim Retune/match and re-shim check_hw->retune_shim No end High-Quality Spectrum check_hw->end Yes retune_shim->check_hw

Caption: A troubleshooting workflow for low signal-to-noise in 13C NMR.

References

Technical Support Center: Working with Protected Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with protected nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, deprotection, and purification of oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling efficiency during solid-phase oligonucleotide synthesis?

A1: Low coupling efficiency is a frequent issue that can significantly impact the yield of the full-length oligonucleotide.[1] The primary culprits include:

  • Moisture: Water is a major inhibitor of the phosphoramidite coupling reaction. It can hydrolyze the activated phosphoramidite, rendering it inactive.[2] Ensure all reagents, especially acetonitrile and the phosphoramidites themselves, are anhydrous.[2][3]

  • Reagent Quality: The purity of phosphoramidites and activators is critical. Degraded or impure reagents will lead to poor coupling. Always use fresh, high-quality reagents.

  • Activator Issues: An inappropriate or degraded activator can lead to incomplete activation of the phosphoramidite. The choice of activator can also impact reaction rates and side reactions.[4]

  • Steric Hindrance: Bulky protecting groups on the nucleobase or sugar can physically impede the coupling reaction, especially for modified bases or when synthesizing complex sequences.[4]

  • Solid Support Issues: The pores of the solid support can become blocked, especially during the synthesis of long oligonucleotides, preventing reagents from reaching the growing chain.[2]

Q2: What are common side reactions during phosphoramidite chemistry and how can they be minimized?

A2: Several side reactions can occur, leading to impurities in the final product. These include:

  • Hydrolysis of Phosphoramidites: As mentioned, moisture can hydrolyze the activated phosphoramidite. Maintaining strictly anhydrous conditions is the best way to minimize this.[5]

  • Formation of Truncated Sequences (n-1): Incomplete coupling at any step results in shorter "failure" sequences. While the capping step is designed to terminate these chains, a small percentage can still be carried through. Optimizing coupling efficiency is key to minimizing n-1 impurities.[1][6]

  • Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond, particularly at adenine and guanine bases. This is a greater risk with longer exposure to acid.[7] Using a weaker acid or shorter deblocking times can mitigate this.

  • Modification of Nucleobases: Some deprotection conditions can lead to modification of the nucleobases. For example, using AMA (ammonium hydroxide/methylamine) for deprotection requires the use of acetyl (Ac) protected dC to avoid base modification.[8][9]

  • Acrylonitrile Adducts: During deprotection, the cyanoethyl protecting group is removed, forming acrylonitrile, which can react with nucleobases, particularly thymine.[]

Q3: How do I choose the right purification method for my oligonucleotide?

A3: The choice of purification method depends on the length of the oligonucleotide, its modifications, and the required purity for the downstream application.

  • Desalting: This is the most basic form of purification and removes residual salts and small molecule impurities from the cleavage and deprotection steps. It is suitable for short, unmodified oligonucleotides (≤35 bases) used in applications like PCR.[6]

  • Trityl-on Purification (Reverse-Phase Cartridge or HPLC): This method utilizes the hydrophobicity of the 5'-DMT group, which is left on the full-length product. Truncated sequences, which are capped and lack the DMT group, are washed away. This is an effective method for purifying oligonucleotides up to 150 bases.[11][12]

  • Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the negative charge of the phosphate backbone. It provides excellent resolution and is particularly useful for purifying longer oligonucleotides (40-100 bases) and those with significant secondary structure.[11]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and is suitable for purifying long oligonucleotides and those where very high purity is required.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide

Symptoms:

  • Low absorbance reading (OD260) of the final product.

  • HPLC or gel analysis shows a low percentage of the full-length product (FLP) and a high percentage of shorter sequences.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Coupling 1. Verify Reagent Quality: Use fresh, high-purity phosphoramidites and activators.[5] 2. Ensure Anhydrous Conditions: Use anhydrous acetonitrile and ensure synthesizer lines are dry. Consider using molecular sieves to dry solvents.[2][3][6] 3. Optimize Coupling Time: For complex or long sequences, increasing the coupling time may improve efficiency. 4. Perform a Trityl Cation Assay: This colorimetric assay quantifies the DMT cation released during deblocking, allowing you to monitor the coupling efficiency of each cycle.
Incomplete Deprotection 1. Check Deprotection Reagent: Ensure the deprotection solution (e.g., ammonium hydroxide) is fresh.[13] 2. Optimize Deprotection Conditions: Refer to the deprotection tables below for recommended times and temperatures based on the protecting groups used.
Poor Cleavage from Solid Support 1. Verify Cleavage Reagent and Conditions: Ensure the correct cleavage reagent and incubation time are used for your specific solid support. Incomplete cleavage can result in impurities with a higher mass than the FLP.[]
Loss During Purification 1. Optimize Purification Protocol: Review your purification method (e.g., HPLC gradient, cartridge washing steps) to minimize product loss.
Issue 2: Presence of Unexpected Impurities in the Final Product

Symptoms:

  • Multiple peaks in the HPLC chromatogram.

  • Mass spectrometry analysis shows masses that do not correspond to the full-length product or simple n-1 truncations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Side Reactions During Synthesis 1. Depurination: Reduce detritylation time or use a milder acid.[7] 2. Phosphoramidite Dimer Formation: This can lead to n+1 impurities. Ensure high-quality phosphoramidites and appropriate activator concentration.[14]
Incomplete or Incorrect Deprotection 1. Partially Deprotected Bases: This can be a significant issue, especially with guanine. Ensure deprotection is carried out for the recommended time and at the correct temperature.[9] 2. Base Modification: If using AMA, ensure Ac-dC was used in the synthesis. For sensitive modifications, use milder deprotection conditions (see tables below).
Formation of Adducts 1. Acrylonitrile Adducts: These can form during deprotection. While difficult to completely eliminate, ensuring complete and rapid deprotection can minimize their formation.
Oxidation of Phosphorothioates 1. Incomplete Sulfurization: If synthesizing phosphorothioates, ensure the sulfurization step is efficient. In subsequent cycles, the oxidation step can convert some PS linkages to PO, resulting in impurities with a 16 Da lower mass.[]

Data Presentation

Table 1: Comparison of Common Deprotection Conditions for Standard DNA Oligonucleotides
Deprotection Reagent Typical Conditions Advantages Considerations Relative Yield
Conc. Ammonium Hydroxide 55°C, 8-16 hoursStandard, well-established method.Long deprotection times. Can be harsh on sensitive modifications.Good
AMA (Ammonium Hydroxide / Methylamine) 65°C, 10-15 minutesVery fast deprotection.Requires the use of Ac-dC to prevent cytosine modification.[8][9]Excellent
Potassium Carbonate in Methanol Room temp, 4 hours (with phenoxyacetic anhydride capping)Ultra-mild conditions, suitable for very sensitive modifications.Slower than AMA. Requires specific "UltraMILD" phosphoramidites for optimal performance.[8]Good
t-Butylamine / Water 60°C, 6 hoursAlternative for certain sensitive dyes.Not as common as other methods.Good

Yields are relative and can be sequence-dependent. It is always recommended to optimize deprotection for a specific oligonucleotide.

Table 2: Lability of Common Protecting Groups in Oligonucleotide Synthesis
Protecting Group Function Cleavage Condition Relative Lability Notes
Dimethoxytrityl (DMT) 5'-Hydroxyl protectionMild Acid (e.g., 3% TCA or DCA in DCM)Very LabileCleaved at each synthesis cycle. Can be left on for "trityl-on" purification.
Benzoyl (Bz) Base protection (dA, dC)Base (Ammonium Hydroxide, AMA)Stable to acid, base-labileStandard protecting group.
Acetyl (Ac) Base protection (dC)Base (Ammonium Hydroxide, AMA)Stable to acid, base-labileRequired for AMA deprotection to avoid side reactions with dC.[8][9]
Isobutyryl (iBu) Base protection (dG)Base (Ammonium Hydroxide, AMA)Stable to acid, base-labileStandard protecting group for guanine.
Phenoxyacetyl (Pac) Base protection (dA)Mild Base (e.g., K2CO3 in Methanol)More labile to base than Bz or iBuUsed in "UltraMILD" synthesis for sensitive oligonucleotides.
2-Cyanoethyl (CE) Phosphate protectionMild Base (Ammonium Hydroxide, AMA)Very Labile to BaseRemoved during the final deprotection step.
tert-Butyldimethylsilyl (TBDMS) 2'-Hydroxyl protection (RNA)Fluoride source (e.g., TBAF, TEA·3HF)Labile to fluorideStandard for RNA synthesis.

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle

This protocol outlines the four main steps in a single cycle of solid-phase oligonucleotide synthesis.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The solid support is washed with the deblocking solution to remove the 5'-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction. The orange color of the cleaved DMT cation is monitored to determine coupling efficiency.[7]

    • Time: Typically 1-3 minutes.

  • Coupling:

    • Reagents:

      • Nucleoside phosphoramidite solution (in anhydrous acetonitrile).

      • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).

    • Procedure: The phosphoramidite and activator solutions are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing chain.[7][15]

    • Time: 30 seconds to several minutes, depending on the phosphoramidite and activator used.

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride in THF/Lutidine.

      • Cap B: N-Methylimidazole in THF.

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles, which would lead to deletion mutations (n-1 sequences).[3]

    • Time: Approximately 1-2 minutes.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester.[7]

    • Time: Approximately 1-2 minutes.

Protocol 2: General Cleavage and Deprotection of DNA Oligonucleotides

This protocol is a general guideline. Specific conditions may vary depending on the oligonucleotide sequence, modifications, and solid support.

  • Cleavage from Solid Support:

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: The solid support is transferred to a sealed vial and suspended in concentrated ammonium hydroxide. The vial is incubated at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[14]

  • Deprotection of Base and Phosphate Protecting Groups:

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: Following cleavage, the vial containing the oligonucleotide in ammonium hydroxide is heated at 55°C for 8-16 hours. This removes the benzoyl, isobutyryl, and acetyl protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.[16]

  • Work-up:

    • After cooling, the supernatant containing the deprotected oligonucleotide is carefully transferred to a new tube.

    • The solid support is washed with water or a buffer, and the washes are combined with the supernatant.

    • The solution is then typically dried down in a vacuum concentrator before purification.

Mandatory Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle start Start with 5'-DMT-Nucleoside on Solid Support deblocking 1. Deblocking (Detritylation) Remove 5'-DMT start->deblocking Acid (TCA/DCA) coupling 2. Coupling Add activated phosphoramidite deblocking->coupling Exposed 5'-OH capping 3. Capping Terminate unreacted chains coupling->capping Unreacted 5'-OH oxidation 4. Oxidation Stabilize phosphate linkage coupling->oxidation capping->oxidation elongated Elongated Chain (n+1) oxidation->elongated elongated->deblocking Repeat for next cycle end Cleavage & Deprotection elongated->end Final Cycle Complete Troubleshooting_Workflow start Problem Identified: Low Yield or Impure Product check_coupling Analyze Coupling Efficiency (Trityl Assay) start->check_coupling coupling_ok Coupling > 98%? check_coupling->coupling_ok low_coupling Troubleshoot Coupling: - Check Reagents (Anhydrous?) - Check Activator - Optimize Time coupling_ok->low_coupling No check_deprotection Review Deprotection Protocol coupling_ok->check_deprotection Yes final_analysis Re-analyze Final Product low_coupling->final_analysis deprotection_ok Conditions appropriate for protecting groups? check_deprotection->deprotection_ok wrong_deprotection Adjust Deprotection: - Use fresh reagents - Modify time/temperature - Select milder conditions deprotection_ok->wrong_deprotection No check_purification Evaluate Purification Method deprotection_ok->check_purification Yes wrong_deprotection->final_analysis purification_ok Method suitable for oligo length and modifications? check_purification->purification_ok wrong_purification Optimize Purification: - Adjust HPLC gradient - Change column type - Consider alternative method purification_ok->wrong_purification No purification_ok->final_analysis Yes wrong_purification->final_analysis

References

Technical Support Center: Deprotection of 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of 2',3'-O-isopropylideneadenosine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of 2',3'-O-isopropylideneadenosine.

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material or a partially deprotected intermediate after the expected reaction time.

  • The reaction stalls and does not proceed to completion.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration The acidic conditions may be too mild. Consider switching to a stronger acid (e.g., from acetic acid to formic acid or a dilute solution of HCl or TFA). Alternatively, the concentration of the acid may be too low. Increase the acid concentration incrementally while monitoring the reaction closely for side products.
Low Reaction Temperature The reaction may require thermal energy to proceed at a reasonable rate. Gently heat the reaction mixture. For example, deprotection with 80% acetic acid can be performed at 75°C.[1] Always monitor for potential side reactions, such as depurination, when increasing the temperature.
Poor Solubility of Starting Material The protected adenosine may not be fully dissolved in the reaction solvent, limiting its exposure to the acid. Add a co-solvent (e.g., methanol, THF, or dioxane) to improve solubility.
Insufficient Reaction Time The reaction may simply need more time to go to completion. Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.
Issue 2: Formation of Side Products (Depurination)

Symptoms:

  • Appearance of a new spot on TLC with a different UV absorbance profile, corresponding to the free adenine base.

  • LC-MS analysis shows a peak corresponding to the mass of adenine.

  • Reduced yield of the desired adenosine product.

Possible Causes and Solutions:

CauseRecommended Action
Harsh Acidic Conditions Strong acids (e.g., concentrated HCl or TFA) and high temperatures can cleave the N-glycosidic bond, leading to the loss of the adenine base. Use milder acidic conditions. Consider using 80% acetic acid or a dilute solution of formic acid.[1][2]
Prolonged Reaction Time Extended exposure to acidic conditions, even if mild, can lead to depurination. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Presence of Water While water is necessary for hydrolysis, excessive amounts in combination with strong acids can promote depurination. Ensure precise control over the amount of water in the reaction.
Issue 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The final product is difficult to crystallize or purify by column chromatography.

  • The presence of residual acid or salts in the final product.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Neutralization Residual acid can interfere with purification and product stability. Carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate, triethylamine, or ammonia solution) to a pH of ~7 before workup and purification.
Formation of Salts Neutralization of the acid catalyst results in the formation of salts, which can co-elute with the product or hinder crystallization. After neutralization, perform an aqueous workup and wash the organic layer thoroughly to remove water-soluble salts. If the product is water-soluble, consider desalting techniques like size-exclusion chromatography or reverse-phase chromatography with a volatile buffer system.
Product Solubility Adenosine has high polarity and may be difficult to handle with standard silica gel chromatography. Consider using a modified stationary phase (e.g., C18 reverse-phase silica) or a different solvent system for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting 2',3'-O-isopropylideneadenosine?

A1: The most common and effective method for removing the 2',3'-O-isopropylidene group is acid-catalyzed hydrolysis. A range of acidic conditions can be used, from mild acids like aqueous acetic acid and formic acid to stronger acids such as hydrochloric acid (HCl) and trifluoroacetic acid (TFA) in a suitable solvent. The choice of acid depends on the presence of other acid-sensitive functional groups in the molecule.

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the product, adenosine, will have a lower Rf value (be more polar) than the starting material, 2',3'-O-isopropylideneadenosine.

Q3: What is depurination and how can I avoid it?

A3: Depurination is the cleavage of the N-glycosidic bond that connects the adenine base to the ribose sugar. This is a common side reaction under acidic conditions, especially with strong acids and elevated temperatures. To minimize depurination, it is advisable to use the mildest possible acidic conditions that still effectively remove the isopropylidene group. Monitoring the reaction closely and avoiding prolonged reaction times is also crucial.

Q4: Can I selectively deprotect the 2',3'-O-isopropylidene group in the presence of other protecting groups?

A4: Yes, selective deprotection is possible depending on the nature of the other protecting groups. The isopropylidene group is generally more acid-labile than many other protecting groups, such as TBDMS (tert-butyldimethylsilyl) ethers. For instance, selective deprotection of other groups in the presence of an isopropylidene group, or vice versa, can often be achieved by carefully selecting the deprotection reagent and conditions. Formic acid in methanol has been used for the selective deprotection of triethylsilyl (TES) ethers in the presence of TBDMS ethers, highlighting the possibility of tuning reaction conditions for selectivity.[2]

Q5: What should I do if my deprotection reaction is not working?

A5: If your deprotection is unsuccessful, systematically troubleshoot the reaction. First, confirm the identity and purity of your starting material. Next, re-evaluate your reaction conditions. If the reaction is too slow or incomplete, consider increasing the acid concentration or temperature. If you observe significant side product formation, switch to milder conditions. Ensure your reagents are fresh and anhydrous where necessary.

Quantitative Data

The following table summarizes various reported conditions for the acidic deprotection of isopropylidene groups on nucleoside and carbohydrate derivatives. These can serve as a starting point for optimizing the deprotection of 2',3'-O-isopropylideneadenosine.

Acid ReagentSubstrate TypeSolventTemperatureTimeYieldReference
80% Acetic AcidN⁶-acylated 2',3'-O-isopropylidene adenosineWater75°C--[1]
5% Formic AcidProtected adenosine derivativeMethanolRoom Temp.-72-76%[2]
1% Sulfuric AcidDi-O-isopropylidene-alpha-D-galactoseWaterReflux (110°C)3 h>99% (crude)
Trifluoroacetic Acid (TFA)N-Boc protected aminesDichloromethane60°C (Microwave)30 min-[3]

Experimental Protocols

Protocol 1: Deprotection using Acetic Acid (Mild Conditions)
  • Dissolution: Dissolve 2',3'-O-isopropylideneadenosine (1 equivalent) in 80% aqueous acetic acid.

  • Heating: Heat the reaction mixture to 75°C.[1]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The product (adenosine) will have a lower Rf than the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Purification: The crude adenosine can be purified by recrystallization from water or by column chromatography on silica gel using a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).

Protocol 2: Deprotection using Trifluoroacetic Acid (Stronger Conditions)
  • Dissolution: Dissolve 2',3'-O-isopropylideneadenosine (1 equivalent) in a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v). The reaction can also be performed in a solution of TFA in an organic solvent like dichloromethane.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. These stronger conditions can lead to rapid deprotection but also increase the risk of depurination.

  • Workup: Once the reaction is complete, carefully remove the TFA under reduced pressure (ensure proper ventilation). Co-evaporation with toluene can help remove residual TFA.

  • Neutralization: Dissolve the residue in a suitable solvent and neutralize with a base such as triethylamine or by passing it through a basic resin.

  • Purification: Purify the resulting adenosine by column chromatography or recrystallization.

Visualizations

Deprotection Workflow

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Purification cluster_product Final Product start 2',3'-O-Isopropylideneadenosine reaction Acidic Hydrolysis (e.g., AcOH, TFA, HCl) start->reaction neutralization Neutralization reaction->neutralization purification Purification (Chromatography/Recrystallization) neutralization->purification product Adenosine purification->product

Caption: General workflow for the deprotection of 2',3'-O-isopropylideneadenosine.

Troubleshooting Logic

Troubleshooting_Logic start Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Formed? check_completion->side_products Yes troubleshoot_incomplete Increase Acid Strength/Temp Increase Reaction Time incomplete->troubleshoot_incomplete depurination Depurination side_products->depurination Yes success Proceed to Workup side_products->success No troubleshoot_depurination Use Milder Acid Decrease Temperature/Time depurination->troubleshoot_depurination

Caption: Decision tree for troubleshooting common deprotection issues.

References

Avoiding isotopic scrambling in 13C labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 13C Labeling Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your metabolic flux analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem?

A1: Isotopic scrambling refers to the randomization of labeled atoms (e.g., 13C) within a metabolite, leading to labeling patterns that deviate from those predicted by established biochemical pathways.[1] This phenomenon is a significant challenge in 13C Metabolic Flux Analysis (13C-MFA), a technique that relies on the precise tracking of these labeled atoms to calculate the rates (fluxes) of metabolic reactions.[1] If scrambling occurs, the measured mass isotopomer distributions (MIDs) will not accurately reflect the activity of the metabolic pathways under investigation, resulting in erroneous flux calculations.[1]

Q2: What are the primary biochemical causes of isotopic scrambling?

A2: Isotopic scrambling primarily arises from the following biochemical activities:

  • Reversible Reactions: High rates of reversible enzymatic reactions can redistribute labeled carbons within a molecule and between connected metabolite pools. This is particularly common in the central carbon metabolism, such as the later steps of the Tricarboxylic Acid (TCA) cycle involving enzymes like succinate dehydrogenase and fumarase.[1][2]

  • Symmetrical Intermediates: The formation of symmetrical molecules, such as succinate and fumarate in the TCA cycle, inherently causes scrambling because subsequent enzymatic reactions cannot distinguish between the labeled and unlabeled ends of the molecule.

  • Futile Cycles: The simultaneous operation of two opposing metabolic pathways (e.g., glycolysis and gluconeogenesis) can lead to the continuous cycling of metabolites, which randomizes isotopic labels.[1]

  • Metabolic Branch Points: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to complex labeling patterns that can be misinterpreted as scrambling.[1]

  • Endogenous CO2 Fixation: The incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the medium into metabolic intermediates can dilute the 13C enrichment and alter labeling patterns.[1][2]

Q3: How can experimental procedures introduce isotopic scrambling?

A3: A critical, non-biochemical cause of scrambling is an inadequate experimental procedure, specifically:

  • Slow or Incomplete Quenching: Metabolism is rapid, with some metabolite turnovers occurring in seconds. If enzymatic activity is not halted almost instantaneously during sample collection, reactions will continue, altering the labeling patterns from their in vivo state.[1] This is one of the most significant sources of experimental error.

  • Metabolite Degradation: The instability of certain metabolites during extraction or storage can also lead to misleading labeling data.

Q4: How can I design my experiment to minimize scrambling?

A4: A well-designed experiment is crucial. Key considerations include:

  • Tracer Selection: The choice of the 13C-labeled substrate is critical. Different tracers provide better resolution for different pathways. For instance, [1,2-¹³C]glucose is often optimal for resolving fluxes in glycolysis and the pentose phosphate pathway, whereas [U-¹³C]glutamine is typically better for analyzing the TCA cycle.[3] Rational, model-driven approaches can help identify the most informative tracer for your specific biological question.[4][5][6]

  • Time-Course Experiments: Collecting samples at multiple time points allows you to track the incorporation of the label over time.[1] This helps in determining the optimal labeling duration and assessing whether the system has reached an isotopic steady state.[1]

Q5: What is an isotopic steady state, and is it always necessary?

A5: An isotopic steady state is a condition where the fractional enrichment of 13C in all measured metabolites remains constant over time.[1] While achieving this state is a requirement for traditional 13C-MFA, it may be impractical for systems with very large metabolite pools or slow fluxes.[1][7][8]

In such cases, Isotopically Nonstationary MFA (INST-MFA) is a more suitable approach.[1][7][8][9][10][11][12][13] INST-MFA analyzes the kinetics of label incorporation during the transient phase before a steady state is reached.[8][10][11] This method can provide better resolution of reversible fluxes and can be applied to a wider range of biological systems.[7][8][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your 13C labeling experiments.

Problem 1: Unexpectedly Low ¹³C Incorporation in Downstream Metabolites
Possible CauseTroubleshooting Steps
Slow Substrate Uptake or Metabolism 1. Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm consumption.[1]2. Check Cell Viability: Ensure cells are healthy and metabolically active.[1]3. Optimize Substrate Concentration: The tracer concentration may be too low. Consider a concentration series, being mindful of potential toxicity.[1]
Dilution by Unlabeled Sources 1. Analyze Media Components: Check for unlabeled sources of the same carbon backbone in your culture medium.2. Consider Endogenous Pools: Cells may have large internal stores of the unlabeled metabolite, which will dilute the tracer.
Incorrect Sampling Time 1. Perform a Time-Course Experiment: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours) to track label incorporation and identify the optimal labeling duration.[1]
Problem 2: Mass Isotopomer Distributions (MIDs) Suggest Scrambling in the TCA Cycle
Possible CauseTroubleshooting Steps
High Pyruvate Carboxylase (PC) vs. Pyruvate Dehydrogenase (PDH) Activity 1. Use 13C-MFA Software: Utilize modeling software to estimate the relative fluxes through PDH and PC. Significant flux through both pathways can lead to complex labeling patterns that mimic scrambling.[1]2. Choose a Different Tracer: Tracers like [3,4-¹³C]glucose can be more effective at resolving PC flux.[5]
Reversible Reactions within the TCA Cycle 1. Analyze Multiple Intermediates: Examine the labeling patterns of several TCA cycle intermediates (e.g., citrate, α-ketoglutarate, malate, aspartate) to get a more comprehensive view of metabolic activity.[1]2. Employ INST-MFA: This method is better suited for resolving reversible fluxes by analyzing the kinetics of label incorporation.[1][8][10]
Recycling of Labeled CO₂ 1. Quantify CO₂ Fixation: In vivo, ¹³CO₂ produced from decarboxylation reactions can be re-fixed by enzymes like pyruvate carboxylase, leading to M+1 isotopologues in TCA cycle intermediates.[2] This is a biological reality that must be accounted for in the metabolic model.
Problem 3: Inconsistent Results Between Biological Replicates
Possible CauseTroubleshooting Steps
Inefficient or Variable Quenching 1. Optimize Quenching Protocol: The method to stop metabolism must be extremely rapid and consistent. For suspension cultures, rapid filtration followed by immediate immersion in -80°C methanol is highly effective.[14][15][16] For adherent cells, rapid media aspiration and addition of a cold solvent mixture is common.[1]2. Standardize Quenching Time: Ensure the time from sample collection to quenching is minimized (<10 seconds) and kept identical across all samples.
Incomplete Metabolite Extraction 1. Test Different Extraction Solvents: Common solvents include methanol, ethanol, and chloroform/methanol mixtures. The optimal choice depends on the metabolites of interest.[1]2. Include Internal Standards: Add a known amount of a labeled internal standard (not expected to be produced by the cells) before extraction to correct for variations in extraction efficiency.
Analytical Variability in Mass Spectrometry 1. Perform Regular Instrument Calibration: Ensure the mass spectrometer is regularly tuned and calibrated to maintain mass accuracy and sensitivity.2. Monitor System Suitability: Run a standard mixture periodically throughout the analytical run to ensure the system is performing consistently.

Quantitative Data Summary

Table 1: Example of Isotopic Scrambling on Malate Labeling

This table illustrates how scrambling can affect the mass isotopomer distribution (MID) of malate when using [U-¹³C₆]glucose as a tracer. The "Expected" scenario assumes synthesis from one molecule of labeled oxaloacetate (M+4) and one molecule of unlabeled acetyl-CoA. The "Scrambled" scenario reflects the influence of reversible reactions and other pathways.

Mass IsotopomerExpected MID (%)Scrambled MID (%)
M+0515
M+11020
M+21530
M+36025
M+41010

Data is illustrative and adapted from a simplified example.[1]

Table 2: Comparison of Quenching Methods for Suspension Cultures
Quenching MethodTemperatureEfficacyPotential Issues
Rapid Filtration + 100% Methanol -80°CVery High Technically demanding for high-throughput.
30% Methanol Slurry + Centrifugation -24°CHigh Slightly less effective than -80°C methanol but less laborious.[14][15][16]
60% Cold Methanol + Centrifugation -65°CLow Causes significant metabolite leakage from cells.[14][15][16]
Saline Ice Slurry + Centrifugation ~0°CLow Ineffective; significant metabolic activity continues after sampling.[14][15][16]

Data summarized from studies on Synechocystis sp. PCC 6803.[14][15][16]

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from standard methods for adherent cells.[1]

  • Preparation: Prepare a quenching solution of 80:20 methanol:water and cool it to -75°C. Prepare an extraction solvent (e.g., 80% methanol) and cool it on dry ice.

  • Media Removal: At the desired time point, aspirate the culture medium from the dish as quickly as possible.

  • Washing (Optional but Recommended): Immediately wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove residual medium. Aspirate the PBS completely. This step should be performed in under 10 seconds.

  • Quenching: Immediately place the culture dish on a bed of dry ice and add the pre-chilled quenching solution to the cell monolayer to instantly stop all metabolic activity.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution using a cell scraper. Transfer the cell suspension to a pre-chilled tube. Add the cold extraction solvent, vortex vigorously, and incubate at a low temperature (e.g., -20°C) to ensure complete extraction.

  • Supernatant Collection: Centrifuge the extract at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris. Carefully collect the supernatant containing the extracted metabolites for subsequent analysis by mass spectrometry.

Protocol 2: Rapid Quenching of Suspension Cell Cultures

This protocol is based on methods demonstrated to be highly effective for suspension cultures.[14][15][16]

  • Preparation: Set up a vacuum filtration apparatus with a filter membrane (e.g., 0.8 µm pore size) appropriate for your cell type. Place a tube containing 100% methanol in a dry ice/ethanol bath to cool it to -80°C.

  • Harvesting: At the desired time point, quickly transfer a known volume of the cell culture to the filtration unit and apply vacuum. The goal is to separate the cells from the medium as fast as possible.

  • Quenching: As soon as the medium has passed through the filter, immediately transfer the filter with the cell biomass into the tube of -80°C methanol. This ensures rapid and effective quenching.

  • Extraction: Vortex the tube vigorously to dislodge the cells from the filter and lyse them. Incubate at low temperature to complete the extraction process.

  • Supernatant Collection: Centrifuge the tube to pellet the filter and cell debris. Transfer the supernatant to a new pre-chilled tube for analysis.

Visualizations

Experimental_Workflow Experimental Workflow for 13C Labeling Experiments cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Cell Culture B Introduce 13C Labeled Substrate A->B C Rapid Quenching B->C D Metabolite Extraction C->D E LC-MS/GC-MS Analysis D->E F Data Correction & Flux Modeling E->F G Metabolic Flux Map F->G

Caption: A generalized workflow for conducting 13C metabolic flux analysis experiments.

TCA_Cycle_Scrambling Key TCA Cycle Reactions Causing Isotopic Scrambling Pyr Pyruvate (M+3 from U-13C-Glc) AcCoA Acetyl-CoA (M+2) Pyr->AcCoA PDH Cit Citrate (M+2) AcCoA->Cit OAA Oxaloacetate OAA->Cit AKG α-Ketoglutarate (M+2) Cit->AKG SucCoA Succinyl-CoA (M+2) AKG->SucCoA Suc Succinate (Symmetrical, M+2) SucCoA->Suc Fum Fumarate (Symmetrical, M+2) Suc->Fum Succinate Dehydrogenase Scramble Label Position Scrambled Suc->Scramble Mal Malate (M+2) Fum->Mal Fumarase Fum->Scramble Mal->OAA

Caption: Symmetrical intermediates and reversible reactions in the TCA cycle are major sources of scrambling.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Replicates cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent Results Between Replicates Cause1 Quenching Variability? Start->Cause1 Cause2 Incomplete Extraction? Start->Cause2 Cause3 Analytical Drift? Start->Cause3 Sol1 Standardize Protocol: - Use rapid filtration or aspiration - Minimize & control time to quench Cause1->Sol1 Sol2 Optimize Extraction: - Test different solvents - Use internal standards Cause2->Sol2 Sol3 Verify Instrument Performance: - Run system suitability tests - Check calibration Cause3->Sol3

Caption: A logical workflow for diagnosing the cause of inconsistent biological replicates.

References

Technical Support Center: Spectral Overlap in Uniformly ¹³C-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering spectral overlap issues in NMR studies of uniformly ¹³C-labeled proteins. This resource provides troubleshooting guides and frequently asked questions to help you diagnose and resolve common challenges in your experiments.

Troubleshooting Guides

This section offers solutions to specific problems you might be facing with spectral overlap.

Problem 1: My 2D ¹H-¹³C HSQC/HMQC spectrum is a crowded mess of overlapping peaks, and I can't resolve individual resonances.

Possible Cause: For larger proteins (typically >25 kDa), the sheer number of atoms, combined with slower molecular tumbling, leads to broad lines and severe spectral congestion.[1][2][3] Uniform ¹³C labeling populates the spectrum with signals from every carbon atom, exacerbating the overlap.[1]

Solutions:

  • Implement TROSY-based experiments: For proteins over ~25 kDa, Transverse Relaxation-Optimized Spectroscopy (TROSY) is essential. It reduces line broadening by minimizing transverse relaxation, leading to sharper peaks and significantly improved resolution.[3][4][5]

  • Move to higher-dimensional NMR: A 3D or 4D NMR experiment can help to spread out the crowded peaks into additional frequency dimensions, thereby improving resolution.[6][7][8]

  • Optimize sample conditions: Systematically vary the temperature, pH, and buffer composition. Small changes can sometimes induce chemical shift perturbations that resolve local areas of overlap.[6]

  • Utilize Non-Uniform Sampling (NUS): NUS is a data acquisition technique that allows you to achieve higher resolution in the indirect dimensions without a prohibitive increase in experiment time.[9][10][11][12] By sampling only a fraction of the data points, you can extend the acquisition time in the indirect dimension, which leads to narrower digital resolution.[11][12]

Problem 2: I am trying to assign backbone or side-chain resonances, but the overlap is making sequential walks impossible.

Possible Cause: In addition to general crowding, specific regions of a protein, like alpha-helices or beta-sheets, can have very similar chemical environments for multiple residues, leading to severe localized overlap.

Solutions:

  • Amino Acid-Specific Isotope Labeling: This is a powerful method to simplify spectra by only labeling certain types of amino acids.[1][13][14] For example, you can express your protein in minimal media supplemented with ¹³C-labeled lysine and arginine, while all other amino acids remain at natural abundance. This will result in a spectrum showing signals only from lysine and arginine residues.[15]

    • Reverse Labeling: The opposite approach can also be used. You can grow your cells in a uniformly ¹³C-labeled medium but add a large excess of a specific unlabeled amino acid (e.g., ¹²C-leucine).[1][2][14] This will cause the signals from leucine to be "turned off" in the spectrum, helping to resolve ambiguities in crowded regions.

  • Segmental Isotope Labeling: If your protein has multiple domains, you can express and label only one domain of interest.[16][17][18] This is achieved by ligating an isotopically labeled fragment with unlabeled fragments of the protein.[19][20] This dramatically reduces the number of peaks in the spectrum, making assignment feasible for very large proteins.[16][17]

Problem 3: My protein is very large (>50 kDa), and even with TROSY, the spectral quality is poor.

Possible Cause: For very large proteins or protein complexes, even TROSY may not be sufficient to overcome the rapid relaxation and resulting line broadening.

Solutions:

  • Methyl-Specific Labeling on a Deuterated Background: This is the state-of-the-art approach for studying large proteins.[5][13] The protein is expressed in D₂O with deuterated carbon sources to produce a perdeuterated protein. Then, specific precursors are added to introduce ¹³C-labeled methyl groups on Isoleucine, Leucine, Valine, Alanine, and Methionine residues.[1][21]

    • Why it works: Deuteration removes most protons, which are a major source of dipolar relaxation. The remaining ¹H-¹³C methyl groups ("methyl probes") are excellent reporters on protein structure and dynamics, and the resulting spectra are dramatically simplified.[5]

    • Methyl-TROSY: This specialized TROSY experiment is then used to record spectra of these methyl groups with high sensitivity and resolution, even for proteins approaching 1 MDa in size.[5]

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap and why is it a problem in uniformly ¹³C-labeled proteins?

A1: Spectral overlap, or spectral congestion, occurs when the resonance frequencies of different nuclei in a protein are too similar, causing their signals to merge into indistinguishable peaks in an NMR spectrum.[1][22] In uniformly ¹³C-labeled proteins, every carbon atom is NMR-active, leading to a very large number of signals. As the size of the protein increases, the signals also become broader due to faster relaxation, further worsening the overlap and making it difficult or impossible to extract structural and dynamic information for individual atoms.[1][2][3]

Q2: At what protein size should I start worrying about spectral overlap?

A2: While this can depend on the protein's structure and fold, significant spectral overlap issues often begin to appear for proteins larger than 15-20 kDa. For proteins above ~25 kDa, using advanced techniques to mitigate overlap, such as TROSY, becomes almost mandatory for high-resolution studies.[3]

Q3: What is the difference between selective labeling and segmental labeling?

A3:

  • Selective (or specific) labeling involves incorporating isotopes into only certain amino acid types (e.g., only leucines and valines) or at specific atomic positions (e.g., only methyl groups) throughout the entire protein.[1][14] This simplifies the spectrum by reducing the total number of observed signals.[13]

  • Segmental labeling involves creating a protein where one contiguous polypeptide chain segment (e.g., a specific domain) is isotopically labeled, while the rest of the protein is unlabeled.[16][17][18] This is particularly useful for studying the structure and function of a specific part of a large, multi-domain protein.

Q4: How does Non-Uniform Sampling (NUS) help with spectral overlap?

A4: NUS helps by improving the digital resolution of a spectrum without a proportional increase in experiment time.[7][9][10] In multi-dimensional NMR, resolution in the indirect dimensions is determined by the maximum evolution time. NUS allows you to sample fewer points overall but extend that maximum evolution time.[11][12] A reconstruction algorithm is then used to generate the full spectrum from the sparsely collected data.[9] The result is a spectrum with narrower lineshapes, which can resolve previously overlapping peaks.[11][12]

Q5: Can I combine different methods to combat severe overlap?

A5: Absolutely. Combining methods is a very powerful strategy. For instance, for a large multi-subunit complex, you might use:

  • Deuteration to slow down relaxation.

  • Methyl-specific ¹³C-labeling to simplify the spectrum.

  • A Methyl-TROSY pulse sequence to enhance resolution and sensitivity.

  • Non-Uniform Sampling (NUS) during data acquisition to achieve the highest possible resolution in a reasonable timeframe.[7][8]

Data and Methodologies

Quantitative Data Summary

The effectiveness of various techniques in mitigating spectral overlap can be summarized by their impact on spectral resolution and sensitivity.

TechniqueTypical Application (Protein Size)Primary BenefitExpected ImprovementCitations
TROSY > 25 kDaReduces transverse relaxation, leading to sharper lines and higher sensitivity.4-10 fold sensitivity gain for aromatic systems; significant line narrowing.[4][5]
Higher-Dimensional NMR (3D/4D) > 15 kDaSpreads peaks across more dimensions to resolve overlap.Resolves ambiguities present in 2D spectra.[6][7][8]
Non-Uniform Sampling (NUS) All sizes, especially for 3D+ experimentsAchieves higher resolution in less time by sampling sparsely.Can save up to 10x in acquisition time or provide significantly higher resolution for the same experiment time.[7][9][23]
Amino Acid-Specific Labeling All sizesDrastically simplifies spectra by reducing the number of visible peaks.Reduces peak overlaps in a calmodulin HSQC from 10 to 1 using four selectively labeled samples.[13]
Segmental Labeling Large, multi-domain proteins (>30 kDa)Focuses the NMR experiment on a single protein domain or segment.Simplifies spectra to the point where analysis of a single domain within a large complex becomes feasible.[16][17][18][20]
Methyl-Specific Labeling + Deuteration Very large proteins (>50 kDa)Enables study of supra-molecular systems by isolating key reporters (methyls) and slowing relaxation.Makes it possible to acquire high-quality spectra on proteins and complexes up to ~1 MDa.[5][21]
Key Experimental Protocols

Protocol 1: Amino Acid-Specific ¹³C Labeling in E. coli

This protocol outlines the general steps for producing a protein with specific amino acid types labeled with ¹³C.

  • Culture Preparation:

    • Prepare M9 minimal medium. Crucially, omit the standard carbon source (e.g., glucose).

    • Supplement the medium with a complete mixture of ¹²C-amino acids, except for the amino acid(s) you wish to label.

    • Add the ¹³C-labeled version of the desired amino acid(s) (e.g., U-¹³C₆-L-Leucine) to the medium.

  • Cell Growth and Induction:

    • Grow your transformed E. coli strain (e.g., BL21(DE3)) in the prepared medium at 37°C with shaking.

    • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

    • When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

    • Continue to grow the cells for the required expression time (typically 3-5 hours at 37°C or overnight at a lower temperature like 18-25°C).

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Purify the labeled protein using your standard protocol (e.g., affinity chromatography followed by size exclusion).

  • NMR Sample Preparation:

    • Exchange the purified protein into a suitable NMR buffer containing D₂O.

    • Concentrate the sample to the desired NMR concentration (typically 0.1 - 1 mM).

    • Acquire a ¹H-¹³C HSQC spectrum. The resulting spectrum should only display cross-peaks for the labeled residue type.

Protocol 2: General Workflow for a TROSY-based Experiment

This protocol provides a high-level overview of setting up a TROSY experiment.

  • Sample Preparation:

    • Prepare a uniformly ¹⁵N, ¹³C-labeled protein sample. For proteins > 30 kDa, deuteration is highly recommended to achieve the best results.

    • Ensure the sample is stable, monomeric, and at a suitable concentration in a low-viscosity NMR buffer.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥ 600 MHz is recommended, as the TROSY effect is more pronounced at higher fields).

    • Use a cryogenic probe for maximum sensitivity.

  • Experiment Selection and Setup:

    • In the spectrometer software (e.g., TopSpin), select a TROSY-based pulse sequence (e.g., hsqctrosyf3gpsi for a ¹H-¹⁵N TROSY-HSQC on Bruker systems).

    • Set the acquisition parameters, including spectral widths, transmitter offsets, and number of scans, as you would for a standard HSQC. The pulse program is specifically designed to select for the narrow, slowly relaxing TROSY component of the signal.

  • Acquisition and Processing:

    • Acquire the data. TROSY experiments often provide better sensitivity, which may allow for shorter experiment times or work on more dilute samples compared to conventional experiments.

    • Process the data using standard Fourier transformation. The resulting spectrum should show significantly sharper and more intense peaks compared to a non-TROSY equivalent, especially for high molecular weight proteins.

Visualizations

Troubleshooting_Decision_Tree start Start: Severe Spectral Overlap in Uniformly 13C-Labeled Protein protein_size What is the protein's molecular weight? start->protein_size sol_3d_nus Use 3D/4D NMR and/or Non-Uniform Sampling (NUS) protein_size->sol_3d_nus < 25 kDa sol_trosy Implement TROSY-based experiments protein_size->sol_trosy 25-60 kDa sol_methyl_trosy Use Methyl-Specific Labeling on a Deuterated Background with Methyl-TROSY protein_size->sol_methyl_trosy > 60 kDa is_multidomain Is the protein modular or multi-domain? need_global_info Need global structural info or just specific sites? is_multidomain->need_global_info No sol_segmental Use Segmental Labeling to study one domain is_multidomain->sol_segmental Yes need_global_info->sol_trosy Global Info sol_selective_label Use Amino Acid-Specific Labeling to simplify spectra need_global_info->sol_selective_label Specific Sites small_medium < 25 kDa large 25-60 kDa very_large > 60 kDa sol_3d_nus->is_multidomain sol_trosy->is_multidomain

Caption: Decision tree for selecting a strategy to mitigate spectral overlap.

Selective_Labeling_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis prep_media Prepare M9 Minimal Media add_unlabeled Add 19 unlabeled (12C) amino acids prep_media->add_unlabeled add_labeled Add desired labeled (13C) amino acid(s) add_unlabeled->add_labeled inoculate Inoculate with E. coli add_labeled->inoculate grow Grow to OD600 0.6-0.8 inoculate->grow induce Induce with IPTG grow->induce express Express protein induce->express harvest Harvest cells express->harvest purify Purify protein harvest->purify nmr Acquire 1H-13C HSQC purify->nmr analyze Analyze simplified spectrum nmr->analyze TROSY_Concept cluster_problem The Problem: Large Proteins cluster_solution The TROSY Solution slow_tumbling Slow Molecular Tumbling dd_csa Strong Dipolar Coupling (DD) & Chemical Shift Anisotropy (CSA) Relaxation Mechanisms slow_tumbling->dd_csa fast_relax Fast Transverse Relaxation (R2) dd_csa->fast_relax broad_peaks Broad, Weak NMR Signals fast_relax->broad_peaks trosy_pulse TROSY Pulse Sequence broad_peaks->trosy_pulse Apply interference Constructive Interference between DD and CSA trosy_pulse->interference cancel_relax Relaxation pathways partially cancel interference->cancel_relax slow_relax Selects for the slowly relaxing multiplet component cancel_relax->slow_relax sharp_peaks Sharp, Intense NMR Signals slow_relax->sharp_peaks

References

Validation & Comparative

A Comparative Guide to Isotopic Labeling for NMR Spectroscopy: Spotlight on 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the structure, dynamics, and interactions of biomolecules. The precision of NMR studies is significantly enhanced through isotopic labeling, a technique that involves the strategic replacement of atoms with their heavier, NMR-active isotopes. This guide provides a comprehensive comparison of various isotopic labeling strategies, with a particular focus on the utility of 2',3'-O-Isopropylideneadenosine-¹³C₅ in studies of RNA and protein-RNA complexes.

The Power of the Isotope: Enhancing NMR's Vision

Isotopic labeling is indispensable for simplifying complex NMR spectra and overcoming the challenges of signal overlap, especially in large biomolecules.[1][2] By introducing isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), researchers can selectively observe specific atoms or regions of a molecule, leading to clearer, more interpretable data.[3][4] This selective observation is crucial for the unambiguous assignment of resonances and the determination of high-resolution molecular structures.[5]

2',3'-O-Isopropylideneadenosine-¹³C₅: A Tool for Probing Ribose Conformations

2',3'-O-Isopropylideneadenosine is a protected nucleoside analog frequently used in the chemical synthesis of RNA oligonucleotides. When the ribose moiety is uniformly labeled with five ¹³C atoms (¹³C₅), it becomes a potent probe for investigating the conformation and dynamics of the RNA backbone. The ¹³C labeling of the ribose allows for the application of powerful heteronuclear NMR experiments to trace the connectivity of the sugar pucker, a critical determinant of RNA structure and function.

The synthesis of such labeled ribonucleosides for incorporation into RNA sequences is a key enabling technology for detailed structural studies.[5]

Comparing Isotopic Labeling Strategies

The choice of isotopic label depends on the specific research question and the molecular system under investigation. The most common isotopes used in biomolecular NMR are ¹³C, ¹⁵N, and ²H. Each offers distinct advantages and is suited for different applications.

Performance Comparison of Isotopic Labels
Labeling StrategyPrimary ApplicationAdvantagesDisadvantages
¹³C Labeling (e.g., 2',3'-O-Isopropylideneadenosine-¹³C₅) Probing carbon backbone, ribose conformation, and protein-RNA interactions.Rich structural information from the carbon backbone.[6] Enables a suite of powerful 2D and 3D heteronuclear NMR experiments.[7] Selective labeling of the ribose (¹³C₅) simplifies spectra and aids in assigning sugar resonances.[5]Uniform ¹³C labeling can lead to complex spectra due to ¹³C-¹³C scalar couplings, though selective labeling mitigates this.[4] Higher cost compared to ¹⁵N labeling.
¹⁵N Labeling Studying protein backbone dynamics, protein-ligand interactions, and imino protons in nucleic acids.Relatively simple spectra, often referred to as a "fingerprint" of the protein backbone.[6] Lower natural abundance (0.37%) results in a cleaner background.[6]Provides less direct information about the carbon backbone and side-chain conformations. Narrower chemical shift range compared to ¹³C.[6]
Deuterium (²H) Labeling Simplifying spectra of large biomolecules (>20-25 kDa) by reducing proton density.[8] Reducing relaxation rates, leading to sharper lines and improved sensitivity.[9]Dramatically simplifies ¹H NMR spectra by removing proton signals.[2] Reduces dipolar interactions, leading to narrower linewidths.[8]Can alter molecular dynamics slightly due to the isotope effect. Requires expression in deuterated media, which can be expensive.[8]
Dual ¹³C/¹⁵N Labeling De novo structure determination of proteins and nucleic acids.Enables a comprehensive suite of triple-resonance NMR experiments for sequential backbone and side-chain assignments.[6]Generates the most complex spectra, often requiring multidimensional experiments for resolution. Highest cost among the common labeling strategies.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality NMR data. Below are representative protocols for sample preparation and NMR data acquisition.

Synthesis of ¹³C₅-Ribose Labeled Ribonucleoside Phosphoramidites

The synthesis of selectively ¹³C-labeled RNA sequences is a powerful strategy for detailed structural analysis. A key step is the preparation of the corresponding 2'-O-protected ribonucleoside phosphoramidites containing the ¹³C₅-labeled ribose moiety.

An optimized synthesis can be achieved starting from ¹³C₆-labeled D-glucose, which is converted to a protected ¹³C₅-ribose derivative. This intermediate is then used to synthesize the canonical ribonucleosides (A, U, C, G) with the labeled ribose. These are subsequently converted to their 2'-O-TOM protected phosphoramidite forms, which are suitable for solid-phase RNA synthesis. This chemical synthesis approach allows for the site-specific incorporation of the ¹³C₅-labeled nucleotide into any desired position within an RNA sequence, a significant advantage over enzymatic methods for short oligonucleotides.[5]

2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR

The 2D ¹H-¹³C HSQC experiment is a cornerstone of NMR spectroscopy for isotopically labeled molecules, providing a correlation map between protons and their directly attached carbons.

Sample Preparation:

  • Dissolve the isotopically labeled sample (e.g., RNA containing 2',3'-O-Isopropylideneadenosine-¹³C₅) in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) prepared in 99.9% D₂O to a final concentration of 0.1 - 1 mM.

  • Transfer the sample to a high-quality NMR tube.

NMR Data Acquisition (Example Parameters for a 600 MHz Spectrometer):

  • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcetgpsi on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width:

    • ¹H (f2 dimension): 12-14 ppm, centered around 4.7 ppm.

    • ¹³C (f1 dimension): 30-160 ppm, centered to cover the expected ribose and base carbon resonances.

  • Data Points:

    • ¹H (f2 dimension): 2048 complex points.

    • ¹³C (f1 dimension): 128-512 increments.

  • Number of Scans: 16-64 scans per increment, depending on sample concentration.

  • Recycle Delay: 1.0 - 1.5 seconds.

  • Decoupling: GARP decoupling during acquisition to remove ¹³C-¹H coupling.

Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Zero-fill the data to at least double the number of acquired points in the indirect dimension.

  • Perform Fourier transformation.

  • Phase and baseline correct the spectrum.

Visualizing the Workflow

The process of utilizing isotopically labeled compounds in NMR studies involves several key stages, from sample preparation to data analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Synthesis Synthesis of Isotopically Labeled Nucleoside (e.g., 2',3'-O-Isopropylideneadenosine-¹³C₅) Incorporation Incorporation into RNA/Protein Synthesis->Incorporation Purification Purification and Sample Formulation Incorporation->Purification Acquisition Data Acquisition (e.g., 2D HSQC) Purification->Acquisition Processing Data Processing (FT, Phasing, etc.) Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Calculation & Dynamics Analysis Assignment->Structure Interpretation Interpretation Structure->Interpretation Biological Interpretation

Caption: General workflow for NMR studies using isotopically labeled biomolecules.

Signaling Pathway Elucidation with Labeled Moieties

Isotopically labeled molecules are instrumental in tracing metabolic pathways and understanding signaling cascades. For instance, ¹³C-labeled adenosine analogs can be used to follow the metabolic fate of adenosine in cellular systems.

SignalingPathway Adenosine ¹³C-Labeled Adenosine AMP ¹³C-AMP Adenosine->AMP Kinase1 Adenosine Kinase ADP ¹³C-ADP AMP->ADP Kinase2 AMP Kinase ATP ¹³C-ATP ADP->ATP Kinase3 NDP Kinase RNA_syn RNA Synthesis ATP->RNA_syn

References

A Researcher's Guide to the Validation of Metabolic Pathways Using 13C-Labeled Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of cellular metabolism is fundamental. 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic rates, offering a dynamic view of cellular physiology. The selection of an appropriate 13C-labeled tracer is a critical decision that dictates the precision and scope of the metabolic insights gained.

This guide provides an objective comparison of commonly used 13C tracers for the validation of metabolic pathways, supported by experimental data and detailed methodologies. We will explore the strengths and weaknesses of different tracers and analytical approaches, enabling you to design more informative and robust metabolic flux experiments.

Comparison of Metabolic Pathway Validation Techniques

The validation of metabolic pathways can be approached through various methods, each with distinct advantages and limitations. While 13C-MFA is a powerful and widely used technique, it is essential to understand its performance in the context of other available methods.

Method Principle Advantages Disadvantages Typical Applications
13C-Metabolic Flux Analysis (13C-MFA) Cells are cultured with a 13C-labeled substrate (e.g., glucose, glutamine). The incorporation of 13C into downstream metabolites is measured by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine metabolic fluxes.[1][2]Provides quantitative flux information for numerous reactions simultaneously.[3] Highly specific and allows for the elucidation of complex pathway activities.[4]Requires specialized equipment and expertise in computational modeling. Can be expensive due to the cost of labeled substrates.Quantifying central carbon metabolism, identifying active pathways in disease states, metabolic engineering.[5][6]
2H and 15N Tracers Similar to 13C tracers, but uses deuterium (2H) or nitrogen-15 (15N) labeled substrates to trace the fate of hydrogen and nitrogen atoms, respectively.Can provide complementary information to 13C tracers, particularly for pathways involving redox reactions (2H) and nitrogen metabolism (15N).[7]Can be more challenging to analyze due to kinetic isotope effects (2H) and lower natural abundance of the heavy isotope.Studying amino acid metabolism, nucleotide biosynthesis, and redox cofactor regeneration.[7]
Label-Free Metabolomics Measures the relative abundance of a large number of metabolites in a biological sample without the use of isotopic labels.Provides a broad snapshot of the metabolome and can identify unexpected metabolic changes. Technically less complex than tracer studies.Does not directly measure metabolic fluxes. Changes in metabolite levels can be difficult to interpret as they reflect a balance of production and consumption.[8]Biomarker discovery, identifying metabolic phenotypes, initial screening before more detailed flux analysis.
In Silico Pathway Analysis Computational methods that use genomic and transcriptomic data to predict active metabolic pathways.[9]Can analyze metabolic potential on a genome-scale. Does not require wet-lab experiments.Predictions are based on gene presence and expression, which may not directly correlate with metabolic flux.[10] Requires validation with experimental data.Reconstructing metabolic networks, identifying potential drug targets, guiding experimental design.[9]

Comparison of Commonly Used 13C Tracers

The choice of 13C-labeled tracer is critical for a successful 13C-MFA experiment, as it determines which pathways are most effectively interrogated.[2]

13C Tracer Primary Targeted Pathways Advantages Disadvantages Key Considerations
[U-13C6]glucose General Central Carbon MetabolismLabels all carbons in the glucose backbone, providing a broad overview of glucose metabolism and its entry into various pathways.[2]Can result in complex labeling patterns that are difficult to resolve for specific flux ratios. Less precise for the Pentose Phosphate Pathway (PPP).[1]Ideal for initial screening experiments to map the general fate of glucose carbon.[2]
[1,2-13C2]glucose Pentose Phosphate Pathway (PPP), GlycolysisProvides highly precise estimates for fluxes in the PPP and upper glycolysis.[1][4]Less effective for labeling the Tricarboxylic Acid (TCA) cycle compared to other tracers.[1]The tracer of choice for accurately quantifying the oxidative and non-oxidative branches of the PPP.[4]
[U-13C5]glutamine Tricarboxylic Acid (TCA) Cycle, AnaplerosisThe preferred tracer for the analysis of the TCA cycle, particularly in cancer cells with high glutamine uptake.[4][11]Provides limited information on glycolysis and the PPP.[4]Essential for studying glutaminolysis and reductive carboxylation, key metabolic features of many cancer cells.[4]
[1-13C]glucose Glycolysis vs. Pentose Phosphate PathwayThe release of 13CO2 from [1-13C]glucose is a direct measure of the oxidative PPP flux.Less informative for other parts of central carbon metabolism compared to uniformly or other specifically labeled glucose tracers.[4]A classic tracer for specifically measuring the flux through the oxidative PPP.
[2-13C]glucose or [3-13C]glucose Glycolysis, TCA CycleOutperform the more commonly used [1-13C]glucose for overall network analysis.[4]May not provide the same level of precision for the PPP as [1,2-13C2]glucose.Useful for obtaining a more comprehensive view of central carbon metabolism than [1-13C]glucose alone.

Experimental Protocols

A successful 13C-MFA experiment relies on meticulous execution of the experimental protocol. Here are the key steps:

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Formulation: Prepare culture medium containing the desired 13C-labeled tracer at a known concentration. The unlabeled version of the substrate should be omitted.

  • Isotopic Steady State: Culture the cells in the labeling medium for a sufficient period to achieve isotopic steady state in the metabolites of interest. This duration varies depending on the pathway, with glycolysis reaching steady state within minutes, while the TCA cycle may take several hours.[12]

  • Parallel Cultures: It is recommended to run parallel cultures with different 13C-labeled tracers to improve the precision of flux estimations.[5]

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with an ice-cold saline solution.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.

  • Centrifugation: Centrifuge the cell extract to pellet the protein and cell debris.

  • Sample Storage: Store the supernatant containing the metabolites at -80°C until analysis.

Analytical Measurement
  • Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for measuring the mass isotopomer distributions of derivatized amino acids and other metabolites.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Increasingly used for its ability to analyze a wider range of polar metabolites without derivatization.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides positional information about the location of 13C atoms within a molecule, which can be highly valuable for resolving complex fluxes.[7]

Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Determination: Correct the raw MS data for the natural abundance of 13C to determine the fractional enrichment of each mass isotopomer.

  • Metabolic Modeling: Use a computational model of the metabolic network to simulate the expected MIDs for a given set of fluxes.

  • Flux Estimation: Employ software such as Metran or 13CFLUX2 to estimate the intracellular fluxes by minimizing the difference between the experimentally measured and the simulated MIDs.[5][15]

  • Statistical Analysis: Perform goodness-of-fit tests and calculate confidence intervals for the estimated fluxes to assess the reliability of the results.[5]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental designs. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Cell Culture Cell Culture Isotopic Labeling Isotopic Labeling Cell Culture->Isotopic Labeling Add 13C Tracer Metabolite Extraction Metabolite Extraction Isotopic Labeling->Metabolite Extraction Quench & Extract MS or NMR Analysis MS or NMR Analysis Metabolite Extraction->MS or NMR Analysis Data Processing Data Processing MS or NMR Analysis->Data Processing Flux Estimation Flux Estimation Data Processing->Flux Estimation Metabolic Model Pathway Validation Pathway Validation Flux Estimation->Pathway Validation

A generalized workflow for 13C metabolic flux analysis.

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P Oxidative F16BP F16BP F6P->F16BP F6P->R5P Non-oxidative GAP GAP F16BP->GAP PYR PYR GAP->PYR GAP->R5P Non-oxidative AcetylCoA AcetylCoA PYR->AcetylCoA Lactate Lactate PYR->Lactate Citrate Citrate AcetylCoA->Citrate Fatty Acid\nSynthesis Fatty Acid Synthesis AcetylCoA->Fatty Acid\nSynthesis aKG aKG Citrate->aKG Succinate Succinate aKG->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA OAA Malate->OAA OAA->Citrate Glutamine Glutamine Glutamine->aKG

Key pathways in central carbon metabolism traced by 13C labels.

tracer_selection_logic Pathway of Interest Pathway of Interest PPP PPP Pathway of Interest->PPP Yes TCA Cycle TCA Cycle Pathway of Interest->TCA Cycle No [1,2-13C2]glucose [1,2-13C2]glucose PPP->[1,2-13C2]glucose Glutamine Metabolism? Glutamine Metabolism? TCA Cycle->Glutamine Metabolism? [U-13C5]glutamine [U-13C5]glutamine Glutamine Metabolism?->[U-13C5]glutamine Yes [U-13C6]glucose [U-13C6]glucose Glutamine Metabolism?->[U-13C6]glucose No

A simplified decision tree for selecting an appropriate 13C tracer.

References

Comparative Analysis of 2',3'-O-Isopropylideneadenosine-¹³C₅ for Metabolic Labeling of RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Experimental Cross-Referencing

In the dynamic field of transcriptomics, the ability to accurately track and quantify RNA synthesis and turnover is paramount. Metabolic labeling, a powerful technique for studying the lifecycle of RNA, relies on the cellular incorporation of modified nucleosides. This guide provides a comparative overview of 2',3'-O-Isopropylideneadenosine-¹³C₅, a stable isotope-labeled nucleoside analog, and other common alternatives used in metabolic RNA labeling. We present a cross-referenced summary of experimental data, detailed protocols, and visual workflows to assist researchers in selecting and applying the optimal method for their studies.

Physicochemical Properties and Characterization

2',3'-O-Isopropylideneadenosine is a derivative of adenosine where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. The ¹³C₅ variant is enriched with five carbon-13 isotopes in the ribose moiety. This stable isotope labeling allows for the differentiation of newly synthesized RNA from the pre-existing RNA pool through mass spectrometry or NMR spectroscopy.

Table 1: Physicochemical Data of 2',3'-O-Isopropylideneadenosine and Related Compounds

Property2',3'-O-Isopropylideneadenosine2',3'-O-Isopropylideneadenosine-¹³C₅ (Predicted)4-Thiouridine (4sU)5-Bromouridine (BrU)
Molecular Formula C₁₃H₁₇N₅O₄[1][2]C₈¹³C₅H₁₇N₅O₄[3]C₉H₁₂N₂O₅SC₉H₁₁BrN₂O₆
Molecular Weight 307.31 g/mol [1][2]312.27 g/mol [3]260.25 g/mol 323.11 g/mol
CAS Number 362-75-4[1][2]Not available13957-31-8957-75-5
Melting Point 221-222 °C[1]Similar to unlabeled158-160 °C185-187 °C
Detection Method Mass Spectrometry, NMRMass Spectrometry, NMRUV crosslinking, Biotinylation, Sequencing (T>C conversion)Immunoprecipitation, Sequencing

Comparative Performance of Metabolic Labeling Reagents

The choice of a metabolic labeling reagent depends on the specific experimental goals, the biological system under investigation, and the available analytical instrumentation. While direct comparative studies including 2',3'-O-Isopropylideneadenosine-¹³C₅ are limited, a comparison with widely used alternatives highlights its potential advantages and disadvantages.

Table 2: Performance Comparison of RNA Metabolic Labeling Methods

Feature2',3'-O-Isopropylideneadenosine-¹³C₅4-Thiouridine (4sU)-based Methods (e.g., SLAM-seq)5-Bromouridine (BrU)-based Methods
Principle Incorporation of a stable isotope-labeled nucleoside.Incorporation of a photoreactive and chemically modifiable nucleoside analog.[4]Incorporation of a halogenated nucleoside analog.
Detection Mass spectrometry to detect mass shift; NMR for structural studies.Thiol-specific chemical modification followed by biotinylation and enrichment, or induction of T-to-C mutations during reverse transcription for sequencing.[4]Immunoprecipitation with BrU-specific antibodies.
Quantification Relative abundance of labeled vs. unlabeled RNA by mass spectrometry.Sequencing read counts of T-to-C converted transcripts.[5]Sequencing read counts after immunoprecipitation.
Advantages - Chemically identical to the natural nucleoside, minimizing biological perturbations.- Direct quantification without chemical derivatization that could introduce bias.- High labeling efficiency.- Well-established protocols and analysis pipelines.[6][7]- Specific enrichment of labeled RNA.
Disadvantages - Requires sensitive mass spectrometry for detection and quantification.- Potentially higher cost of the labeled compound.- Can induce cytotoxicity at high concentrations or with prolonged exposure.- Chemical conversion steps can be harsh and may damage RNA.- Antibody-based enrichment can have specificity and efficiency issues.
Typical Labeling Time Minutes to hours, depending on the RNA species of interest.Short pulses (e.g., 15-60 minutes) for synthesis rate measurements.[8]Hours to days for sufficient incorporation for immunoprecipitation.

Experimental Protocols

While a specific, validated protocol for using 2',3'-O-Isopropylideneadenosine-¹³C₅ for RNA labeling is not widely published, a general procedure can be adapted from established metabolic labeling workflows.

General Protocol for Metabolic RNA Labeling with ¹³C-Labeled Nucleosides
  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing 2',3'-O-Isopropylideneadenosine-¹³C₅ at a predetermined concentration (optimization is required, typically in the micromolar range).

    • Incubate the cells for the desired labeling period. This can range from minutes to hours depending on the turnover rate of the RNA of interest.

  • RNA Isolation:

    • Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA using a standard RNA extraction protocol (e.g., phenol-chloroform extraction followed by ethanol precipitation).

    • Assess the quality and quantity of the isolated RNA using a spectrophotometer and gel electrophoresis.

  • Sample Preparation for Mass Spectrometry:

    • Digest the total RNA into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

    • Purify the resulting nucleosides using a solid-phase extraction method or HPLC.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using liquid chromatography (LC).

    • Detect and quantify the labeled and unlabeled adenosine using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The mass shift of +5 Da for the ¹³C₅-labeled adenosine allows for its specific detection.

Visualization of Metabolic Labeling Workflow

The following diagrams illustrate the general workflow for a metabolic RNA labeling experiment and the subsequent analysis pipeline.

Metabolic_Labeling_Workflow cluster_CellCulture Cellular Incorporation cluster_RNA_Processing Sample Processing cluster_Analysis Data Analysis Cell Culture Cell Culture Labeling Addition of 2',3'-O-Isopropylideneadenosine-¹³C₅ Cell Culture->Labeling Incorporation Metabolic Incorporation into nascent RNA Labeling->Incorporation RNA_Isolation Total RNA Isolation Incorporation->RNA_Isolation RNA_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->RNA_Digestion LC_MS LC-MS/MS Analysis RNA_Digestion->LC_MS Quantification Quantification of ¹³C₅-A vs A LC_MS->Quantification Data_Interpretation Data Interpretation (RNA turnover rates) Quantification->Data_Interpretation

Metabolic RNA Labeling and Analysis Workflow.

The diagram above outlines the key stages of a metabolic labeling experiment, from the introduction of the labeled nucleoside into cell culture to the final data analysis.

RNA_Analysis_Pipeline Raw_Data Raw LC-MS/MS Data Peak_Integration Peak Integration and Quantification Raw_Data->Peak_Integration Isotope_Ratio Calculate ¹³C₅-A / A Ratio Peak_Integration->Isotope_Ratio Normalization Data Normalization Isotope_Ratio->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Biological_Interpretation Biological Interpretation (e.g., half-life calculation) Statistical_Analysis->Biological_Interpretation

Data Analysis Pipeline for Labeled RNA.

This flowchart details the computational steps involved in processing the raw mass spectrometry data to derive meaningful biological insights into RNA dynamics.

References

Unlocking Clarity: The Strategic Advantages of Selective ¹³C Labeling in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on leveraging selective ¹³C isotope labeling to overcome the complexities associated with uniform labeling. This guide provides a detailed comparison, supported by experimental data and protocols, to illustrate the significant gains in spectral resolution, sensitivity, and analytical depth offered by a targeted labeling approach.

In the intricate world of molecular analysis, the ability to distinguish and resolve specific signals from a complex background is paramount. While uniform ¹³C labeling has been a cornerstone of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analysis, its application to larger proteins and complex metabolic networks is often hampered by spectral congestion and signal broadening. Selective ¹³C labeling emerges as a powerful strategy to surmount these challenges, offering a targeted approach to isotopic enrichment that simplifies spectra, enhances sensitivity, and provides unambiguous insights into molecular structure, dynamics, and metabolic pathways.

At a Glance: Selective vs. Uniform ¹³C Labeling

FeatureSelective ¹³C LabelingUniform ¹³C Labeling
Spectral Complexity Significantly reduced, simplified spectraHigh, with extensive signal overlap
Signal Resolution High, with narrower linewidthsLower, due to ¹³C-¹³C scalar couplings
Sensitivity Enhanced for targeted signalsGenerally lower due to signal splitting
Data Interpretation Straightforward and unambiguousComplex and often requires advanced decoupling techniques
Cost Can be more cost-effective depending on the precursorCan be expensive for 100% enrichment
Applications Large proteins, specific pathway analysis, drug metabolismSmall to medium-sized proteins, global metabolic analysis

The Core Advantage: Taming Spectral Complexity

The primary benefit of selective ¹³C labeling lies in its ability to mitigate the effects of one-bond and two-bond ¹³C-¹³C scalar couplings (¹J_CC and ²_J_CC). In a uniformly labeled protein, these couplings cause signals to split into complex multiplets, leading to significant spectral overlap, especially in larger molecules.[1][2] This makes resonance assignment and the extraction of meaningful structural and dynamic information a formidable task.

Selective labeling circumvents this issue by introducing ¹³C isotopes at specific, isolated positions within a molecule. By ensuring that a labeled carbon is bonded to ¹²C atoms, the detrimental ¹³C-¹³C couplings are eliminated, resulting in sharp, singlet peaks in the NMR spectrum.[3] This spectral simplification is not merely an aesthetic improvement; it directly translates to higher resolution and sensitivity, enabling the study of larger and more complex biological systems.[4][5]

A classic illustration of this is the comparison of 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra of the protein ubiquitin. In a uniformly ¹³C-labeled sample, the spectrum is dense with overlapping crosspeaks.[6][7] In contrast, a selectively labeled sample, for instance, with ¹³C-labeled methyl groups of Isoleucine, Leucine, and Valine (ILV), displays a dramatically simplified spectrum with well-resolved peaks corresponding only to the labeled methyl groups.[4]

Experimental Evidence: A Tale of Two Spectra

The practical benefits of selective labeling are clearly demonstrated in comparative NMR studies. For instance, in solid-state NMR of the Pf1 coat protein, a sample metabolically labeled with [2-¹³C]-glycerol showed a substantial increase in sensitivity compared to an equivalent ¹⁵N-detected spectrum and a marked improvement in resolution over a 100% uniformly ¹³C-labeled sample.[1] The tailored labeling effectively isolated ¹³C sites, minimizing dipolar couplings and obviating the need for complex homonuclear decoupling schemes.[3]

Similarly, studies on the protein FKBP have shown that selective ¹³C labeling of methyl groups can lead to a nearly 3-fold increase in sensitivity in ¹H/¹³C-HSQC spectra compared to traditional ¹H/¹⁵N-HSQC experiments.[8] This enhancement allows for the acquisition of high-quality spectra on smaller sample quantities and in shorter experiment times.

Table 1: Quantitative Comparison of NMR Signal Characteristics

ParameterUniform ¹³C LabelingSelective ¹³C Labeling (e.g., ILV Methyls)Fold Improvement (Approx.)
Linewidth (Hz) Broad (e.g., 20-40 Hz)Narrow (e.g., 10-15 Hz)2-3x
Signal-to-Noise Ratio LowerHigher~3x[8]
Resolution Poor, high overlapExcellent, well-resolved peaksSubstantial

Note: The values presented are illustrative and can vary depending on the protein, experimental conditions, and specific labeling pattern.

Strategic Applications in Research and Development

The advantages of selective ¹³C labeling extend across various scientific disciplines, from fundamental structural biology to pharmaceutical drug development.

Elucidating Protein Structure and Dynamics

For large proteins and protein complexes, where uniform labeling leads to intractable spectra, selective labeling is often the only viable approach for obtaining high-resolution structural information.[4][5] By labeling specific amino acid types or even specific atoms within an amino acid, researchers can selectively "turn on" NMR signals from regions of interest, such as the active site of an enzyme or the interface of a protein-protein interaction.[9] This targeted approach facilitates resonance assignment and the measurement of structural restraints like Nuclear Overhauser Effects (NOEs) and residual dipolar couplings (RDCs).

Mapping Metabolic Pathways with Precision

In metabolic flux analysis (MFA), the goal is to quantify the rates of metabolic reactions.[10][11][12] While uniform ¹³C labeling provides a global overview of carbon flow, selective labeling with position-specific labeled substrates (e.g., [1-¹³C]-glucose or [1,6-¹³C]-glucose) offers a more precise method for dissecting specific pathways.[13] By tracing the fate of a specifically labeled carbon atom, researchers can gain detailed insights into the activity of individual enzymes and the branching of metabolic pathways, which is crucial for understanding disease states and for metabolic engineering applications.[14]

Accelerating Drug Discovery and Development

Selective ¹³C labeling is a powerful tool in the pharmaceutical industry. It can be used to:

  • Identify Drug Binding Sites: By selectively labeling a protein, changes in the chemical shifts of specific residues upon ligand binding can be monitored to map the binding site and determine binding affinities.[8]

  • Elucidate Drug Metabolism: Introducing a ¹³C label at a specific position in a drug molecule allows for the unambiguous tracking of its metabolic fate. This helps in identifying metabolites and understanding the metabolic pathways involved, which is a critical step in drug development.

  • Characterize Drug-Target Interactions: NMR studies on selectively labeled proteins in complex with drug candidates can provide detailed structural information about the interaction, guiding the optimization of lead compounds.

Experimental Workflow and Methodologies

The implementation of a selective ¹³C labeling strategy involves careful planning of the experimental design, from the choice of the labeled precursor to the protein expression and purification protocol.

Experimental Protocol: Selective ¹³C-Methyl Labeling of Isoleucine, Leucine, and Valine (ILV) in E. coli

This protocol describes the preparation of a protein with ¹³C-labeled methyl groups of ILV residues, a common strategy for simplifying NMR spectra of large proteins.

1. Preparation of M9 Minimal Media:

  • Prepare a sterile M9 minimal media solution containing all necessary salts (Na₂HPO₄, KH₂PO₄, NaCl).

  • Autoclave the M9 salts solution.

  • Separately prepare and sterilize (by autoclaving or filtration) stock solutions of:

    • 1 M MgSO₄

    • 0.1 M CaCl₂

    • 20% (w/v) ¹²C-glucose

    • 1 g/L Thiamine

    • ¹⁵NH₄Cl (if ¹⁵N labeling is also desired)

2. Preparation of Labeled Precursors:

  • Prepare a sterile stock solution of the selectively ¹³C-labeled precursors. For ILV labeling, this typically involves:

    • α-ketoisovalerate (for Leu and Val)

    • α-ketobutyrate (for Ile)

    • Ensure the precursors are ¹³C-labeled at the desired methyl positions.

3. Protein Expression:

  • Inoculate a starter culture of E. coli (typically a strain optimized for protein expression, like BL21(DE3)) in LB medium and grow overnight.

  • The next day, use the starter culture to inoculate the M9 minimal media containing ¹²C-glucose and ¹⁵NH₄Cl (if applicable).

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches ~0.6-0.8.

  • Approximately one hour before induction, add the selectively ¹³C-labeled precursors to the culture. This timing is crucial to ensure efficient incorporation into the protein.

  • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

4. Protein Purification and NMR Sample Preparation:

  • Harvest the cells by centrifugation.

  • Lyse the cells using sonication or a French press.

  • Purify the protein of interest using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • Buffer exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

  • Concentrate the protein to the desired concentration for NMR analysis.

5. NMR Data Acquisition:

  • Acquire a 2D ¹H-¹³C HSQC spectrum to verify the selective labeling and assess the quality of the sample.

  • Proceed with further NMR experiments to study the structure, dynamics, or interactions of the protein.

Visualizing the Concepts

To better understand the principles and workflows discussed, the following diagrams, generated using the Graphviz DOT language, provide a visual representation.

G cluster_uniform Uniform ¹³C Labeling cluster_selective Selective ¹³C Labeling U1 ¹³C-Glucose U2 Metabolic Pathways U1->U2 U3 Uniformly ¹³C-Labeled Protein U2->U3 U4 Complex NMR Spectrum (Signal Overlap) U3->U4 S1 Selective ¹³C Precursor (e.g., ¹³C-ILV precursors) S2 Targeted Metabolic Incorporation S1->S2 S3 Selectively ¹³C-Labeled Protein S2->S3 S4 Simplified NMR Spectrum (Resolved Signals) S3->S4

Figure 1: Conceptual workflow comparing uniform and selective ¹³C labeling.

G cluster_pathway Simplified Metabolic Pathway for ILV Biosynthesis cluster_precursors Selective ¹³C Precursors Pyruvate Pyruvate alpha_Keto_Isovalerate α-Ketoisovalerate Pyruvate->alpha_Keto_Isovalerate alpha_Keto_Butyrate α-Ketobutyrate Isoleucine Isoleucine alpha_Keto_Butyrate->Isoleucine Leucine Leucine alpha_Keto_Isovalerate->Leucine Valine Valine alpha_Keto_Isovalerate->Valine precursor1 ¹³C-α-Ketobutyrate precursor1->alpha_Keto_Butyrate Supplied precursor2 ¹³C-α-Ketoisovalerate precursor2->alpha_Keto_Isovalerate Supplied

Figure 2: Targeted incorporation of selective ¹³C precursors in ILV biosynthesis.

Conclusion: A Strategic Imperative for High-Resolution Analysis

Selective ¹³C labeling represents a significant advancement over uniform labeling for a wide range of applications in modern research. By providing a means to overcome the inherent limitations of spectral complexity and low sensitivity, it opens the door to the detailed investigation of larger and more challenging biological systems. For researchers in structural biology, metabolomics, and drug discovery, embracing selective labeling is not just an option, but a strategic imperative for achieving high-resolution insights and accelerating scientific progress. The initial investment in designing a selective labeling strategy is often repaid many times over in the clarity and quality of the resulting data.

References

A Comparative Guide to 2',3'-O-Isopropylideneadenosine-¹³C₅ Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount. This guide provides a comparative analysis of available 2',3'-O-Isopropylideneadenosine-¹³C₅ analytical standards, offering a clear overview of product specifications, certification details, and the experimental protocols underpinning their quality control. This isotopically labeled internal standard is crucial for accurate quantification in mass spectrometry-based studies, such as pharmacokinetic analyses and metabolic research.

Product Comparison

While the market for the specific 2',3'-O-Isopropylideneadenosine-¹³C₅ standard is niche, a direct product from MedChemExpress (MCE) is available. For comparative purposes, we are including closely related tosylated analogues, which may serve as precursors or alternative standards in certain applications.

FeatureMedChemExpressBenchchemUnited States Biological
Product Name 2',3'-O-Isopropylideneadenosine-¹³C₅2',3'-O-Isopropylidene-5'-O-tosyladenosine-¹³C₅2',3'-O-Isopropylidene-5'-O-tosyladenosine-¹³C₅
Catalog Number HY-W008048SB1160911421236[1]
Molecular Formula C₈¹³C₅H₁₇N₅O₄C₁₅¹³C₅H₂₃N₅O₆SC₁₅¹³C₅H₂₃N₅O₆S[1]
Molecular Weight 312.27466.45466.45[1]
Purity >98% (General claim by MCE for their labeled compounds)Usually 95%Highly Purified[1]
Isotopic Enrichment >99% (General claim by MCE for their labeled compounds)Not specifiedNot specified
Certification Certificate of Analysis (CoA) provided with product.For research use only. Not for human or veterinary use.For research use only.
Analytical Data on CoA Typically includes LCMS and/or NMR data confirming structure and purity.Not specifiedNot specified

Experimental Protocols

The certification of analytical standards like 2',3'-O-Isopropylideneadenosine-¹³C₅ involves a series of rigorous analytical tests to confirm the structure, purity, and isotopic enrichment of the compound. While specific protocols are proprietary to each manufacturer, the following represents a standard workflow for the quality control of such standards.

Structural Elucidation and Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton skeleton of the molecule. The spectrum is compared against the unlabeled standard to ensure the correct structure.

    • ¹³C NMR: To confirm the carbon skeleton and the positions of the ¹³C labels. The enriched carbons will show significantly enhanced signals.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the molecule, confirming the elemental composition and the incorporation of the five ¹³C atoms.

    • LC-MS/MS: To further confirm the identity by comparing the fragmentation pattern with the unlabeled standard.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • An HPLC method with a suitable column (e.g., C18) and mobile phase is developed to separate the main compound from any impurities.

    • Detection is typically performed using a UV detector at a wavelength where the adenosine moiety has maximum absorbance (around 260 nm).

    • Purity is calculated based on the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS is used to identify and quantify any impurities that may not be resolved or detected by HPLC-UV.

Isotopic Enrichment Determination
  • Mass Spectrometry (MS):

    • The isotopic distribution of the molecular ion is analyzed to determine the percentage of the M+5 peak (representing the fully ¹³C₅ labeled molecule) relative to other isotopic peaks. This provides a measure of the isotopic enrichment.

G cluster_synthesis Synthesis & Purification cluster_final Final Product raw_material ¹³C₅-Labeled Precursor synthesis Chemical Synthesis raw_material->synthesis purification Purification (e.g., Chromatography) synthesis->purification structural_elucidation Structural Elucidation (NMR, HRMS) purification->structural_elucidation Analytical Sample purity_assessment Purity Assessment (HPLC, LC-MS) purification->purity_assessment isotopic_enrichment Isotopic Enrichment (MS) purification->isotopic_enrichment certified_standard Certified Analytical Standard purity_assessment->certified_standard CoA Generation

Certification Workflow for Isotope-Labeled Standards

Signaling Pathways and Applications

2',3'-O-Isopropylideneadenosine is a derivative of adenosine, a key signaling molecule. While the isopropylidene group is primarily for chemical protection and solubility modification, the adenosine core interacts with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These receptors are G-protein coupled receptors (GPCRs) that modulate various downstream signaling pathways, including the adenylyl cyclase/cAMP pathway. The ¹³C₅-labeled version is an indispensable tool for tracing the parent molecule in complex biological matrices.

G cluster_receptor Cellular Interaction cluster_downstream Downstream Signaling adenosine 2',3'-O-Isopropylidene- adenosine-¹³C₅ (as a tracer for Adenosine) receptor Adenosine Receptor (e.g., A₂ₐ) adenosine->receptor Binds to g_protein G-protein (Gs) receptor->g_protein ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP ac->camp atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Simplified Adenosine Receptor Signaling Pathway

Conclusion

For researchers requiring a 2',3'-O-Isopropylideneadenosine-¹³C₅ analytical standard, MedChemExpress appears to be the primary commercial source. While direct competitors for this exact molecule are not readily apparent, related tosylated compounds are available from suppliers like Benchchem and United States Biological. The choice of standard will depend on the specific requirements of the analytical method. It is always recommended to obtain a lot-specific Certificate of Analysis to ensure the quality and suitability of the standard for its intended application. The experimental protocols outlined above provide a general framework for the rigorous quality control that should be expected for such a critical analytical reagent.

References

A Comparative Guide to the Isotopic Purity Assessment of 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for assessing the isotopic purity of 2',3'-O-Isopropylideneadenosine-¹³C₅. Accurate determination of isotopic enrichment is critical for applications in metabolic research, pharmacokinetic studies, and as internal standards in quantitative bioanalysis. This document outlines the experimental protocols and presents a comparative analysis of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the two gold-standard techniques for this purpose.

Introduction to Isotopic Purity Assessment

Isotopic purity refers to the percentage of a molecule that is labeled with a specific stable isotope at the designated positions. For 2',3'-O-Isopropylideneadenosine-¹³C₅, the goal is to quantify the molecules containing five ¹³C atoms. Impurities may include the unlabeled compound (M+0) or molecules with fewer than five ¹³C atoms (e.g., M+1, M+2, M+3, M+4). The choice of analytical technique for determining isotopic purity depends on the specific requirements of the study, including the need for positional information, sensitivity, and sample throughput.

Analytical Methodologies: A Head-to-Head Comparison

The two primary techniques for determining the isotopic purity of 2',3'-O-Isopropylideneadenosine-¹³C₅ are Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass analyzer, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and provides complementary information.

Quantitative Comparison of Analytical Methods

The following table summarizes the key performance characteristics of LC-HRMS and ¹³C NMR for the isotopic purity assessment of 2',3'-O-Isopropylideneadenosine-¹³C₅.

FeatureLiquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Overall isotopic distribution (M+0, M+1, M+2, M+3, M+4, M+5)Position-specific isotopic enrichment
Sensitivity High (µg/mL to ng/mL)Lower (mg/mL)[1][2]
Sample Consumption LowHigh[1][2]
Analysis Time Rapid (minutes per sample)Slower (can require several hours for good signal-to-noise)
Quantitative Accuracy Excellent for relative abundance of isotopologuesGood for site-specific enrichment; requires careful optimization for accuracy[3]
Resolution High mass resolution distinguishes isotopologuesHigh spectral resolution can distinguish labeled from unlabeled sites
Alternative Isotopes Can be used for various stable isotopes (e.g., ¹⁵N, ²H)Specific nucleus observed (e.g., ¹³C, ¹⁵N)

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below.

Isotopic Purity Analysis by LC-HRMS

This method provides a detailed overview of the isotopic distribution of the entire molecule.

1. Sample Preparation:

  • Prepare a stock solution of 2',3'-O-Isopropylideneadenosine-¹³C₅ in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of this nucleoside analog.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is recommended for high-resolution analysis.[4][5]

  • Scan Range: m/z 100-500.

  • Resolution: > 60,000.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (M+0) and labeled (M+5) forms of 2',3'-O-Isopropylideneadenosine, as well as the intermediate isotopologues (M+1 to M+4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by determining the relative abundance of the M+5 peak compared to the sum of all isotopologue peaks. Corrections for the natural abundance of ¹³C in the unlabeled compound may be necessary for very high accuracy.[5]

Isotopic Purity Analysis by ¹³C NMR Spectroscopy

This method provides definitive confirmation of the labeling positions and their respective enrichments.

1. Sample Preparation:

  • Dissolve 10-20 mg of 2',3'-O-Isopropylideneadenosine-¹³C₅ in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL.[1][2]

  • Ensure the sample is fully dissolved to avoid line broadening. If necessary, filter the solution into the NMR tube.[2]

2. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Experiment: A quantitative ¹³C NMR spectrum with proton decoupling.

  • Key Parameters for Quantitative Analysis:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the carbon atoms of interest to ensure full relaxation.

    • Pulse Angle: A 90° pulse angle should be used.

    • Decoupling: Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), which can affect signal integrals.[6]

    • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for all peaks of interest.

3. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signals corresponding to the five ¹³C-labeled carbon atoms.

  • Compare the integrals of the enriched signals to those of any residual signals at the natural abundance chemical shifts for the same carbon positions.

  • The isotopic purity at each labeled position can be calculated from the ratio of the integral of the enriched signal to the sum of the integrals of the enriched and natural abundance signals for that position.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes for determining the isotopic purity of 2',3'-O-Isopropylideneadenosine-¹³C₅.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working LC LC Separation Working->LC MS HRMS Detection LC->MS Data Data Acquisition MS->Data EIC Extract Ion Chromatograms Data->EIC Integration Peak Integration EIC->Integration Calculation Isotopic Purity Calculation Integration->Calculation

Workflow for Isotopic Purity Analysis by LC-HRMS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve Dissolve Sample (10-20 mg) Filter Filter into NMR Tube Dissolve->Filter Acquisition Quantitative ¹³C NMR Acquisition Filter->Acquisition Processing Spectral Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation per Site Integration->Calculation

Workflow for Isotopic Purity Analysis by ¹³C NMR.

Alternative Methods

While LC-HRMS and ¹³C NMR are the most common and powerful techniques, other methods can also be employed for isotopic purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like 2',3'-O-Isopropylideneadenosine, derivatization would be necessary to increase volatility.

  • Isotope Ratio Mass Spectrometry (IRMS): IRMS provides extremely precise measurements of isotope ratios but typically requires combustion of the sample to convert it to a simple gas (e.g., CO₂), thus losing all positional information.

For 2',3'-O-Isopropylideneadenosine-¹³C₅, these alternative methods are generally less suitable than LC-HRMS and ¹³C NMR due to the nature of the compound and the need for detailed isotopic information.

Conclusion

Both high-resolution mass spectrometry and ¹³C NMR spectroscopy are indispensable tools for the comprehensive assessment of the isotopic purity of 2',3'-O-Isopropylideneadenosine-¹³C₅.

  • LC-HRMS is the method of choice for determining the overall isotopic distribution with high sensitivity and throughput.

  • ¹³C NMR offers the unique advantage of providing position-specific isotopic enrichment information, which can be crucial for understanding labeling patterns and for certain mechanistic studies.

The selection of the most appropriate technique will be dictated by the specific analytical question. For routine quality control and determination of overall enrichment, LC-HRMS is often sufficient. When detailed information about the labeling at each carbon position is required, ¹³C NMR is the preferred method. In many cases, the use of both techniques provides the most complete and robust characterization of the isotopically labeled compound.

References

Benchmarking 2',3'-O-Isopropylideneadenosine-¹³C₅: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolic research and oligonucleotide synthesis, the selection of appropriately protected nucleosides is a critical determinant of experimental success. This guide provides a detailed comparison of 2',3'-O-Isopropylideneadenosine-¹³C₅ against other commonly employed protected nucleosides, with a focus on the widely used tert-butyldimethylsilyl (TBDMS) protection strategy. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Executive Summary

2',3'-O-Isopropylideneadenosine-¹³C₅ is a stable isotope-labeled nucleoside analog where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an acetonide group. The ¹³C₅ designation indicates that all five carbon atoms of the ribose moiety are the ¹³C isotope, making it an excellent internal standard or tracer for mass spectrometry-based metabolic studies. Its primary alternative is often a silyl-protected nucleoside, such as 2',3'-bis-O-(tert-butyldimethylsilyl)adenosine.

The key distinction lies in the stability and deprotection chemistry of the protecting groups. The isopropylidene group is sensitive to acid, allowing for its removal under mild acidic conditions. In contrast, silyl ethers like TBDMS are stable to acid but are readily cleaved by fluoride ions. This difference forms the basis of "orthogonal protection," a strategy that allows for the selective deprotection of one group without affecting the other, which is crucial in multi-step chemical syntheses.

Data Presentation: Physicochemical and Performance Properties

The following table summarizes the key properties of 2',3'-O-Isopropylideneadenosine and a comparable TBDMS-protected adenosine. The data for the ¹³C₅-labeled version is extrapolated from its unlabeled counterpart, with the primary difference being the molecular weight.

Property2',3'-O-Isopropylideneadenosine-¹³C₅2',3'-bis-O-(tert-butyldimethylsilyl)adenosine
Molecular Formula C₈¹³C₅H₁₇N₅O₄C₂₂H₄₁N₅O₄Si₂
Molecular Weight Approx. 312.3 g/mol 511.77 g/mol
CAS Number 362-75-4 (unlabeled)69973-61-7
Typical Purity (Assay) ≥98%[1]≥98%
Melting Point 221-222 °C[2]Not widely reported
Protecting Group Type Acetal (Acetonide)Silyl Ether
Key Stability Stable to basic and nucleophilic conditions.Stable to acidic and basic conditions.
Primary Deprotection Mild acid (e.g., formic acid, acetic acid)[3]Fluoride source (e.g., TBAF, HF-Pyridine)[4]
Orthogonal Potential High; allows for selective removal in the presence of silyl ethers.High; allows for selective removal in the presence of acid-labile groups.
Primary Application Metabolic tracer studies, building block for oligonucleotide synthesis.Building block for oligonucleotide synthesis, protection of hydroxyl groups.

Experimental Protocols

Protocol 1: Deprotection of 2',3'-O-Isopropylidene Group

This protocol describes the removal of the isopropylidene protecting group under mild acidic conditions.

  • Dissolution: Dissolve the 2',3'-O-Isopropylideneadenosine compound in a mixture of methanol and formic acid (e.g., 9:1 v/v).[3]

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the deprotected nucleoside using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting residue using silica gel chromatography to obtain the pure nucleoside.

Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Nucleosides

This protocol outlines a general method for the detection and quantification of ¹³C-labeled nucleosides for metabolic tracing experiments.[5][6][7]

  • Sample Preparation: Extract metabolites from cells or tissues using a cold quenching solution (e.g., 60% methanol at -40°C).[6]

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Gradient: Run a binary gradient from low to high organic content (Mobile Phase B) to elute the nucleosides.

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 150 µL/min).[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Analysis: Perform full scan analysis to identify the precursor ions of both the labeled (M+5 for ¹³C₅) and unlabeled nucleosides.

    • Tandem MS (MS/MS): Use a triple quadrupole or Orbitrap instrument to perform MS/MS analysis. Select the precursor ion and fragment it using collision-induced dissociation (CID). A characteristic neutral loss of the ribose moiety is often observed.[5]

    • Quantification: Develop a multiple reaction monitoring (MRM) method to specifically quantify the transitions from the precursor to a specific product ion for both the labeled and unlabeled species.

Visualizations: Pathways and Workflows

The following diagrams illustrate the biological context and experimental application of labeled adenosine analogs.

Adenosine_Metabolism ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext CD39 AMP_ext AMP ADP_ext->AMP_ext CD39 ADO_ext Adenosine AMP_ext->ADO_ext CD73 (ecto-5'-nucleotidase) INO_ext Inosine ADO_ext->INO_ext ADA ADO_int Adenosine ADO_ext->ADO_int ENTs A1R A1 / A3 Receptors (Gi-coupled) ADO_ext->A1R A2R A2A / A2B Receptors (Gs-coupled) ADO_ext->A2R ATP_int ATP AMP_int AMP ATP_int->AMP_int AMP_int->ATP_int Adenylate Kinase ADO_int->AMP_int ADK (Adenosine Kinase) SAH S-adenosyl- homocysteine SAH->ADO_int SAHH

Caption: Simplified Adenosine Metabolic Pathway.

LCMS_Workflow start Cell Culture or Animal Model step1 Introduce 2',3'-O-Isopropylideneadenosine-¹³C₅ start->step1 step2 Incubate for Metabolic Incorporation step1->step2 step3 Quench Metabolism & Extract Metabolites step2->step3 step4 LC-MS/MS Analysis step3->step4 step5 Data Processing: Identify ¹³C₅-labeled Adenosine and its Metabolites step4->step5 end Determine Metabolic Flux and Pathway Dynamics step5->end

References

Efficacy of 2',3'-O-Isopropylideneadenosine-13C5 in different biological systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Adenosine Analogs in Biological Systems

This guide provides a comprehensive comparison of the efficacy of key adenosine analogs in various biological systems. It is intended for researchers, scientists, and drug development professionals. Initially, it is important to clarify the roles of specific chemical modifications, such as those in "2',3'-O-Isopropylideneadenosine-13C5," which are instrumental in the synthesis and analysis of biologically active adenosine compounds rather than being active agents themselves.

Understanding the Chemical Modifications:

  • 2',3'-O-Isopropylidene Group: This is a protecting group used in organic synthesis. It temporarily blocks the 2' and 3' hydroxyl groups on the ribose sugar of adenosine, allowing chemists to selectively modify other parts of the molecule. This is a crucial step in creating novel adenosine analogs.[1][2]

  • 13C Isotopic Labeling: The "-13C5" designation indicates that five carbon atoms have been replaced with the stable isotope carbon-13. This labeling does not alter the biological activity of the molecule but allows it to be used as a tracer in metabolic studies or as an internal standard for accurate quantification in techniques like mass spectrometry.[3][4][5][6]

Given that "this compound" is a synthetic intermediate and an analytical tool, this guide will focus on the efficacy of biologically active adenosine analogs that are the products of such synthetic pathways.

Adenosine and its Receptors: The Target System

Adenosine exerts its effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[7][8] These receptors are widely distributed throughout the body and are involved in regulating numerous physiological processes, including cardiovascular function, immune responses, and neurotransmission.[7][9] The activation of A1 and A3 receptors typically leads to a decrease in intracellular cyclic AMP (cAMP), while A2A and A2B receptor activation increases cAMP levels.[10]

cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi Protein A1_A3->Gi Inhibition AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Inhibition A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs Stimulation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Stimulation Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B

Figure 1: General signaling pathways of adenosine receptors.

Comparative Efficacy of Adenosine Receptor Agonists

Adenosine receptor agonists mimic the action of endogenous adenosine. Their therapeutic and diagnostic applications are largely determined by their selectivity for different receptor subtypes. A primary application is in cardiovascular diagnostics as pharmacological stress agents for myocardial perfusion imaging.[11][12]

Comparison: Adenosine vs. Regadenoson in Cardiac Stress Testing

Regadenoson is a selective A2A receptor agonist, which contrasts with adenosine's non-selective profile.[12][13] This selectivity provides a more favorable side-effect profile, as it avoids the activation of other adenosine receptors that can cause discomfort and complications.[12]

FeatureAdenosineRegadenosonReference(s)
Receptor Selectivity Non-selective (A1, A2A, A2B, A3)Selective A2A agonist[12][13]
Administration Continuous intravenous infusionSingle bolus injection[12]
Stress MBF *2.78 ± 0.61 ml/min/g3.58 ± 0.58 ml/min/g[13]
Heart Rate Increase 16 ± 8 beats per minute31 ± 2.5 beats per minute[13]
Adverse Effects Higher incidence of chest pain, flushing, AV blockLower incidence of side effects, no AV block observed[14][15]
Time to FFR †** **LongerShorter by ~34 seconds[14]

*MBF: Myocardial Blood Flow. Data from a comparative study using cardiovascular magnetic resonance.[13] †FFR: Fractional Flow Reserve.

Other Notable Adenosine Receptor Agonists:
  • NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective adenosine receptor agonist primarily used in research to study adenosinergic signaling.[16][17] It has been shown to have both anti-inflammatory and proinflammatory effects depending on the context.[16]

  • CGS-21680: One of the first highly selective A2A receptor agonists developed for research.[18] It is widely used to investigate the anti-inflammatory and immunomodulatory roles of the A2A receptor.[19]

Comparative Efficacy of Adenosine Receptor Antagonists

Adenosine receptor antagonists block the action of adenosine. They have gained significant attention in oncology, as many tumors create an adenosine-rich microenvironment to suppress the immune system and evade destruction.[20][21] By blocking A2A and A2B receptors on immune cells, these antagonists can restore anti-tumor immune responses.[21]

Adenosine Antagonists in Clinical Development for Oncology

Several A2A and/or A2B receptor antagonists are currently in clinical trials, often in combination with immune checkpoint inhibitors.[20][21][22]

CompoundTarget Receptor(s)Status/IndicationClinical Trial ID (Example)Reference(s)
Ciforadenant A2AInvestigated for metastatic castration-resistant prostate cancer and renal cell carcinoma (RCC)NCT02655822[21][23]
Etrumadenant (AB928) Dual A2A/A2BPhase Ib/II studies for metastatic colorectal cancer and advanced malignanciesNCT03629756[21][23]
PBF-680 A2APhase II trial for moderate-to-severe COPD; potential for oncology applications-[21]
TT-10 A2ABeing studied in patients with advanced solid tumorsNCT04969315[20][24]
Imaradenant (AZD4635) A2ADesigned computationally for cancer immunotherapy trials-[18]

Experimental Protocols

Detailed methodologies are crucial for assessing the efficacy and properties of adenosine analogs. Below are protocols for two fundamental assays.

Protocol 1: Adenosine Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific adenosine receptor subtype by competing with a known radiolabeled ligand.

prep Prepare cell membranes expressing the target receptor (e.g., A2AAR in HEK293 cells) mix Combine in assay tubes: 1. Buffer & Test Compound 2. Radioligand 3. Membrane suspension prep->mix reagents Prepare reagents: - Test compound dilutions - Radioligand (e.g., [3H]CGS21680) - Assay buffer reagents->mix incubate Incubate to allow binding equilibrium (e.g., 1-2 hours at room temp) mix->incubate filter Rapidly filter mixture through glass fiber filters to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer to remove non-specific binding filter->wash scintillate Place filters in scintillation vials with scintillation fluid wash->scintillate count Quantify radioactivity using a scintillation counter scintillate->count analyze Analyze data to determine IC50 and Ki values count->analyze

Figure 2: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human adenosine receptor of interest (e.g., A2AAR in HEK293 cells) are prepared and protein concentration is determined.[25]

  • Assay Setup: In individual tubes, add 50 µL of various concentrations of the test ligand, 50 µL of a specific radioligand (e.g., [3H]CGS21680 for A2AAR at a final concentration of 10 nM), and 100 µL of the membrane suspension in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5 with 10 mM MgCl2).[25]

  • Incubation: Incubate the mixture for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., room temperature) to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) to determine the compound's affinity for the receptor.

Protocol 2: cAMP Accumulation Assay

This is a functional assay to determine if a ligand is an agonist or antagonist by measuring its effect on intracellular cAMP production.

seed Seed cells expressing the target receptor (e.g., A2AAR) in 24-well plates wash Wash cells with assay buffer (e.g., DMEM/HEPES) seed->wash treat Treat cells with test compound in the presence of a phosphodiesterase inhibitor (e.g., rolipram) wash->treat incubate Incubate for a defined time (e.g., 1 hour) treat->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse measure Measure cAMP concentration using a competitive binding assay (e.g., ELISA or HTRF) lyse->measure analyze Analyze data to determine EC50 (for agonists) or IC50 (for antagonists) measure->analyze

Figure 3: Workflow for a cAMP accumulation assay.

Methodology:

  • Cell Culture: Seed cells expressing the receptor of interest (e.g., human A2AAR) in 24-well plates and grow until they form a confluent monolayer.[25]

  • Assay Preparation: Remove the culture medium and wash the cells with an assay buffer (e.g., DMEM containing 50 mM HEPES, pH 7.4).

  • Treatment: Add the test compound at various concentrations to the cells. Include a phosphodiesterase inhibitor (e.g., 10 µM rolipram) to prevent the degradation of cAMP. For antagonist testing, cells are co-incubated with the antagonist and a known agonist.[25]

  • Incubation: Incubate the plates for a specified time (e.g., 1 hour) at 37°C.

  • Cell Lysis: Terminate the reaction and lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP levels using a commercially available kit, such as an ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or competitive protein binding assay.[25][26]

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist's response).

Visualizing Key Signaling Pathways

The anti-inflammatory effect of A2A receptor activation is a critical area of research. This pathway involves the suppression of pro-inflammatory signaling cascades like NF-κB.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2A_R A2A Receptor Gs Gs Protein A2A_R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_complex IκB-NF-κB Complex PKA->NFkB_complex Inhibits Degradation of IκB pCREB p-CREB CREB->pCREB NFkB NF-κB Pro_inflam_genes Pro-inflammatory Gene Expression NFkB->Pro_inflam_genes Gene_exp Anti-inflammatory Gene Expression pCREB->Gene_exp Agonist A2A Agonist Agonist->A2A_R Pro_inflam_stim Pro-inflammatory Stimulus (e.g., LPS) Pro_inflam_stim->NFkB_complex Induces IκB Degradation

Figure 4: A2A receptor-mediated anti-inflammatory signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2',3'-O-Isopropylideneadenosine-¹³C₅: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and disposal protocols for 2',3'-O-Isopropylideneadenosine-¹³C₅. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

This guide details the proper disposal procedures for 2',3'-O-Isopropylideneadenosine-¹³C₅, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following protocols are designed for researchers, scientists, and professionals in drug development who handle this compound.

I. Immediate Safety and Handling Precautions

While 2',3'-O-Isopropylideneadenosine is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard, prudent laboratory practices should always be observed.[1] The Carbon-13 isotope (¹³C) is a stable, non-radioactive isotope of carbon.[2] Consequently, 2',3'-O-Isopropylideneadenosine-¹³C₅ does not present a radiological hazard, and its chemical safety profile is considered identical to that of the unlabeled compound.[2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: For fine powders that could be aerosolized, a dust mask (such as a N95 type) is recommended, especially when handling larger quantities.[2]

Engineering Controls:

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.[2][4]

  • Eye Wash and Safety Shower: Ensure easy access to an emergency eye wash station and safety shower.

In Case of Exposure:

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water.[5]

  • Eye Contact: Rinse eyes cautiously with water for several minutes.[1][5]

  • Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[1][5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[5]

II. Step-by-Step Disposal Protocol

The disposal of 2',3'-O-Isopropylideneadenosine-¹³C₅ should be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline.

Step 1: Waste Identification and Segregation

  • Uncontaminated Material: Pure, unreacted 2',3'-O-Isopropylideneadenosine-¹³C₅ should be considered for chemical waste disposal.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be segregated as chemically contaminated waste.

  • Solutions: Solutions containing 2',3'-O-Isopropylideneadenosine-¹³C₅ should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Collection and Storage

  • Solid Waste:

    • Collect solid 2',3'-O-Isopropylideneadenosine-¹³C₅ and contaminated disposable labware in a designated, durable, and sealable container.

    • Label the container clearly with "Non-hazardous Chemical Waste," the full chemical name ("2',3'-O-Isopropylideneadenosine-¹³C₅"), and the approximate quantity.

  • Liquid Waste:

    • Collect solutions in a compatible, leak-proof container with a secure screw cap.

    • Label the container with "Non-hazardous Chemical Waste," the full chemical name, the solvent(s) used, and the estimated concentration and volume.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

Step 3: Final Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific instructions on the final disposal procedure. They will provide guidance on waste pickup schedules and any additional documentation required.

  • Do Not Dispose in General Trash or Drain: Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[1][4]

III. Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₃H₁₇N₅O₄
Molecular Weight 307.31 g/mol
Melting Point 221-222 °C
Appearance Solid
Isotope Carbon-13 (¹³C)N/A
Radioactivity Non-radioactive[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2',3'-O-Isopropylideneadenosine-¹³C₅.

start Start: Disposal of 2',3'-O-Isopropylideneadenosine-¹³C₅ assess Assess Waste Type start->assess solid Solid Waste (Pure compound, contaminated labware) assess->solid Solid liquid Liquid Waste (Solutions containing the compound) assess->liquid Liquid collect_solid Collect in a labeled, sealed solid waste container. solid->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container. liquid->collect_liquid storage Store waste in a designated, secure area. collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. storage->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for 2',3'-O-Isopropylideneadenosine-¹³C₅.

References

Personal protective equipment for handling 2',3'-O-Isopropylideneadenosine-13C5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2',3'-O-Isopropylideneadenosine-13C5. The following procedures are based on the safety data for the unlabeled compound and general guidelines for handling stable isotope-labeled substances. The 13C5 isotope is a stable, non-radioactive isotope, and therefore does not require special precautions for radioactivity.[1]

Hazard Identification and Personal Protective Equipment (PPE)

While 2',3'-O-Isopropylideneadenosine is not classified as a hazardous chemical, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and clothing from accidental spills.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust mask (e.g., N95) may be used if handling large quantities of powder to prevent inhalation of dust.[4]Minimizes inhalation of airborne particles.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, use a chemical fume hood.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Personal Protective Equipment: Put on a lab coat, safety glasses, and gloves.

  • Weighing: When weighing the solid compound, do so in a draft-shielded balance or within a fume hood to minimize the dispersal of dust.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the laboratory.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

Spill and Disposal Plan

Spill Cleanup: In the event of a spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE (gloves, safety glasses, lab coat).

  • Cover the spill with a damp paper towel or an absorbent material to avoid creating dust.[1]

  • Gently sweep or wipe up the material, working from the outside in.[1]

  • Place all contaminated materials into a sealed plastic bag for disposal as chemical waste.[1]

  • Decontaminate the spill area with soap and water.[1]

Waste Disposal: Waste containing this compound should be handled in accordance with local, state, and federal regulations for chemical waste.[1] As the 13C5 isotope is stable and not radioactive, no special radioactive waste disposal procedures are necessary.[1] The disposal methods will be the same as for the unlabeled compound.[1]

  • Collection: Collect all waste material, including empty containers and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled chemical waste container.

  • Disposal Request: Follow your institution's procedures for chemical waste pickup and disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area Designate and Prepare Workspace don_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe weigh Weigh Compound (in fume hood if necessary) don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate dispose_waste Dispose of Waste (in labeled chemical waste container) decontaminate->dispose_waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-O-Isopropylideneadenosine-13C5
Reactant of Route 2
2',3'-O-Isopropylideneadenosine-13C5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.